molecular formula C5H9O2- B1264701 2-Methylbutyrate

2-Methylbutyrate

Cat. No.: B1264701
M. Wt: 101.12 g/mol
InChI Key: WLAMNBDJUVNPJU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methylbutyrate (CAS 868-57-5), with the molecular formula C6H12O2, is a volatile ester compound that occurs naturally in various fruits including apples, pineapples, and strawberries . It is a colorless liquid with a characteristic fruity odor and is recognized as a permitted food additive, often used in flavor formulations . For researchers, it serves as a critical volatile organic compound (VOC) in the study of natural antifungal agents. Recent scientific investigations have demonstrated that methyl this compound exhibits significant dose-dependent suppression of Aspergillus flavus growth and the biosynthesis of the Group I carcinogen Aflatoxin B1 . Its multifaceted mechanism of action includes disrupting cell membrane integrity, inducing oxidative stress through reactive oxygen species (ROS) accumulation, causing DNA damage, and interfering with cell wall synthesis, making it a promising biofumigant for protecting postharvest grains and food crops from fungal and mycotoxin contamination . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9O2-

Molecular Weight

101.12 g/mol

IUPAC Name

2-methylbutanoate

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1

InChI Key

WLAMNBDJUVNPJU-UHFFFAOYSA-M

Canonical SMILES

CCC(C)C(=O)[O-]

Synonyms

2-methylbutanoic acid
2-methylbutyrate
2-methylbutyrate, (+-)-isomer
2-methylbutyrate, sodium salt
2-methylbutyric acid
alpha-methylbutyrate
RS-2-methylbutyrate

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 2-Methylbutyrate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrate is a short-chain fatty acid with significant biological and commercial relevance. It is a key flavor and aroma compound in many fermented foods and beverages and serves as a chiral building block in the synthesis of various pharmaceuticals. In biological systems, this compound arises primarily from the catabolism of the essential amino acid L-isoleucine. Understanding the intricate enzymatic steps of this biosynthetic pathway is crucial for applications in metabolic engineering, food science, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymes, their kinetic properties, and the experimental protocols for their study.

The Biosynthetic Pathway of this compound from L-Isoleucine

The conversion of L-isoleucine to this compound is a multi-step enzymatic process that primarily occurs within the mitochondria. The pathway can be broadly divided into three main stages: transamination, oxidative decarboxylation, and a modified β-oxidation-like cascade.

Stage 1: Transamination of L-Isoleucine

The initial step in isoleucine catabolism is the reversible transfer of its amino group to an α-keto acid, typically α-ketoglutarate. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme. The product of this reaction is (S)-α-keto-β-methylvalerate (KMV), and glutamate. In humans, two isoforms of BCAT exist: a cytosolic (BCAT1) and a mitochondrial (BCAT2) form, with BCAT2 being the primary enzyme for branched-chain amino acid catabolism.[1][2]

Stage 2: Oxidative Decarboxylation of (S)-α-keto-β-methylvalerate

Following its formation, KMV undergoes irreversible oxidative decarboxylation to yield 2-methylbutyryl-CoA. This crucial step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex , a large, multi-enzyme complex located on the inner mitochondrial membrane.[3] The BCKDH complex comprises three catalytic components: a decarboxylase (E1), a dihydrolipoyl transacylase (E2), and a dihydrolipoamide dehydrogenase (E3). This complex utilizes thiamine pyrophosphate (TPP), coenzyme A (CoA), and NAD+ as cofactors.

Stage 3: Modified β-Oxidation-like Pathway

2-Methylbutyryl-CoA is then further metabolized through a series of reactions analogous to the β-oxidation of fatty acids.

  • Dehydrogenation: 2-Methylacyl-CoA dehydrogenase , also known as short/branched-chain acyl-CoA dehydrogenase (SBCAD), catalyzes the formation of a double bond between the α and β carbons of 2-methylbutyryl-CoA, yielding tiglyl-CoA.

  • Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond of tiglyl-CoA to form 2-methyl-3-hydroxybutyryl-CoA.[4][5]

  • Dehydrogenation: 3-Hydroxy-2-methylbutyryl-CoA dehydrogenase oxidizes the hydroxyl group of 2-methyl-3-hydroxybutyryl-CoA to a keto group, producing 2-methylacetoacetyl-CoA.[6]

  • Thiolysis: In the canonical isoleucine degradation pathway, β-ketothiolase would cleave 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA. However, for the production of free this compound, a crucial final step is the hydrolysis of the thioester bond of 2-methylbutyryl-CoA.

Final Step: Hydrolysis to this compound

The release of free this compound from its CoA ester is catalyzed by a thioesterase . Several acyl-CoA thioesterases (ACOTs) have been identified with varying substrate specificities. While many thioesterases have a preference for long-chain fatty acyl-CoAs, some exhibit activity towards short-chain and branched-chain acyl-CoAs, which are responsible for liberating this compound.

Quantitative Data on Pathway Enzymes

The following tables summarize the available quantitative data for the key enzymes in the this compound biosynthetic pathway. It is important to note that kinetic parameters can vary depending on the source of the enzyme, assay conditions (pH, temperature), and the specific substrates used.

Table 1: Kinetic Parameters of Branched-Chain Amino Acid Aminotransferase (BCAT)

Enzyme SourceSubstrateKm (mM)Vmax (units/mg)Reference
Rat mitochondrial (BCAT2)L-Isoleucine1Not Reported[7]
Rat mitochondrial (BCAT2)α-KetoglutarateNot ReportedNot Reported[7]
Human recombinant (BCAT2)L-LeucineNot Reported>3,500 pmol/min/µg[8]
Human recombinant (BCAT2)α-KetoglutarateNot Reported>3,500 pmol/min/µg[8]

Table 2: Kinetic Parameters of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex

Enzyme SourceSubstrateKm (mM)Vmax (units/mg)Reference
Bovine Kidneyα-Keto-β-methylvalerateNot ReportedNot Reported[9]
Rat Liverα-Keto-β-methylvalerateNot ReportedNot Reported[10]

Table 3: Kinetic Parameters of Enzymes in the Modified β-Oxidation Pathway

EnzymeSubstrateKm (µM)Vmax (units/mg)Reference
Enoyl-CoA Hydratase (Rat Liver)Tiglyl-CoANot ReportedNot Reported[11]
3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase(2S,3S)-3-hydroxy-2-methylbutanoyl-CoANot ReportedNot Reported[6]

Table 4: Activity of Thioesterases on Short Branched-Chain Acyl-CoAs

EnzymeSubstrateSpecific ActivityReference
Short/Branched-Chain Acyl-CoA Dehydrogenase (Human Fibroblasts)2-Methylbutyryl-CoA0.157 nmol/min/mg protein (control)[12]

Experimental Protocols

Protocol 1: Assay for Branched-Chain Amino Acid Aminotransferase (BCAT) Activity

This protocol describes a coupled-enzyme spectrophotometric assay to measure BCAT activity by monitoring the production of glutamate.

Materials:

  • Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM pyridoxal 5'-phosphate (PLP).

  • L-Isoleucine solution: 100 mM in Reaction Buffer.

  • α-Ketoglutarate solution: 50 mM in Reaction Buffer.

  • Glutamate dehydrogenase (GDH) solution: 10 U/mL in Reaction Buffer.

  • NAD+ solution: 20 mM in Reaction Buffer.

  • Enzyme preparation (e.g., purified BCAT or cell lysate).

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 800 µL Reaction Buffer

    • 50 µL L-Isoleucine solution

    • 50 µL NAD+ solution

    • 10 µL GDH solution

  • Incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 40 µL of the enzyme preparation.

  • Start the reaction by adding 50 µL of α-Ketoglutarate solution.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes. The rate of NADH formation is directly proportional to the BCAT activity.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M-1cm-1).

Protocol 2: Assay for Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Activity

This protocol outlines a spectrophotometric assay for BCKDH activity by measuring the rate of NAD+ reduction.

Materials:

  • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5, containing 2 mM MgCl2 and 0.2 mM EDTA.

  • Thiamine pyrophosphate (TPP) solution: 10 mM in Assay Buffer.

  • Coenzyme A (CoA) solution: 10 mM in Assay Buffer.

  • NAD+ solution: 20 mM in Assay Buffer.

  • (S)-α-keto-β-methylvalerate (KMV) solution: 20 mM in Assay Buffer.

  • Mitochondrial extract or purified BCKDH complex.

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • In a cuvette, prepare a reaction mixture containing:

    • 850 µL Assay Buffer

    • 20 µL TPP solution

    • 20 µL CoA solution

    • 50 µL NAD+ solution

  • Add the enzyme preparation (e.g., 20-50 µg of mitochondrial protein).

  • Incubate at 37°C for 3 minutes.

  • Initiate the reaction by adding 10 µL of KMV solution.

  • Monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the specific activity based on the rate of NADH formation.

Protocol 3: Assay for Thioesterase Activity using DTNB

This protocol describes a colorimetric assay for thioesterase activity based on the reaction of free Coenzyme A with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5.

  • DTNB solution: 10 mM in Assay Buffer.

  • 2-Methylbutyryl-CoA solution: 1 mM in water.

  • Enzyme preparation (purified thioesterase or cell lysate).

  • Spectrophotometer capable of reading at 412 nm.

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • 900 µL Assay Buffer

    • 50 µL DTNB solution

  • Add the enzyme preparation.

  • Incubate at 37°C for 3 minutes.

  • Initiate the reaction by adding 50 µL of 2-Methylbutyryl-CoA solution.

  • Monitor the increase in absorbance at 412 nm for 5-10 minutes.

  • Calculate the enzyme activity using the molar extinction coefficient of the TNB2- anion (14,150 M-1cm-1).

Protocol 4: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantification of this compound in biological samples such as fermentation broth or cell culture media.

Sample Preparation:

  • Centrifuge the sample to remove cells and debris.

  • To 1 mL of the supernatant, add an internal standard (e.g., deuterated this compound or a different short-chain fatty acid not present in the sample).

  • Acidify the sample to pH 2-3 with HCl.

  • Extract the this compound with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate.

  • For improved chromatographic performance, derivatize the extract using a suitable agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA).

GC-MS Analysis:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-INNOWax).

  • Injection: Split or splitless injection depending on the concentration.

  • Oven Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to elute the derivatized acid.

  • Mass Spectrometry: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.

  • Quantification: Generate a standard curve using known concentrations of this compound and the internal standard.

Mandatory Visualizations

Biosynthetic_Pathway_of_2_Methylbutyrate Ile L-Isoleucine KMV (S)-α-keto-β-methylvalerate Ile->KMV BCAT MB_CoA 2-Methylbutyryl-CoA KMV->MB_CoA BCKDH Tig_CoA Tiglyl-CoA MB_CoA->Tig_CoA ACAD MB This compound MB_CoA->MB Thioesterase MHB_CoA 2-Methyl-3-hydroxybutyryl-CoA Tig_CoA->MHB_CoA ECH MAA_CoA 2-Methylacetoacetyl-CoA MHB_CoA->MAA_CoA HADH Prop_CoA Propionyl-CoA MAA_CoA->Prop_CoA Thiolase Ac_CoA Acetyl-CoA aKG α-Ketoglutarate BCAT Branched-Chain Amino Acid Aminotransferase (BCAT) aKG->BCAT Glu Glutamate CoA_NAD CoA + NAD+ BCKDH Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex CoA_NAD->BCKDH CO2_NADH CO2 + NADH FAD FAD ACAD 2-Methylacyl-CoA Dehydrogenase FAD->ACAD FADH2 FADH2 H2O H2O ECH Enoyl-CoA Hydratase H2O->ECH NAD_in NAD+ HADH 3-Hydroxy-2-methylbutyryl-CoA Dehydrogenase NAD_in->HADH NADH_out NADH + H+ CoA_in CoA Thiolase β-Ketothiolase CoA_in->Thiolase CoA_out CoA BCAT->Glu BCKDH->CO2_NADH ACAD->FADH2 HADH->NADH_out Thiolase->Ac_CoA Thioesterase Thioesterase Thioesterase->CoA_out H2O_thio H2O H2O_thio->Thioesterase

Caption: Biosynthetic pathway of this compound from L-isoleucine.

Experimental_Workflow_BCAT_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Reaction Buffer (Tris-HCl, PLP) mix_reagents Mix Buffer, L-Isoleucine, NAD+, and GDH in Cuvette prep_buffer->mix_reagents prep_substrates Prepare Substrates (L-Isoleucine, α-KG) prep_substrates->mix_reagents prep_coupling Prepare Coupling Reagents (NAD+, GDH) prep_coupling->mix_reagents prep_enzyme Prepare BCAT Enzyme Sample add_enzyme Add BCAT Enzyme prep_enzyme->add_enzyme incubate Incubate at 37°C mix_reagents->incubate incubate->add_enzyme start_reaction Initiate with α-Ketoglutarate add_enzyme->start_reaction monitor_abs Monitor Absorbance at 340 nm start_reaction->monitor_abs calculate_rate Calculate Rate of NADH Formation monitor_abs->calculate_rate determine_activity Determine BCAT Specific Activity calculate_rate->determine_activity Logical_Relationship_Quantification cluster_sample Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing sample_collection Collect Biological Sample (e.g., Fermentation Broth) internal_standard Add Internal Standard sample_collection->internal_standard extraction Acidify and Extract with Organic Solvent internal_standard->extraction derivatization Derivatize for GC-MS Analysis extraction->derivatization gc_injection Inject Sample into GC derivatization->gc_injection gc_separation Separate Analytes on GC Column gc_injection->gc_separation ms_detection Detect and Fragment Analytes in Mass Spectrometer gc_separation->ms_detection peak_integration Integrate Peak Areas (Analyte and Internal Standard) ms_detection->peak_integration standard_curve Generate Standard Curve peak_integration->standard_curve quantification Quantify this compound Concentration standard_curve->quantification

References

The Occurrence and Biosynthesis of 2-Methylbutyrate in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyrate and its corresponding esters are significant contributors to the aroma and flavor profiles of numerous plant species, playing a crucial role in fruit ripening and defense mechanisms. This technical guide provides a comprehensive overview of the natural sources of this compound in plants, its biosynthesis via the isoleucine catabolism pathway, and detailed experimental protocols for its extraction and quantification. The information is presented to support researchers in the fields of phytochemistry, drug development, and flavor science in their understanding and utilization of this important volatile organic compound.

Natural Sources of this compound in Plants

This compound, either as a free acid or, more commonly, as an ester, is a widespread volatile compound in the plant kingdom. It is a key component of the characteristic aroma of many fruits and is also found in the essential oils of various medicinal plants. The (S)-enantiomer of 2-methylbutanoic acid is often associated with a fruity, sweet aroma, while the (R)-enantiomer can have a cheesy, sweaty odor.[1]

Occurrence in Fruits

Fruits are a primary source of this compound esters, which are formed during ripening and contribute significantly to their distinct flavors. Apples (Malus domestica) and strawberries (Fragaria × ananassa) are among the most well-studied sources.

  • Apples: Numerous apple cultivars produce a variety of this compound esters, with ethyl this compound and hexyl 2-methylbutanoate being particularly important for the characteristic "apple" aroma.[2] The concentration of these esters can vary significantly between cultivars.[3] For instance, 'Boskoop' and 'Jacques Lebel' are characterized by high concentrations of hexyl 2-methylbutanoate.[2]

  • Strawberries: Methyl 2-methylbutanoate is a key flavor compound in strawberries, contributing to their fruity-sweet notes.[4] Its concentration can differ between various cultivars.

  • Other Fruits: The presence of 2-methylbutanoic acid or its esters has also been reported in apricots, plums, pineapples, and oranges.[1][4]

Occurrence in Medicinal and Aromatic Plants

Several medicinal and aromatic plants are known to contain this compound and its derivatives, often as constituents of their essential oils.

  • Valerian (Valeriana officinalis): The roots of valerian are a well-known source of isovaleric acid and 2-methylbutanoic acid, which contribute to the plant's characteristic pungent odor.[1] The essential oil from valerian roots has been found to contain varying amounts of isovaleric acid.[5][6]

  • Angelica (Angelica archangelica): 2-Methylbutanoic acid is a minor constituent of this plant.[1]

Quantitative Data on this compound and its Esters in Plants

The following tables summarize the quantitative data found in the literature for this compound and its common esters in various plant sources. It is important to note that the majority of available data pertains to the esterified forms of this compound, which are more volatile and aromatically significant. Data for the free acid is less commonly reported.

Plant SpeciesCultivar/VarietyPlant PartCompoundConcentration (mg/L of alcohol 100% v/v)Reference(s)
Malus domestica (Apple)AntonówkaFruit Pulp DistillateEthyl this compound0.15 ± 0.04[7]
Malus domestica (Apple)DelikatesFruit Pulp DistillateEthyl this compound0.24 ± 0.06[7]
Malus domestica (Apple)KosztelaFruit Pulp DistillateEthyl this compound0.72 ± 0.14[7]
Malus domestica (Apple)KronselskaFruit Pulp DistillateEthyl this compound0.22 ± 0.08[7]
Plant SpeciesCultivar/VarietyPlant PartCompoundRelative Concentration (µg/kg)Reference(s)
Fragaria × ananassa (Strawberry)Seolhyang (Half-red, day 0)FruitMethyl hexanoate56[8]
Fragaria × ananassa (Strawberry)Seolhyang (Bright-red, day 0)FruitMethyl hexanoate330[8]
Plant SpeciesPlant PartCompoundConcentration (% of Essential Oil)Reference(s)
Valeriana officinalisRootIsovaleric acid0–2.1%[5][9]

Biosynthesis of this compound in Plants

In plants, this compound is synthesized through the catabolism of the branched-chain amino acid, L-isoleucine. This pathway is a crucial part of secondary metabolism, leading to the production of a variety of volatile compounds. The initial steps of isoleucine degradation are common to the catabolism of other branched-chain amino acids, leucine and valine.[10]

The key intermediate in the formation of this compound is 2-methylbutyryl-CoA. This molecule can then be hydrolyzed to the free acid, 2-methylbutyric acid, or serve as a precursor for the synthesis of this compound esters. The esterification is catalyzed by alcohol acyltransferases (AATs), which condense 2-methylbutyryl-CoA with various alcohols.

The following diagram illustrates the biosynthetic pathway from L-isoleucine to this compound and its esters.

Biosynthesis_of_2_Methylbutyrate cluster_isoleucine_catabolism Isoleucine Catabolism cluster_ester_formation Ester Formation cluster_free_acid Free Acid Formation L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate  Branched-chain amino acid  aminotransferase (BCAT) 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->2-Methylbutyryl-CoA  Branched-chain alpha-keto acid  dehydrogenase (BCKDH) complex 2-Methylbutyrate_Esters This compound Esters (e.g., Ethyl this compound) 2-Methylbutyryl-CoA->2-Methylbutyrate_Esters Alcohol Acyltransferase (AAT) 2-Methylbutyric_Acid 2-Methylbutyric Acid 2-Methylbutyryl-CoA->2-Methylbutyric_Acid Thioesterase (postulated) Alcohols Various Alcohols (e.g., Ethanol) Alcohols->2-Methylbutyrate_Esters

Caption: Biosynthesis of this compound from L-isoleucine.

Experimental Protocols

The analysis of this compound in plant tissues, particularly in its free acid form, requires specific extraction and analytical techniques due to its volatility and polarity. Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful method for the identification and quantification of this compound and its esters.

Extraction and Derivatization of Free 2-Methylbutyric Acid

For the analysis of free 2-methylbutyric acid, a derivatization step is typically required to increase its volatility and improve its chromatographic behavior.

Materials:

  • Plant tissue (e.g., leaves, fruit pulp, roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Internal standard (e.g., deuterated short-chain fatty acid)

  • Extraction solvent (e.g., diethyl ether or methyl tert-butyl ether)

  • Anhydrous sodium sulfate

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or propyl chloroformate (PCF))

  • Pyridine (for PCF derivatization)

  • Hexane

Protocol:

  • Sample Homogenization: Freeze the plant tissue sample in liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Internal Standard Addition: Add a known amount of the internal standard to the powdered sample.

  • Solvent Extraction: Add the extraction solvent to the sample, vortex thoroughly, and sonicate for 15-30 minutes.

  • Centrifugation: Centrifuge the mixture to pellet the solid plant material.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Dry the extract over anhydrous sodium sulfate to remove any residual water.

  • Derivatization (BSTFA method):

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Add the BSTFA reagent and pyridine to the dried extract.

    • Heat the mixture at 60-70°C for 30-60 minutes to facilitate the derivatization reaction.

  • Derivatization (PCF method):

    • To the aqueous extract, add propanol and pyridine, followed by PCF.

    • Vortex and sonicate to ensure complete reaction.

    • Extract the derivatized compounds with hexane.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Esters

HS-SPME is a solvent-free technique ideal for the analysis of volatile esters of this compound.

Materials:

  • Plant tissue (e.g., fruit puree, chopped leaves)

  • HS-SPME vial with a septum cap

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

  • Sodium chloride (optional, to increase volatility)

  • Internal standard (e.g., a non-native volatile ester)

Protocol:

  • Sample Preparation: Place a known amount of the homogenized plant tissue into an HS-SPME vial.

  • Internal Standard and Salt Addition: Add the internal standard and, if desired, sodium chloride to the vial.

  • Equilibration: Seal the vial and incubate it at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the chromatographic column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Typical GC-MS Parameters:

  • Column: A mid-polar or polar capillary column (e.g., DB-5ms, HP-INNOWax) is suitable for separating this compound derivatives and esters.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 40°C, holding for a few minutes, and then ramping up to 250°C.

  • Injector Temperature: Typically set to 250°C for thermal desorption of SPME fibers or injection of liquid samples.

  • Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

Quantification:

Quantification is typically performed by creating a calibration curve using authentic standards of 2-methylbutyric acid and its esters. The peak area of the analyte is normalized to the peak area of the internal standard to correct for variations in extraction efficiency and injection volume.

Logical Workflow for Analysis

The following diagram outlines the logical workflow for the analysis of this compound and its esters in plant materials.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction and Derivatization cluster_analysis Analysis Sample_Collection Plant Material Collection Homogenization Homogenization (e.g., grinding in liquid N2) Sample_Collection->Homogenization Sample_Aliquot Weighing of Sample Aliquot Homogenization->Sample_Aliquot Free_Acid_Extraction Solvent Extraction (for Free Acid) Sample_Aliquot->Free_Acid_Extraction HS_SPME HS-SPME (for Esters) Sample_Aliquot->HS_SPME Derivatization Derivatization (e.g., Silylation) Free_Acid_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis HS_SPME->GC_MS_Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing (Peak Integration, Identification) GC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Final_Report Final_Report Quantification->Final_Report Final Report (Concentration Data)

References

The Emerging Role of 2-Methylbutyrate in Microbial Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyrate, a branched-chain fatty acid derived from the amino acid isoleucine, has long been recognized for its role as a precursor in the biosynthesis of anteiso-fatty acids, which are crucial components of bacterial cell membranes. Emerging research, however, is beginning to shed light on its potential as a signaling molecule in the complex world of microbial communication. This technical guide provides a comprehensive overview of the current understanding of this compound's function in microbial physiology, with a particular focus on its nascent role in signaling. We delve into its biosynthesis, its impact on microbial communities, and the potential mechanisms by which it may exert its signaling effects. This guide also furnishes detailed experimental protocols and data presentation to aid researchers in further exploring this intriguing molecule and its potential as a target for novel therapeutic interventions.

Introduction: Beyond a Metabolic Precursor

Microorganisms utilize a diverse arsenal of small molecules to communicate with each other and to interact with their environment. This chemical language governs a wide array of behaviors, from quorum sensing and biofilm formation to virulence and the production of secondary metabolites. While well-known signaling molecules like acyl-homoserine lactones (AHLs) and autoinducer peptides have been extensively studied, the roles of many other microbial metabolites are only beginning to be understood.

This compound is a volatile organic compound (VOC) produced by a variety of bacteria. Its primary established function is as a precursor for the synthesis of anteiso-branched-chain fatty acids (BCFAs). These fatty acids are incorporated into the cell membrane, where they play a critical role in maintaining membrane fluidity and enabling adaptation to environmental stresses such as temperature fluctuations. However, the production of this compound as a diffusible and volatile molecule suggests that it may also have extracellular functions, including acting as a signaling molecule.

This guide will explore the dual role of this compound, examining its established metabolic functions and delving into the evidence and hypotheses surrounding its potential as a microbial signaling molecule.

Biosynthesis of this compound

The primary route for this compound biosynthesis in bacteria is through the catabolism of the amino acid L-isoleucine. This pathway involves a series of enzymatic reactions that convert isoleucine into 2-methylbutyryl-CoA, which can then be hydrolyzed to this compound or utilized for anteiso-fatty acid synthesis.

Isoleucine Catabolic Pathway

The conversion of L-isoleucine to 2-methylbutyryl-CoA is a multi-step process:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is then oxidatively decarboxylated to form 2-methylbutyryl-CoA by the branched-chain α-keto acid dehydrogenase complex.

Isoleucine_Catabolism Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Branched-chain amino acid aminotransferase MethylbutyrylCoA 2-Methylbutyryl-CoA KetoAcid->MethylbutyrylCoA Branched-chain α-keto acid dehydrogenase complex Methylbutyrate This compound MethylbutyrylCoA->Methylbutyrate Thioesterase AnteisoFA Anteiso-Fatty Acid Synthesis MethylbutyrylCoA->AnteisoFA

Caption: Biosynthesis of this compound from L-isoleucine.

Quantitative Data on this compound Production and Effects

Quantitative data on this compound as a signaling molecule is still scarce. However, studies on its production and metabolic effects provide a foundation for understanding its potential signaling concentrations.

MicroorganismConditionThis compound Concentration/EffectReference
Streptomyces yanglinensis 3-10Co-culture with Aspergillus flavusProduction of this compound observed, which inhibited aflatoxin production.[1]
Rumen microbiotaIn vitro fermentationSupplementation with this compound increased the abundance of cellulolytic bacteria.[2]
Bacillus subtilis mutantsGrowth medium supplementation(S)-(+)-2-methylbutyrate was more active in supporting growth than the (R)-(-)-isomer.[2]
Pseudomonas sp.Soil isolatePreferentially utilizes (S)-2-methylbutyric acid.[2]

Potential Signaling Mechanisms of this compound

While a dedicated signaling pathway for this compound has not yet been fully elucidated, several plausible mechanisms can be hypothesized based on our knowledge of other microbial signaling systems.

Chemotaxis and Receptor-Mediated Sensing

Bacteria are known to possess chemoreceptors for a variety of small molecules, including fatty acids. It is plausible that specific chemoreceptors, likely belonging to the methyl-accepting chemotaxis protein (MCP) family, could bind this compound. This binding would initiate a phosphorylation cascade, ultimately influencing flagellar motor rotation and directing bacterial movement towards or away from the source of the molecule. Some bacteria, such as Vibrio fischeri, have been shown to have chemoreceptors for short- and medium-chain fatty acids, providing a precedent for this type of sensing.[3]

Chemotaxis_Signaling cluster_membrane Cell Membrane MCP MCP Receptor CheA CheA (Histidine Kinase) MCP->CheA Conformational Change CheW CheW MCP->CheW CheY CheY CheA->CheY Phosphorylation CheW->CheA TwoMB This compound TwoMB->MCP Binding CheY_P CheY-P FlagellarMotor Flagellar Motor CheY_P->FlagellarMotor Interaction Response Chemotactic Response (Tumbling/Running) FlagellarMotor->Response

Caption: Hypothetical receptor-mediated signaling pathway for this compound.
Modulation of Gene Expression

This compound could also influence gene expression through various mechanisms. It might be transported into the cell and interact directly with transcriptional regulators, or its presence could be sensed by membrane-bound sensor kinases of two-component systems. Activation of these systems would lead to the phosphorylation of a cognate response regulator, which would then bind to DNA and modulate the expression of target genes. These genes could be involved in a variety of processes, such as secondary metabolite production, biofilm formation, or virulence.

Experimental Protocols

Investigating the signaling role of this compound requires a combination of analytical, genetic, and biochemical approaches.

Quantification of this compound in Microbial Cultures

Objective: To accurately measure the concentration of this compound produced by a microbial culture.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Collect a known volume of microbial culture supernatant.

    • Acidify the supernatant to a pH of approximately 2 with HCl to protonate the carboxylate group.

    • Perform a liquid-liquid extraction with a non-polar solvent such as diethyl ether or ethyl acetate.

    • Dry the organic phase over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended):

    • To improve volatility and chromatographic peak shape, derivatize the extracted acids. A common method is to convert them to their methyl esters using diazomethane or BF3-methanol.

  • GC-MS Analysis:

    • Column: Use a polar capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a wax column).

    • Injection: Inject a small volume of the derivatized sample.

    • Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C) to separate the compounds.

    • Mass Spectrometry: Operate the mass spectrometer in full scan mode to identify the this compound derivative based on its mass spectrum and retention time compared to a standard. For quantification, use selected ion monitoring (SIM) for higher sensitivity and specificity.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of a this compound standard.

    • Include an internal standard (e.g., a deuterated analog or a fatty acid of a different chain length) in both the samples and standards to correct for variations in extraction efficiency and injection volume.

GCMS_Workflow Culture Microbial Culture Supernatant Collect Supernatant Culture->Supernatant Acidification Acidify (pH 2) Supernatant->Acidification Extraction Liquid-Liquid Extraction Acidification->Extraction Derivatization Derivatization (e.g., methylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification vs. Standard Curve GCMS->Quantification

Caption: Workflow for GC-MS quantification of this compound.
Transcriptomic Analysis of Bacterial Response to this compound

Objective: To identify genes and pathways that are differentially expressed in response to exogenous this compound.

Methodology: RNA-Sequencing (RNA-Seq)

  • Experimental Setup:

    • Grow the bacterial strain of interest in a defined medium.

    • Divide the culture into two groups: a control group and a treatment group to which a known concentration of this compound is added.

    • Incubate the cultures for a defined period.

  • RNA Extraction:

    • Harvest the bacterial cells from both groups by centrifugation.

    • Immediately stabilize the RNA using a commercial RNA stabilization solution or by flash-freezing in liquid nitrogen.

    • Extract total RNA using a reputable RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.

  • Library Preparation and Sequencing:

    • Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.

    • Deplete ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA).

    • Construct sequencing libraries from the rRNA-depleted RNA.

    • Sequence the libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the reference genome of the bacterium.

    • Quantify the expression level of each gene.

    • Identify differentially expressed genes (DEGs) between the control and treatment groups using statistical software packages (e.g., DESeq2, edgeR).

    • Perform gene ontology (GO) and pathway enrichment analysis on the DEGs to identify the biological processes affected by this compound.

Future Directions and Therapeutic Potential

The study of this compound in microbial signaling is still in its infancy. Future research should focus on:

  • Identifying specific this compound receptors: This will be crucial for definitively establishing its role as a signaling molecule and for elucidating the downstream signaling pathways.

  • Characterizing the downstream cellular responses: Understanding how this compound influences bacterial behavior, such as virulence factor production and biofilm formation, is essential.

  • Investigating its role in complex microbial communities: Exploring how this compound mediates interactions within and between different microbial species will provide insights into its ecological significance.

From a drug development perspective, if this compound is found to be a key signaling molecule in pathogenic bacteria, its pathway could represent a novel target for antimicrobial therapies. Developing molecules that block its synthesis, inhibit its receptor, or interfere with its downstream signaling could offer a new strategy to combat bacterial infections, potentially by disrupting their communication and coordinated behaviors rather than by direct killing, which may reduce the selective pressure for resistance.

Conclusion

This compound is more than just a building block for bacterial membranes. Its production as a volatile and diffusible molecule, coupled with the growing understanding of the importance of chemical communication in the microbial world, strongly suggests a role in signaling. While direct evidence for a complete signaling pathway is still forthcoming, the tools and hypotheses are in place to drive this exciting field of research forward. The insights gained from these future studies will not only deepen our fundamental understanding of microbial communication but may also pave the way for the development of new and innovative therapeutic strategies.

References

chemical and physical properties of 2-methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Physical Properties of 2-Methylbutyrates

Abstract

This technical guide provides a comprehensive overview of the esters, with a primary focus on methyl 2-methylbutyrate, ethyl this compound, and 2-methylbutyl this compound. These compounds are of significant interest to researchers in the fields of flavor and fragrance chemistry, as well as to professionals in drug development and chemical synthesis. This document consolidates key data on their chemical identity, physicochemical properties, and spectral information. Detailed experimental protocols for their synthesis and property determination are also presented. Visualizations are provided to illustrate logical relationships and experimental workflows, adhering to a specified set of technical guidelines for clarity and accessibility.

Chemical Identity

2-Methylbutyrates are esters of 2-methylbutanoic acid. The identity of the ester is determined by the alcohol moiety. This guide focuses on three common examples: methyl this compound, ethyl this compound, and 2-methylbutyl this compound.

G cluster_reactants Reactants cluster_products Products (this compound Esters) 2-Methylbutanoic_Acid 2-Methylbutanoic Acid CH₃CH₂CH(CH₃)COOH Methyl_this compound Methyl this compound C₆H₁₂O₂ 2-Methylbutanoic_Acid->Methyl_this compound + Ethyl_this compound Ethyl this compound C₇H₁₄O₂ 2-Methylbutanoic_Acid->Ethyl_this compound + 2-Methylbutyl_this compound 2-Methylbutyl this compound C₁₀H₂₀O₂ 2-Methylbutanoic_Acid->2-Methylbutyl_this compound + Methanol Methanol CH₃OH Methanol->Methyl_this compound Fischer Esterification Ethanol Ethanol C₂H₅OH Ethanol->Ethyl_this compound Fischer Esterification 2-Methylbutanol 2-Methylbutanol C₅H₁₂O 2-Methylbutanol->2-Methylbutyl_this compound Fischer Esterification

Table 1: Chemical Identification of Common this compound Esters

IdentifierMethyl this compoundEthyl this compound2-Methylbutyl this compound
IUPAC Name methyl 2-methylbutanoate[1]ethyl 2-methylbutanoate[2]2-methylbutyl 2-methylbutanoate[3]
Synonyms Methyl anteisovalerate, 2-methylbutanoic acid methyl ester[1]Ethyl 2-methylbutanoate, Ethyl alpha-methylbutyrate[4][5]2-methylbutyl 2-methylbutanoate, Butanoic acid, 2-methyl-, 2-methylbutyl ester[3][6]
CAS Number 868-57-5[1][7]7452-79-1[2][4]2445-78-5[3][6]
Molecular Formula C₆H₁₂O₂[1][8]C₇H₁₄O₂[2]C₁₀H₂₀O₂[3][6]
Molecular Weight 116.16 g/mol [1][7]130.18 g/mol [2]172.26 g/mol [3][6]
InChIKey OCWLYWIFNDCWRZ-UHFFFAOYSA-N[1][7]HCRBXQFHJMCTLF-UHFFFAOYSA-NPVYFCGRBIREQLL-UHFFFAOYSA-N[3]
SMILES CCC(C)C(=O)OC[1][7]CCOC(=O)C(C)CCCCC(C)COC(=O)C(C)CC[3]

Physicochemical Properties

The physical and chemical properties of this compound esters are crucial for their application in various fields. These esters are generally colorless liquids with characteristic fruity odors.[1][2][6] Their volatility and solubility are key parameters for their use as flavor and fragrance compounds.

Table 2: Physical and Chemical Properties of this compound Esters

PropertyMethyl this compoundEthyl this compound2-Methylbutyl this compound
Appearance Colorless liquid with a sweet, fruity, apple-like odor.[1][9]Colorless oily liquid with a fruity odor.[2]Colorless to pale yellow liquid.[3][6]
Boiling Point 115 °C (lit.)[7][9]132-133 °C (lit.)[2]184-187 °C @ 760 mm Hg[10]
Melting Point -91°C (estimate)[8]-93.23 °C[11]No data available.[6]
Density 0.88 g/mL at 25 °C (lit.)[7][9]0.865 g/mL at 25 °C (lit.)0.855 g/cm³ at 25 °C[6]
Refractive Index n20/D 1.393 (lit.)[7][9]n20/D 1.397 (lit.)1.409-1.509[3]
Solubility Very slightly soluble in water; soluble in alcohol and oils.[9]Very slightly soluble in water; soluble in alcohol and propylene glycol.[2][11]No data available, but expected to be poorly soluble in water.[6]
Flash Point 19.4 °C[8] / 32 °C (closed cup)[12]26 °C (closed cup) / 79.0 °F (26.1 °C)[13]67 °C[6] / 153.00 °F (TCC)[14][15]
Vapor Pressure No data availableNo data available0.713 mm/Hg @ 25.00 °C (est.)[14]
logP (o/w) 1.20550[8]2.158 (est)[16]3.649[6]

Spectral Data

Spectral data is essential for the structural elucidation and quality control of this compound esters.

Table 3: Spectral Data for Methyl this compound

Spectrum TypeKey Features
¹H NMR (CDCl₃, 90 MHz) Shifts [ppm]: 3.67 (s, 3H, -OCH₃), 2.43 (m, 1H, -CH-), 1.45-1.71 (m, 2H, -CH₂-), 1.10-1.18 (d, 3H, -CH(CH₃)-), 0.90 (t, 3H, -CH₂CH₃).[1]
¹³C NMR (CDCl₃, 25.16 MHz) Shifts [ppm]: 177.09 (C=O), 51.36 (-OCH₃), 41.10 (-CH-), 26.95 (-CH₂-), 16.68 (-CH(CH₃)-), 11.64 (-CH₂CH₃).[1]
Mass Spectrometry (GC-MS) Major fragments (m/z): 88, 57, 41, 29, 85.[1]

Experimental Protocols

Synthesis of Methyl this compound via Fischer Esterification

This protocol describes a general method for the synthesis of methyl this compound.

Objective: To synthesize methyl this compound from 2-methylbutanoic acid and methanol using an acid catalyst.

Materials:

  • 2-methylbutanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid[17]

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

  • Round-bottom flask, condenser, heating mantle, separatory funnel, distillation apparatus

Methodology:

G start Start reactants 1. Combine 2-methylbutanoic acid, excess methanol, and a catalytic amount of H₂SO₄ in a round-bottom flask. start->reactants reflux 2. Add boiling chips and reflux the mixture for 1-2 hours. reactants->reflux cool 3. Cool the reaction mixture to room temperature. reflux->cool extract 4. Transfer to a separatory funnel. Wash with water, then with 5% NaHCO₃ solution to neutralize excess acid. cool->extract dry 5. Dry the organic layer (ester) over anhydrous MgSO₄. extract->dry filter 6. Filter to remove the drying agent. dry->filter distill 7. Purify the crude ester by fractional distillation. filter->distill collect 8. Collect the fraction boiling at ~115 °C (methyl this compound). distill->collect end End collect->end

Procedure Details:

  • Reaction Setup: In a round-bottom flask, combine 1 mole of 2-methylbutanoic acid with 3-5 moles of methanol. While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total volume).

  • Reflux: Add boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After cooling, transfer the mixture to a separatory funnel. Wash sequentially with water to remove excess methanol, then with a 5% sodium bicarbonate solution to neutralize the acidic catalyst (caution: CO₂ evolution), and finally with brine.

  • Drying and Purification: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. The crude ester is then purified by fractional distillation, collecting the fraction at the known boiling point of the target ester.[17]

Determination of Boiling Point

Objective: To accurately measure the boiling point of a purified this compound sample.

Materials:

  • Purified liquid sample

  • Distillation apparatus (micro-distillation setup for small volumes)

  • Calibrated thermometer

  • Heating mantle or oil bath

  • Boiling chips

Methodology:

  • Place a small volume of the purified liquid and a boiling chip into the distillation flask.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

  • Heat the flask gently.

  • Record the temperature at which the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point at the ambient atmospheric pressure.

  • If necessary, a correction can be applied to normalize the boiling point to standard pressure (760 mm Hg).

Biological Activity and Signaling Pathways

Information on specific signaling pathways directly modulated by simple esters like methyl or ethyl this compound is not extensively documented in publicly available literature. These molecules are primarily recognized for their role as volatile organic compounds (VOCs) contributing to the aroma of fruits like apples and strawberries.[2][18]

Their biological significance is largely related to chemosensation (smell and taste) in various organisms. In drug development, such esters might be considered as simple synthons or starting materials for more complex molecules. The parent acid, 2-methylbutanoic acid, is a short-chain fatty acid and is found naturally in various plants and as a metabolic byproduct.[19]

Safety and Handling

This compound esters are generally classified as flammable liquids.[12][13][20]

  • Handling: Use in a well-ventilated area, away from ignition sources.[6][21] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[21]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[4][6] Keep away from heat, sparks, and open flames.[20]

  • First Aid: In case of skin contact, wash with soap and water.[6][21] In case of eye contact, rinse thoroughly with water for at least 15 minutes.[6] If inhaled, move to fresh air.[6] If swallowed, do not induce vomiting and seek medical attention.[6]

Conclusion

This technical guide has summarized the core chemical and physical properties of key this compound esters. The data, presented in structured tables, provides a valuable resource for researchers and professionals. The included experimental protocols offer practical guidance for the synthesis and characterization of these compounds. While their primary application remains in the flavor and fragrance industry, the foundational data provided here is essential for any scientific investigation or application involving these esters.

References

The Discovery and History of 2-Methylbutyrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrate, an ester of 2-methylbutanoic acid, is a volatile organic compound with significant roles in biochemistry, metabolism, and sensory science. It is recognized for its characteristic fruity aroma and is found naturally in a variety of fruits and fermented products. Beyond its organoleptic properties, this compound is an intermediate in the metabolic pathway of the essential amino acid leucine. This technical guide provides an in-depth exploration of the discovery, history, metabolic significance, and analytical methodologies related to this compound, tailored for a scientific audience.

Discovery and Historical Milestones

The history of this compound is intrinsically linked to its parent carboxylic acid, 2-methylbutanoic acid. The initial investigations into this class of compounds date back to the 19th century.

1.1. Early Identification in Natural Sources

2-Methylbutanoic acid was first identified as a constituent of various natural sources, notably in the perennial flowering plant valerian (Valeriana officinalis) and Angelica archangelica.[1] The chemical identity of the valeric acids, including 2-methylbutanoic acid, was first investigated in the 19th century through the oxidation of fusel alcohol, a by-product of fermentation.[1] One of the isolated products exhibited a positive rotation in polarized light, indicating the presence of the (2S) isomer.[1] The (S)-enantiomer is commonly found in fruits like apples and apricots, while the (R)-enantiomer is present in cocoa beans.[1]

1.2. First Enantioselective Synthesis

A pivotal moment in the history of this compound was the first enantioselective synthesis of 2-methylbutanoic acid in 1904 by the German chemist Willy Marckwald.[1][2] By heating ethyl(methyl)malonic acid in the presence of the chiral base brucine, Marckwald was able to produce an optically active mixture of the acid, demonstrating a foundational principle of asymmetric synthesis.[2]

1.3. Advent of Ester Synthesis

The synthesis of this compound esters followed the development of general esterification methods. The Fischer-Speier esterification, first described in 1895, provided a direct method for producing esters from carboxylic acids and alcohols using an acid catalyst.[3] This reaction would have been the earliest method used to synthesize various this compound esters in a laboratory setting.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound and its common esters is provided in the tables below.

Table 1: Physical Properties of 2-Methylbutanoic Acid and its Esters

Property2-Methylbutanoic AcidMethyl this compoundEthyl this compound
Molecular Formula C5H10O2C6H12O2C7H14O2
Molar Mass 102.13 g/mol [4]116.16 g/mol 130.18 g/mol [5]
Boiling Point 176 °C[1]115-116 °C132-133 °C[5]
Density 0.941 g/mL[1]0.886 g/mL0.865 g/mL[5]
Appearance Colorless liquid[1]Colorless liquidColorless oily liquid[5]
Odor Pungent, cheesy (racemic)[1]Fruity, apple-likeFruity[5]

Metabolic Pathway of this compound

This compound is a key intermediate in the catabolism of the branched-chain amino acid, leucine. The metabolic pathway leading to its formation is a multi-step process primarily occurring in the mitochondria.

The breakdown of leucine begins with its transamination to α-ketoisocaproate (KIC). A small fraction of KIC is then converted to β-hydroxy-β-methylbutyrate (HMB). The majority of KIC, however, is oxidatively decarboxylated to isovaleryl-CoA, which is further metabolized. The pathway leading to this compound involves the conversion of isoleucine to 2-methylbutyryl-CoA, which can then be hydrolyzed to this compound. In bacteria, nutrient starvation can induce the production of 2-methylbutyric acid from leucine.[4][6]

Metabolic_Pathway Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC Transamination Isovaleryl_CoA Isovaleryl-CoA aKIC->Isovaleryl_CoA Oxidative Decarboxylation Acetyl_CoA Acetyl-CoA Isovaleryl_CoA->Acetyl_CoA Isoleucine Isoleucine Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Two_Methylbutyryl_CoA Catabolism Two_Methylbutyrate This compound Two_Methylbutyryl_CoA->Two_Methylbutyrate Hydrolysis

Metabolic pathway of Leucine and Isoleucine catabolism.

Signaling Pathways

While this compound itself is not recognized as a primary signaling molecule, its structural analog, butyrate, is a well-studied short-chain fatty acid with significant signaling roles, particularly in the gut. Butyrate is a known histone deacetylase (HDAC) inhibitor and can influence gene expression and cellular processes.

One notable pathway influenced by butyrate is the JAK2/Stat3/Nrf2/Glo1 pathway. Butyrate has been shown to inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (Stat3) pathway, which in turn affects the expression of Nrf2 and Glo1, leading to an accumulation of methylglyoxal and subsequent apoptosis in cancer cells.[7] It is plausible that this compound could have similar, albeit likely weaker, effects on these or other signaling pathways, but dedicated research in this area is lacking.

Signaling_Pathway Butyrate Butyrate JAK2 JAK2 Butyrate->JAK2 inhibits Stat3 Stat3 JAK2->Stat3 Nrf2 Nrf2 Stat3->Nrf2 Glo1 Glo1 Nrf2->Glo1 MGO Methylglyoxal Accumulation Glo1->MGO detoxifies Apoptosis Apoptosis MGO->Apoptosis

Simplified Butyrate Signaling Pathway.

Experimental Protocols

5.1. Synthesis of this compound Esters (Fischer Esterification)

This protocol describes a general method for the synthesis of this compound esters, such as ethyl this compound.

  • Materials: 2-methylbutanoic acid, ethanol (or other alcohol), concentrated sulfuric acid, anhydrous sodium sulfate, diethyl ether, saturated sodium bicarbonate solution, brine.

  • Procedure:

    • In a round-bottom flask, combine 2-methylbutanoic acid and a 3-fold molar excess of ethanol.

    • Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the acid volume) while cooling the flask in an ice bath.

    • Reflux the mixture for 2-4 hours.

    • After cooling, transfer the mixture to a separatory funnel and wash with cold water, followed by saturated sodium bicarbonate solution until effervescence ceases.

    • Wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the resulting ester by fractional distillation.[8]

Synthesis_Workflow Start Combine 2-Methylbutanoic Acid and Ethanol Add_Catalyst Add conc. H2SO4 Start->Add_Catalyst Reflux Reflux for 2-4 hours Add_Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Wash_Water Wash with Water Cool->Wash_Water Wash_Bicarb Wash with NaHCO3 Wash_Water->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry over Na2SO4 Wash_Brine->Dry Evaporate Rotary Evaporation Dry->Evaporate Distill Fractional Distillation Evaporate->Distill End Pure this compound Ester Distill->End

Workflow for Fischer Esterification of this compound.

5.2. Quantification of this compound in Biological Samples (GC-MS)

This protocol outlines a general procedure for the analysis of this compound in plasma using gas chromatography-mass spectrometry (GC-MS).

  • Materials: Plasma sample, internal standard (e.g., [2H6]HMB), diethyl ether, neutral phosphate buffer, derivatizing agent (e.g., MTBSTFA).

  • Procedure:

    • Spike the plasma sample with a known amount of the internal standard.

    • Extract the sample with diethyl ether.

    • Back-extract into a neutral phosphate buffer.

    • Dry the sample under a stream of nitrogen.

    • Derivatize the sample to increase volatility (e.g., silylation).

    • Inject the derivatized sample into the GC-MS system.

    • Quantify the analyte by comparing the peak area of the analyte to that of the internal standard.[9]

Conclusion

This compound, from its early identification in natural products to its synthesis and metabolic characterization, represents a molecule of ongoing scientific interest. While its role as a flavor and fragrance compound is well-established, its involvement in amino acid metabolism highlights its biological significance. Future research may further elucidate its potential, though likely subtle, roles in cellular signaling, expanding our understanding of this multifaceted ester. The experimental protocols provided herein offer a foundation for researchers to further investigate the properties and functions of this compound.

References

An In-depth Technical Guide to the Structural Isomers of 2-Methylbutyrate and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 2-methylbutyrate esters, focusing on their physicochemical properties, synthesis, analytical characterization, and biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Introduction to this compound and its Isomers

2-Methylbutyrates are esters of 2-methylbutanoic acid. These compounds and their structural isomers are of significant interest due to their diverse applications, ranging from flavor and fragrance agents to their emerging roles as signaling molecules in biological systems. Understanding the distinct properties of each isomer is crucial for their effective application and for the development of novel therapeutics. This guide will focus on the common structural isomers with the molecular formulas C6H12O2 and C7H14O2.

Physicochemical Properties of this compound Isomers

The structural arrangement of atoms within an ester molecule significantly influences its physical and chemical properties. The following tables summarize key physicochemical data for methyl this compound, ethyl this compound, and their common structural isomers.

Table 1: Physicochemical Properties of C6H12O2 Ester Isomers

PropertyMethyl 2-methylbutanoatePropyl PropanoateButyl AcetatePentyl Formate
Molecular Formula C6H12O2C6H12O2C6H12O2C6H12O2
Molecular Weight ( g/mol ) 116.16[1][2]116.16[3]116.16[4]116.16[5][6]
Boiling Point (°C) 115[7]122-124[3]126.1[8]130-132[5][6]
Melting Point (°C) -91 (estimate)[9]-76[3]-78[8]-73.5[6][10]
Density (g/mL at 20-25°C) 0.88[7]0.881[3]0.8825[8]0.884[10]
Refractive Index (at 20°C) 1.393[7]1.393[3]1.3941.399[10]
Odor Description Sweet, fruity, apple-like[1][7]Fruity, pineapple, pear[11]Fruity, banana, apple[8][12]Fruity, plum, banana[5][13]

Table 2: Physicochemical Properties of C7H14O2 Ester Isomers

PropertyEthyl 2-methylbutanoateHexyl Acetate
Molecular Formula C7H14O2C8H16O2 (Note: Isomer of other C7 esters, but often discussed in similar contexts)
Molecular Weight ( g/mol ) 130.18[14]144.21[15][16]
Boiling Point (°C) 132-133[14]169[16]
Melting Point (°C) --80[16][17]
Density (g/mL at 20-25°C) 0.863-0.870[14]0.873[16]
Refractive Index (at 20°C) 1.393-1.400[14]1.406-1.411[16]
Odor Description Fruity, apple-likeSweet, fruity[17][18]

Experimental Protocols

Synthesis of this compound Esters via Lipase-Catalyzed Transesterification

This protocol provides a general methodology for the enzymatic synthesis of this compound esters, which is favored for its mild reaction conditions and high selectivity.

Materials and Reagents:

  • Lipase (e.g., from Aspergillus fumigatus, Novozym 435)[19][20]

  • 2-Methylbutanoic acid or a simple ester thereof (e.g., vinyl this compound)

  • Alcohol (e.g., methanol, ethanol)

  • Organic solvent (e.g., n-hexane)[19]

  • Molecular sieves (optional, to remove water)

  • Buffer solution (e.g., phosphate buffer, if hydrolysis is performed)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Prepare Reactant Mixture (this compound Source, Alcohol, Solvent) enzyme Add Lipase reactants->enzyme incubate Incubate with Shaking (e.g., 40°C, 16 hours) enzyme->incubate filter Filter to Remove Enzyme incubate->filter distill Vacuum Distillation to Remove Solvent & Excess Alcohol filter->distill purify Purify Ester Product (e.g., Column Chromatography) distill->purify G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis sample_prep Dilute Sample Add Internal Standard injection Inject Sample into GC sample_prep->injection separation Separation on Capillary Column injection->separation detection Mass Spectrometry Detection separation->detection chromatogram Analyze Chromatogram (Retention Times) detection->chromatogram mass_spectra Analyze Mass Spectra (Fragmentation Patterns) detection->mass_spectra quantification Quantify using Internal Standard mass_spectra->quantification G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response SCFA SCFA / Ester GPR41 GPR41 (FFAR3) SCFA->GPR41 GPR43 GPR43 (FFAR2) SCFA->GPR43 G_protein G-protein (Gi/o, Gq) GPR41->G_protein GPR43->G_protein PLC Phospholipase C (PLC) G_protein->PLC Gq AC Adenylate Cyclase (AC) G_protein->AC Gi/o MAPK MAPK Signaling (ERK1/2, p38) G_protein->MAPK IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i IP3_DAG->Ca2 Ca2->MAPK response Gene Expression Cytokine/Chemokine Production Hormone Secretion (e.g., PYY, GLP-1) cAMP->response MAPK->response

References

The Role of 2-Methylbutyrate as a Volatile Organic Compound in Insect Communication and Behavior: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are the cornerstone of chemical communication in the insect world, mediating a vast array of behaviors from mating and aggregation to host location and defense. Among these, short-branched chain esters such as 2-methylbutyrate and its derivatives play a significant, albeit nuanced, role. This technical guide provides an in-depth exploration of this compound as a semiochemical in insects, detailing its biosynthesis, detection, and functional significance. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's potential in developing novel pest management and disease vector control strategies.

Occurrence and Behavioral Significance of this compound and Related Esters in Insects

This compound and its various ester forms have been identified as key components of pheromone blends and as allomones in a range of insect species. Their function can be highly context-dependent, acting as attractants, repellents, or aggregation signals. The chirality of 2-methylbutanoic acid is also crucial, with different enantiomers often eliciting distinct behavioral responses.[1] For instance, (S)-2-methylbutyric acid is associated with a fruity odor, while the (R)-enantiomer has a cheesy, sweaty odor.[1]

Below is a summary of insect species known to produce or respond to this compound and related compounds, with available quantitative data on their behavioral and electrophysiological responses.

Table 1: Quantitative Data on Insect Response to this compound and Related Esters

Insect SpeciesCompoundRole/BehaviorQuantitative DataReference
Drosophila melanogasterEthyl 2-methylbutanoateOlfactory Receptor AgonistOr22a receptor shows significant response.[2]
Drosophila suzukiiEthyl this compoundElicits Antennal ResponseDetected in blueberry headspace and elicits EAG response.[3]
Pterostichus californicus (Carabid Beetle)2-Methylbutyric acidDefensive SecretionBiosynthesized from isoleucine.[4]
Lygocoris pabulinus (Green Capsid Bug)(E)-2-hexenyl butanoate, Hexyl butanoateSex Pheromone ComponentsMale antennae show high sensitivity in EAG recordings.[5]
Stenotus rubrovittatusHexyl butyrate, (E)-2-hexenyl butyratePheromone ComponentsElicits EAG response in male antennae.[6]
Drosophila spp.Ethyl butyrateAttractant/RepellentDose-dependent attraction and repulsion.[7]
Heliothis virescens (Tobacco Budworm)This compoundPheromone blend componentPart of a multi-component pheromone blend.[8]

Biosynthesis of this compound in Insects

The biosynthesis of branched-chain fatty acids and their esters in insects is less commonly studied than that of straight-chain fatty acid-derived pheromones or terpenoids. However, research on the carabid beetle, Pterostichus californicus, has elucidated a clear pathway for the production of 2-methylbutyric acid.

The Isoleucine Catabolic Pathway

In P. californicus, 2-methylbutyric acid is biosynthesized from the branched-chain amino acid L-isoleucine.[4] This pathway involves a series of enzymatic steps that are analogous to the initial stages of isoleucine catabolism in other organisms. The injection of deuterium-labeled isoleucine into the beetle resulted in the production of labeled 2-methylbutyric acid, confirming this metabolic link.[4]

The proposed biosynthetic pathway is as follows:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutanoyl-CoA.

  • Hydrolysis: 2-methylbutanoyl-CoA is hydrolyzed to produce 2-methylbutyric acid.

This free acid can then be esterified with various alcohols to produce the corresponding this compound esters. The enzymes involved in the esterification process in insects are typically alcohol acyltransferases (AATs).

Biosynthesis_of_2_Methylbutyrate Isoleucine L-Isoleucine KetoAcid α-keto-β-methylvalerate Isoleucine->KetoAcid Transamination AcylCoA 2-Methylbutanoyl-CoA KetoAcid->AcylCoA Oxidative Decarboxylation Acid 2-Methylbutyric Acid AcylCoA->Acid Hydrolysis Ester This compound Esters Acid->Ester Alcohol Alcohol Alcohol->Ester Alcohol Acyltransferase (AAT)

Biosynthesis of this compound from L-isoleucine.

Olfactory Reception and Signal Transduction

The detection of this compound and other volatile esters by insects is mediated by olfactory receptor neurons (ORNs) housed in sensilla, primarily on the antennae and maxillary palps.[9] These neurons express specific olfactory receptors (ORs) or ionotropic receptors (IRs) that bind to these volatile molecules.[9][10]

Olfactory Receptors (ORs) and Ionotropic Receptors (IRs)

Insect ORs are a unique class of ligand-gated ion channels. They typically form a heterodimeric complex consisting of a specific, odorant-binding OR protein (OrX) and a highly conserved co-receptor known as Orco.[11] Upon binding of an odorant like a this compound ester, the OrX-Orco complex opens, allowing for the influx of cations and depolarization of the ORN.[10]

IRs are another family of chemoreceptors in insects, evolutionarily related to ionotropic glutamate receptors.[10][12] They also function as ligand-gated ion channels and are typically involved in the detection of acids, amines, and other specific compounds.[12] Similar to ORs, IRs form heteromeric complexes, usually with one of two co-receptors, IR8a or IR25a.[13]

In Drosophila melanogaster, the olfactory receptor Or22a has been shown to respond to ethyl 2-methylbutanoate, providing a specific example of a receptor for a this compound derivative.[2]

Signal Transduction Pathway

The binding of a this compound ester to its cognate receptor initiates a signal transduction cascade that results in an action potential being sent to the antennal lobe of the insect's brain.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane Odorant This compound Ester OBP Odorant Binding Protein (OBP) Odorant->OBP Binding ReceptorComplex OrX-Orco Receptor Complex OBP->ReceptorComplex Transport IonChannel Ion Channel Opening ReceptorComplex->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx (Na+, Ca2+) ActionPotential Action Potential Depolarization->ActionPotential AntennalLobe Antennal Lobe ActionPotential->AntennalLobe Signal to Brain

Generalized olfactory signaling pathway in insects.

Experimental Protocols

The study of this compound as an insect VOC relies on a suite of specialized techniques for the collection, identification, and behavioral analysis of these compounds.

Volatile Collection: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free and highly sensitive method for collecting VOCs from living insects or their environment.[6]

Protocol:

  • Insect Preparation: Place a single insect or a small group of insects in a clean glass vial. The size of the vial should be appropriate to the size of the insect to allow for sufficient headspace.

  • SPME Fiber Selection: Choose an appropriate SPME fiber coating based on the polarity of this compound esters (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).

  • Extraction: Seal the vial with a septum cap. Carefully insert the SPME fiber through the septum into the headspace above the insect, ensuring the fiber does not touch the insect.

  • Incubation: Expose the fiber to the headspace for a predetermined period (e.g., 30 minutes to several hours) at a controlled temperature.

  • Desorption and Analysis: After extraction, retract the fiber into its needle and immediately insert it into the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) for thermal desorption and analysis.

SPME_Workflow Start Insect in Sealed Vial ExposeFiber Expose SPME Fiber to Headspace Start->ExposeFiber Incubate Incubate at Controlled Temperature ExposeFiber->Incubate RetractFiber Retract Fiber Incubate->RetractFiber InjectGCMS Inject into GC-MS for Thermal Desorption RetractFiber->InjectGCMS Analysis GC-MS Analysis (Separation and Identification) InjectGCMS->Analysis

Workflow for HS-SPME collection of insect VOCs.
Electrophysiological Assay: Electroantennography (EAG)

EAG measures the summated electrical response of the insect antenna to a volatile stimulus, providing a rapid assessment of which compounds an insect can detect.

Protocol:

  • Antenna Preparation: Anesthetize an insect (e.g., by chilling) and carefully excise an antenna at its base under a stereomicroscope.

  • Mounting: Mount the excised antenna between two electrodes using conductive gel. The basal end is connected to the reference electrode and the distal tip to the recording electrode.

  • Stimulus Preparation: Prepare serial dilutions of synthetic this compound or its esters in a suitable solvent (e.g., paraffin oil or hexane). Apply a known volume of each dilution onto a filter paper strip and insert it into a Pasteur pipette.

  • Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A stimulus controller is used to deliver a puff of air through the Pasteur pipette, carrying the odorant to the antenna.

  • Recording: Record the baseline electrical activity and then the negative voltage deflection upon stimulus delivery using an EAG system. Allow for a sufficient recovery period between stimuli.

Behavioral Assay: Y-Tube Olfactometer

A Y-tube olfactometer is a common apparatus used to assess the behavioral response (attraction or repulsion) of an insect to a specific odor.[3][10]

Protocol:

  • Apparatus Setup: A Y-shaped glass tube is connected to two air streams. One stream passes through a chamber containing the test odorant (e.g., this compound on filter paper), while the other passes through a control chamber (solvent only). The airflow into both arms is equalized.[3]

  • Insect Introduction: An individual insect is introduced at the base of the Y-tube.[3]

  • Observation: The insect is given a set amount of time to move up the central arm and choose one of the two side arms. A choice is typically recorded when the insect crosses a defined line in one of the arms and remains there for a minimum period.[10]

  • Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A statistically significant preference for the treatment arm indicates attraction, while a significant preference for the control arm indicates repulsion. The positions of the treatment and control arms are alternated between trials to avoid positional bias.[10]

Applications in Drug and Pesticide Development

A thorough understanding of the role of this compound in insect chemical communication opens up several avenues for the development of novel pest management strategies:

  • Attract-and-Kill Systems: Synthetic this compound esters that are part of an attractant pheromone blend can be used to lure pest insects to traps containing an insecticide.

  • Mating Disruption: For species that use this compound as a sex pheromone, dispersing high concentrations of the synthetic compound in an agricultural field can confuse males and prevent them from locating females, thereby disrupting mating.

  • Repellents: If this compound or a related compound is found to be a repellent for a particular pest or disease vector, it could be formulated into products to protect crops, livestock, or humans.

  • Olfactory Receptor Agonists/Antagonists: The identification of specific ORs that respond to this compound, such as Or22a in Drosophila, provides a molecular target for the design of novel agonists or antagonists that could modulate insect behavior.

Conclusion

This compound and its esters are important, though sometimes overlooked, components of the chemical language of insects. Their biosynthesis from common amino acids, detection by specific olfactory receptors, and ability to elicit strong behavioral responses make them a fascinating subject of study and a promising target for the development of next-generation pest control solutions. The detailed protocols and pathways outlined in this guide provide a framework for researchers to further investigate the role of these versatile semiochemicals in the intricate world of insect communication.

References

degradation pathways of 2-methylbutyrate in soil

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Degradation Pathways of 2-Methylbutyrate in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the environments. The content is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of the metabolic fate of this branched-chain fatty acid. This document synthesizes information on both aerobic and anaerobic breakdown, identifies key enzymatic players, and provides detailed experimental protocols for studying these processes.

Introduction

This compound, a short-chain fatty acid, enters the soil environment through various routes, including the decomposition of organic matter, particularly amino acids like isoleucine, and as a metabolite in microbial fermentation processes. Its fate in soil is crucial for understanding carbon cycling and the bioremediation of environments where it may be present as a constituent of larger organic molecules. The degradation of this compound is primarily a microbial process, with distinct pathways operating under aerobic and anaerobic conditions.

Aerobic Degradation Pathway

The aerobic degradation of this compound in soil is presumed to follow the well-established metabolic pathway for the catabolism of the amino acid L-isoleucine, which involves a modified form of β-oxidation. This pathway is initiated by the activation of this compound to its coenzyme A (CoA) thioester, followed by a series of enzymatic reactions that ultimately yield propionyl-CoA and acetyl-CoA, which can then enter central metabolic pathways.

The proposed steps are as follows:

  • Activation: this compound is activated to (S)-2-methylbutyryl-CoA by an acyl-CoA synthetase.

  • Dehydrogenation: (S)-2-methylbutyryl-CoA is dehydrogenated by a specific 2-methylbutyryl-CoA dehydrogenase to form tiglyl-CoA.[1][2][3][4][5] This is a critical step, analogous to the first dehydrogenation in fatty acid β-oxidation.

  • Hydration: Tiglyl-CoA is hydrated by an enoyl-CoA hydratase to yield 2-methyl-3-hydroxybutyryl-CoA.

  • Dehydrogenation: A second dehydrogenation, catalyzed by a hydroxyacyl-CoA dehydrogenase, converts 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA.

  • Thiolysis: Finally, a β-ketothiolase cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.

These end products are then readily assimilated by soil microorganisms.

Aerobic_Degradation_of_2_Methylbutyrate cluster_pathway Aerobic Degradation Pathway This compound This compound 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA This compound->2-Methylbutyryl-CoA Acyl-CoA Synthetase Tiglyl-CoA Tiglyl-CoA 2-Methylbutyryl-CoA->Tiglyl-CoA 2-Methylbutyryl-CoA Dehydrogenase 2-Methyl-3-hydroxybutyryl-CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl-CoA->2-Methyl-3-hydroxybutyryl-CoA Enoyl-CoA Hydratase 2-Methylacetoacetyl-CoA 2-Methylacetoacetyl-CoA 2-Methyl-3-hydroxybutyryl-CoA->2-Methylacetoacetyl-CoA Hydroxyacyl-CoA Dehydrogenase Propionyl-CoA Propionyl-CoA 2-Methylacetoacetyl-CoA->Propionyl-CoA β-Ketothiolase Acetyl-CoA Acetyl-CoA 2-Methylacetoacetyl-CoA->Acetyl-CoA β-Ketothiolase TCA_Cycle TCA Cycle Propionyl-CoA->TCA_Cycle Acetyl-CoA->TCA_Cycle

Aerobic degradation pathway of this compound.

Anaerobic Degradation Pathway

Under anaerobic conditions, such as in waterlogged soils or sediments, the degradation of this compound proceeds through a different pathway, often involving syntrophic microbial consortia. In these consortia, fermentative bacteria break down the fatty acid into simpler intermediates, which are then consumed by other microorganisms, such as methanogens.

The primary steps in the anaerobic degradation are:

  • Co-metabolism: The degradation of this compound is often dependent on the presence of other fatty acids like acetate or butyrate, a process known as co-metabolism.[6]

  • Conversion to Propionate: Methanogenic bacterial consortia have been shown to degrade this compound to propionate.[6]

  • Further Degradation: The propionate formed can be further metabolized by other members of the microbial community to acetate, H₂, and CO₂, which can then be utilized by methanogens to produce methane.

It is important to note that high concentrations of this compound can lead to the accumulation of propionate, which may inhibit the overall degradation process.[6]

Anaerobic_Degradation_of_2_Methylbutyrate cluster_pathway Anaerobic Degradation Pathway This compound This compound Propionate Propionate This compound->Propionate Syntrophic Bacteria (in co-metabolism) Acetate Acetate Propionate->Acetate H2_CO2 H₂ + CO₂ Propionate->H2_CO2 Methane Methane Acetate->Methane Methanogens H2_CO2->Methane Methanogens

Anaerobic degradation pathway of this compound.

Quantitative Data on Degradation

Quantitative data on the degradation rates of this compound, particularly in soil, are limited. Most available data come from studies on anaerobic digesters. The table below summarizes the available quantitative information.

System TypeSubstrate(s)Degradation Rate / EfficiencyIntermediate(s) / Product(s)Reference(s)
Anaerobic Trickling FilterThis compound (1.4 g/L/day) + Isovalerate (4.9 g/L/day)Satisfactorily treated. Higher concentrations of this compound led to propionate accumulation.Propionate[6]
Methanogenic ConsortiaThis compound with Acetate or ButyrateDegraded to propionate only during growth on acetate or butyrate.Propionate[6]

Experimental Protocols

Studying the degradation of this compound in soil requires a multi-faceted approach, from microcosm setup to advanced analytical techniques.

Soil Microcosm Study

This protocol outlines a general approach for a soil microcosm experiment to study this compound degradation.

  • Soil Collection and Characterization:

    • Collect soil from the desired location and depth.

    • Sieve the soil (e.g., 2 mm mesh) to remove large debris and homogenize.

    • Characterize the soil for key properties: pH, organic matter content, texture, and microbial biomass.

  • Microcosm Setup:

    • Weigh a standardized amount of soil (e.g., 50-100 g) into sterile glass containers.

    • Adjust the soil moisture to a specific water holding capacity (e.g., 60%).

    • Prepare a stock solution of this compound. For pathway elucidation using stable isotopes, use ¹³C-labeled this compound.

    • Spike the soil with the this compound solution to achieve the desired initial concentration.

    • Include control microcosms:

      • Sterilized soil (e.g., autoclaved or gamma-irradiated) to assess abiotic degradation.

      • Unspiked soil to monitor background microbial activity.

  • Incubation:

    • Incubate the microcosms under controlled conditions (temperature and light/dark).

    • For aerobic studies, ensure adequate aeration. For anaerobic studies, purge the headspace with an inert gas (e.g., N₂) and seal the containers.

  • Sampling:

    • Collect soil samples destructively at predetermined time points.

    • Store samples appropriately (e.g., frozen at -80°C) prior to analysis.

Metabolite Extraction and Analysis (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for identifying and quantifying this compound and its metabolites.

  • Extraction:

    • Extract metabolites from soil samples using a suitable solvent system (e.g., a phosphate buffer followed by a liquid-liquid extraction with a solvent like methyl tert-butyl ether).

    • Vortex and sonicate the samples to ensure efficient extraction.

    • Centrifuge to pellet the soil particles and collect the supernatant.

  • Derivatization:

    • To improve the volatility and thermal stability of the acidic metabolites for GC analysis, a derivatization step is often necessary. A common method is silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • GC-MS Analysis:

    • Inject the derivatized extract into a GC-MS system.

    • Use an appropriate GC column (e.g., a DB-5ms).

    • Develop a temperature program to separate the compounds of interest.

    • Operate the mass spectrometer in full scan mode for metabolite identification and in selected ion monitoring (SIM) mode for quantification.

Advanced Techniques for Pathway and Microbial Identification
  • Stable Isotope Probing (SIP): By using ¹³C-labeled this compound, SIP allows for the tracking of the labeled carbon into microbial biomass (DNA, RNA, proteins) and metabolites.[6][7][8][9] This technique can identify the specific microorganisms actively consuming the substrate.

  • Transcriptomics and Proteomics: These "omics" approaches can provide insights into the functional responses of the soil microbial community to the presence of this compound.[10][11][12][13][14][15][16] Transcriptomics (analyzing RNA) can reveal which genes are being expressed, while proteomics (analyzing proteins) identifies the enzymes being produced to carry out the degradation.

Experimental_Workflow cluster_workflow General Experimental Workflow Soil_Collection 1. Soil Collection & Characterization Microcosm_Setup 2. Microcosm Setup (Spiking with this compound) Soil_Collection->Microcosm_Setup Incubation 3. Controlled Incubation (Aerobic/Anaerobic) Microcosm_Setup->Incubation Sampling 4. Time-course Sampling Incubation->Sampling Metabolite_Extraction 5. Metabolite Extraction Sampling->Metabolite_Extraction Advanced_Analysis Advanced 'Omics' Analysis (SIP, Transcriptomics, Proteomics) Sampling->Advanced_Analysis GC_MS_Analysis 6. GC-MS Analysis (Quantification & Identification) Metabolite_Extraction->GC_MS_Analysis Data_Analysis 7. Degradation Kinetics & Pathway Elucidation GC_MS_Analysis->Data_Analysis Advanced_Analysis->Data_Analysis

General workflow for studying this compound degradation.

Conclusion

The degradation of this compound in soil is a microbially-driven process with distinct aerobic and anaerobic pathways. The aerobic pathway likely mirrors the catabolism of isoleucine via β-oxidation, yielding propionyl-CoA and acetyl-CoA. The anaerobic pathway involves syntrophic consortia and results in the formation of propionate. While the general pathways can be inferred from established biochemical knowledge, there is a significant need for further research to elucidate the specific microorganisms, enzymes, and genes involved in soil environments and to quantify degradation rates under various edaphic and climatic conditions. The experimental protocols outlined in this guide provide a framework for conducting such research.

References

The Physiological Effects of 2-Methylbutyrate in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyrate, a short-chain fatty acid (SCFA) primarily produced by gut microbial fermentation of branched-chain amino acids, is emerging as a significant signaling molecule with diverse physiological effects in mammals. This technical guide provides a comprehensive overview of the current understanding of this compound's core physiological effects, including its metabolic, gastrointestinal, and neurological impacts. We delve into its molecular mechanisms of action, focusing on its role as a histone deacetylase (HDAC) inhibitor and a ligand for G-protein coupled receptors (GPCRs). This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Short-chain fatty acids (SCFAs) derived from the gut microbiome are increasingly recognized for their crucial role in host physiology and homeostasis. Among these, this compound, an isomer of valerate, has garnered attention for its potential therapeutic applications. Unlike the more extensively studied straight-chain SCFAs like butyrate, acetate, and propionate, this compound possesses a unique branched-chain structure that influences its metabolic fate and signaling properties. This guide aims to consolidate the current knowledge on the physiological effects of this compound in mammals, providing a technical foundation for future research and development.

Metabolism and Pharmacokinetics

The absorption and metabolism of this compound are less characterized than those of straight-chain SCFAs. It is primarily absorbed in the colon, where it can be utilized by colonocytes as an energy source. A portion enters the portal circulation and is metabolized by the liver.

Table 1: Pharmacokinetic Parameters of Related Short-Chain Fatty Acids in Rodents

CompoundAnimal ModelDose & RouteCmaxTmaxHalf-life (t½)AUCReference
Sodium ButyrateRat500 mg/kg i.v.~11 mM-Saturable clearance-[1]
Tributyrin (prodrug of butyrate)Rat10.3 g/kg oral~3 mM75 min->1 mM from 30-90 min[1]
β-hydroxy-β-methylbutyrate (HMB)RatNot Specified----[2]
Butyric AcidHumanNot Specified--~13.7 min (slow phase)-[3]

Note: Specific pharmacokinetic data for this compound is limited. The data presented for butyrate and HMB provides a comparative context.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

This protocol is a standard method for administering a precise dose of a compound orally to mice.[4][5][6]

  • Materials:

    • 18-20 gauge flexible or curved feeding tube with a rounded tip.[4]

    • Syringe appropriate for the dosing volume.

    • Vehicle for dissolving this compound (e.g., 2% methylcellulose + 0.5% Tween 80).[5]

    • Animal scale.

  • Procedure:

    • Weigh the mouse to determine the correct dosing volume (typically 10 ml/kg maximum).[4]

    • Measure the gavage tube from the tip of the mouse's nose to the last rib to estimate the distance to the stomach and mark the tube.[4]

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.[4]

    • Gently insert the gavage tube into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus. The tube should pass with minimal resistance.[4]

    • Once the tube is in place, slowly administer the this compound solution.[4]

    • Withdraw the tube gently and return the mouse to its cage.

    • Monitor the animal for any signs of distress.[7]

Molecular Mechanisms of Action

This compound exerts its physiological effects through two primary molecular mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

Histone Deacetylase (HDAC) Inhibition

Like butyrate, this compound is believed to act as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can induce histone hyperacetylation, resulting in a more open chromatin structure and altered gene expression.[8][9]

Table 2: HDAC Inhibition by Butyrate

CompoundTargetIC50NotesReference
ButyrateHDACs-Potent inhibitor of most Class I and II HDACs.[10]
G-Protein Coupled Receptor (GPCR) Activation

This compound, as a short-chain fatty acid, is a ligand for a subset of GPCRs, primarily GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3) and GPR43 (FFAR2).[11][12] Activation of these receptors initiates various downstream signaling cascades.

  • GPR41 (FFAR3): Primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]

  • GPR43 (FFAR2): Can couple to both Gi/o and Gq proteins. Gi/o coupling inhibits cAMP production, while Gq coupling activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[11][13]

Diagram 1: G-Protein Coupled Receptor Signaling of this compound

GPCR_Signaling cluster_GPR41 GPR41 (FFAR3) Pathway cluster_GPR43 GPR43 (FFAR2) Pathway Methylbutyrate This compound GPR41 GPR41 Methylbutyrate->GPR41 GPR43 GPR43 Methylbutyrate->GPR43 Gi_41 Gi/o GPR41->Gi_41 activates AC_41 Adenylyl Cyclase Gi_41->AC_41 inhibits cAMP_41 ↓ cAMP AC_41->cAMP_41 PKA_41 ↓ PKA Activity cAMP_41->PKA_41 Gq Gq GPR43->Gq activates Gi_43 Gi/o GPR43->Gi_43 activates PLC PLC Gq->PLC activates AC_43 Adenylyl Cyclase Gi_43->AC_43 inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP_43 ↓ cAMP AC_43->cAMP_43 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC DAG->PKC activates PKA_43 ↓ PKA Activity cAMP_43->PKA_43

Caption: Signaling pathways of this compound via GPR41 and GPR43.

Physiological Effects

Gut Health and Microbiota

This compound, as a product of gut microbial metabolism, also influences the composition and function of the gut microbiota. While specific quantitative data for this compound is scarce, studies on butyrate supplementation have shown changes in microbial composition.

Table 3: Effects of Butyrate on Gut Microbiota

TreatmentStudy PopulationKey FindingsReference
Butyrate supplementationHumans with metabolic syndromeAltered abundance of Bacteroides uniformis.[15]
Butyrate supplementationTibetan SheepIncreased abundance of Methanobrevibacter, Actinobacteriota, and Bacillus.[16]

An important metric in gut health is the ratio of the two dominant bacterial phyla, Firmicutes and Bacteroidetes. An imbalance in this ratio is associated with various metabolic conditions.[17][18] The specific impact of this compound on this ratio requires further investigation.

Neurological Effects

The neurological effects of this compound are an area of growing interest, though much of the current research has focused on its precursor, leucine, and the related metabolite β-hydroxy-β-methylbutyrate (HMB).

Table 4: Neurological Effects of HMB in Rodents

CompoundAnimal ModelDoseEffectReference
HMBRat225, 450, 900 mg/kg/dayImproved long-term potentiation (LTP) at medium and high doses.[19][20]
HMBMouse450, 900, 1800 mg/kg/dayImproved performance in delayed matching-to-position task.[20]
HMBMouse (aged)450 mg/kg/dayPreserved relative peak muscle force, but no effect on neurogenesis or cognition.[21][22]

It is hypothesized that this compound may cross the blood-brain barrier and exert direct effects on neuronal function through HDAC inhibition and GPCR activation, but more research is needed to delineate its specific roles from those of HMB.

Experimental Methodologies

Cell Viability Assays

To assess the cytotoxic or proliferative effects of this compound on mammalian cells, colorimetric assays such as the MTT or MTS assay are commonly employed.[23][24][25][26]

Protocol 2: MTT Cell Viability Assay

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • 96-well cell culture plates

    • Mammalian cell line of interest

    • Complete culture medium

    • This compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., SDS in HCl or DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]

    • Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[25]

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[25]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Diagram 2: Workflow for an MTT Cell Viability Assay

MTT_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with This compound seed_cells->treat_cells add_mtt Add MTT solution treat_cells->add_mtt incubate Incubate (2-4h) add_mtt->incubate add_solvent Add solubilization solvent incubate->add_solvent read_absorbance Read absorbance (570 nm) add_solvent->read_absorbance analyze_data Analyze data read_absorbance->analyze_data end End analyze_data->end

Caption: A typical workflow for assessing cell viability using an MTT assay.

Quantification of this compound in Biological Samples

Gas chromatography-mass spectrometry (GC-MS) is a sensitive and specific method for the quantification of short-chain fatty acids, including this compound, in biological matrices like plasma or serum.[27][28]

Protocol 3: GC-MS Quantification of this compound in Plasma

  • Principle: SCFAs are extracted from the plasma, derivatized to increase their volatility, and then separated and quantified by GC-MS.

  • Materials:

    • Plasma sample

    • Internal standard (e.g., a deuterated analog of an SCFA)

    • Acid for sample acidification (e.g., HCl)

    • Extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate)[28]

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)[27]

    • GC-MS system with a suitable column (e.g., a polar column)[28]

  • Procedure:

    • Sample Preparation:

      • Thaw plasma samples on ice.

      • Add internal standard to a known volume of plasma.

      • Acidify the sample to protonate the SCFAs.[28]

      • Perform liquid-liquid extraction with an organic solvent.[28]

      • Evaporate the organic layer to dryness under a stream of nitrogen.[27]

    • Derivatization:

      • Reconstitute the dried extract in the derivatizing agent.[27]

      • Heat the sample to facilitate the derivatization reaction (microwave-assisted derivatization can be used for faster results).[27]

    • GC-MS Analysis:

      • Inject the derivatized sample into the GC-MS system.

      • Separate the analytes on the GC column using an appropriate temperature program.

      • Detect and quantify the analytes using the mass spectrometer in selected ion monitoring (SIM) mode for high specificity and sensitivity.[27]

    • Data Analysis:

      • Generate a standard curve using known concentrations of this compound.

      • Calculate the concentration of this compound in the plasma sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

Future Directions and Conclusion

The study of this compound is a rapidly evolving field with significant potential for therapeutic innovation. While our understanding of its physiological effects is growing, several key areas require further investigation. Future research should focus on:

  • Pharmacokinetics: Elucidating the detailed pharmacokinetic profile of this compound in various mammalian species, including humans.

  • Quantitative Biology: Determining the specific binding affinities and inhibitory concentrations of this compound for its molecular targets (GPCRs and HDACs).

  • Neurological Effects: Differentiating the specific neurological roles of this compound from those of HMB and other leucine metabolites.

  • Microbiota Interactions: Quantifying the precise impact of this compound supplementation on the composition and function of the gut microbiota.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Methylbutyrate Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Methylbutyrate and its esters are volatile organic compounds (VOCs) that are significant as flavor and fragrance components in foods, beverages, and consumer products.[1][2] They can also serve as potential biomarkers in clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds.[3][4] When coupled with a sample preparation technique like Headspace Solid-Phase Microextraction (HS-SPME), GC-MS provides a sensitive, solvent-free method for analyzing this compound in complex matrices.[3] This application note provides a detailed protocol for the quantitative analysis of this compound esters.

Principle The workflow involves the extraction of volatile analytes from the sample matrix using HS-SPME. In this step, a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample, where it adsorbs the volatile compounds. The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are desorbed and introduced into the GC column. The compounds are separated based on their boiling points and affinity for the column's stationary phase. Subsequently, the separated compounds enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fingerprint for identification, while the chromatographic peak area allows for quantification.[3]

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is optimized for the extraction of volatile esters from liquid samples (e.g., cell culture media, beverages, plasma).

Materials:

  • 20 mL glass headspace vials with magnetic screw caps and PTFE/silicone septa.[3]

  • SPME fiber assembly. A 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is often suitable for semi-volatile compounds like esters.[3]

  • Heater/stirrer or water bath.

  • Internal Standard (IS) solution (e.g., Ethyl Valerate or a deuterated analog of the target analyte).

Procedure:

  • Sample Aliquoting: Pipette a precise volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the vial. The final concentration should be within the calibrated range.

  • Matrix Modification (Optional): For aqueous samples, add a salt (e.g., NaCl) to saturation to increase the volatility of the analytes ("salting out" effect).

  • Equilibration: Seal the vial and place it in a water bath or on a heater/stirrer set to a specific temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.[5]

  • Extraction: Insert the SPME fiber through the vial's septum and expose it to the headspace for a defined period (e.g., 30 minutes) at the equilibration temperature. The extraction time should be optimized and kept consistent for all samples and standards.[5]

  • Desorption: After extraction, immediately retract the fiber and introduce it into the GC inlet for thermal desorption.

GC-MS Instrumentation and Parameters

The following parameters serve as a starting point and may require optimization based on the specific instrument and application. For short-chained esters like this compound, a mid-polarity column such as a DB-624 is recommended for good separation and peak shape.[6]

Table 1: Recommended Gas Chromatography (GC) Parameters

Parameter Setting
GC System Agilent GC-MS System (or equivalent)
Column Rtx-624 (or DB-624), 30 m x 0.32 mm ID, 1.8 µm film thickness[6]
Inlet Split/Splitless
Inlet Temperature 250°C
Injection Mode Splitless (for high sensitivity)
Carrier Gas Helium, 99.999% purity
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 40°C, hold for 2 min Ramp: 5°C/min to 180°C Ramp 2: 20°C/min to 240°C, hold for 5 min

| SPME Desorption Time | 5 minutes |

Table 2: Recommended Mass Spectrometry (MS) Parameters

Parameter Setting
MS System Agilent 5977 MSD (or equivalent)
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[7]
Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Range m/z 35 - 350
Scan Mode Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification)

| Transfer Line Temp | 250°C |

Data Presentation and Analysis

Analyte Identification

Identification of this compound esters is achieved by comparing the retention time and the acquired mass spectrum with those of an authentic standard or a reference library such as the NIST Mass Spectral Library.[8] The fragmentation pattern is key to confident identification.

Quantitative Analysis

For quantification, an internal standard calibration is recommended.[3]

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the target analyte and a constant concentration of the internal standard.

  • Analysis: Analyze the standards using the established HS-SPME-GC-MS method.

  • Data Processing: Determine the peak areas for the target analyte and the internal standard.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Curve Plotting: Plot a calibration curve of the peak area ratio versus the analyte concentration.

  • Sample Quantification: Analyze the unknown samples, calculate their peak area ratios, and determine their concentrations using the linear regression equation from the calibration curve.[3]

Characteristic Mass Spectrometry Data

The mass spectra of this compound esters are characterized by specific fragment ions resulting from α-cleavage and McLafferty rearrangements.[9][10] The base peak is often a stable carbocation.[11]

Table 3: Characteristic EI Mass Fragments for Methyl and Ethyl this compound

Compound Molecular Ion (M+) [m/z] Base Peak [m/z] Other Key Fragment Ions [m/z]
Methyl this compound 116 88 57, 41, 29, 85[7]

| Ethyl this compound | 130 | 57 | 102, 29, 85, 41[1] |

Visualizations

Experimental Workflow

The overall workflow for the quantitative analysis of this compound is a multi-step process from sample receipt to final data reporting.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Aliquot Aliquoting & IS Spiking Sample->Aliquot SPME HS-SPME Extraction Aliquot->SPME GCMS GC-MS Analysis SPME->GCMS Integration Peak Integration GCMS->Integration Identification Compound Identification Integration->Identification Quantification Quantification Integration->Quantification Report Data Reporting Identification->Report Quantification->Report

Caption: Experimental workflow for this compound quantification.

Fragmentation Pathway of Ethyl this compound

Electron ionization of ethyl this compound leads to the formation of a molecular ion (m/z 130) which is unstable and undergoes fragmentation to produce more stable, characteristic ions.

G mol Ethyl this compound [C7H14O2]+• (m/z 130) frag1 [C4H9]+• (m/z 57) Base Peak mol->frag1 - C2H5O2• frag2 [C5H10O2]+• (m/z 102) mol->frag2 - C2H4 (ethylene) frag3 [C4H7O]+• (m/z 85) mol->frag3 - OC2H5• frag4 [C2H5]+• (m/z 29) mol->frag4 - C5H9O2•

Caption: Key fragmentation pathways for ethyl this compound in EI-MS.

References

solid-phase microextraction for 2-methylbutyrate sampling

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Sampling of 2-Methylbutyrate using Solid-Phase Microextraction (SPME)

Introduction

This compound (also known as methyl 2-methylbutanoate) is a volatile organic compound (VOC) and a key aroma component in many fruits, fermented foods, and beverages, contributing characteristic fruity and sweet notes.[1][2] Accurate and sensitive quantification of this compound is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in metabolomics research where it can serve as a biomarker. Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique well-suited for the analysis of volatile compounds like this compound from various sample matrices.[3][4]

This document provides a detailed protocol for the sampling of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The HS-SPME method is generally preferred for volatile analytes as it minimizes matrix interference, thereby extending the life of the SPME fiber.[5]

Principle of Headspace SPME

HS-SPME is an equilibrium-based extraction technique. A fused silica fiber coated with a sorbent material is exposed to the headspace above a liquid or solid sample in a sealed vial.[3][5] Volatile analytes, such as this compound, partition from the sample into the headspace and are then adsorbed or absorbed by the fiber coating. After a set extraction time, the fiber is withdrawn and transferred to the hot injection port of a gas chromatograph. The trapped analytes are thermally desorbed from the fiber and analyzed by GC-MS.

Experimental Workflow

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Liquid or Solid Sample Vial Transfer 1-5 mL/g to 20 mL Vial Sample->Vial Salt Add Saturated NaCl (Salting-out) Vial->Salt IS Spike Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Incubate & Equilibrate (e.g., 50-60°C for 15 min) Seal->Equilibrate Expose Expose SPME Fiber to Headspace (e.g., 30-60 min) Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet (e.g., 250°C for 2-5 min) Retract->Desorb Separate GC Separation (e.g., DB-WAX column) Desorb->Separate Detect MS Detection (EI) Separate->Detect Data Data Acquisition & Analysis Detect->Data

Figure 1. Experimental workflow for HS-SPME-GC-MS analysis of this compound.

Methodology and Protocols

This section details the required materials and a step-by-step protocol for the analysis of this compound.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber is recommended for its broad-range applicability to volatile compounds, including esters.[6][7][8] For more polar analytes, an 85 µm Polyacrylate (PA) fiber can also be effective.[9][10]

  • SPME Fiber Holder: Manual or autosampler version.

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa and magnetic screw caps.

  • Reagents:

    • This compound standard (CAS 868-57-5)

    • Internal Standard (IS): e.g., Ethyl heptanoate or a deuterated analog.

    • Sodium Chloride (NaCl), analytical grade.

    • Methanol or Ethanol, HPLC grade for stock solutions.

  • Instrumentation:

    • Gas Chromatograph with a split/splitless injector and a mass spectrometer detector (GC-MS).

    • Heating block or autosampler with incubation and agitation capabilities.

    • Analytical balance, vortex mixer, and pipettes.

Detailed Experimental Protocol

Step 1: Standard and Sample Preparation

  • Stock Solutions: Prepare a 1000 µg/mL stock solution of this compound and the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the stock solution into a matrix that closely mimics the sample (e.g., deionized water for aqueous samples). A typical concentration range might be 1-100 µg/L.

  • Sample Preparation:

    • Transfer 5 mL (for liquid samples) or 1-2 g (for solid/semi-solid samples) into a 20 mL headspace vial.

    • Add ~1.5 g of NaCl to the vial to increase the ionic strength of the solution, which promotes the release of volatile compounds into the headspace (salting-out effect).[9][11]

    • Spike the sample with the internal standard to a known final concentration (e.g., 20 µg/L).

    • Immediately seal the vial tightly with the screw cap.

Step 2: HS-SPME Procedure

  • Fiber Conditioning: Before first use, condition the SPME fiber in the GC injector as per the manufacturer's instructions (e.g., 250-270°C for 30-60 minutes).

  • Incubation/Equilibration: Place the sealed vial in a heating block or autosampler. Incubate the sample at 50-60°C for 15 minutes with agitation to facilitate the partitioning of this compound into the headspace.[12][13]

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30-60 minutes at the same temperature. The optimal extraction time depends on the analyte and matrix and should be determined experimentally.[7][13]

  • Fiber Retraction: After extraction, retract the fiber into the needle.

Step 3: GC-MS Analysis

  • Desorption: Immediately insert the SPME fiber into the hot GC inlet (250°C) for thermal desorption. A desorption time of 2-5 minutes in splitless mode is typically sufficient to ensure the complete transfer of analytes to the GC column.[6][12]

  • GC Separation:

    • GC Column: A polar column, such as a DB-WAX or Stabilwax-DA (60 m x 0.25 mm i.d. x 0.25 µm), is recommended for separating volatile fatty acids and esters.[7][14]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program (Example):

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp 1: Increase to 180°C at 5°C/min.

      • Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Temperatures: MS transfer line at 240°C, Ion source at 230°C.

    • Acquisition Mode: For high sensitivity and accurate quantification, use Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for this compound (e.g., m/z 57, 88, 85) and the internal standard.[2] Full scan mode can be used for initial identification.

Step 4: Data Analysis

  • Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time and mass spectrum with an authentic standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.

Quantitative Data Summary

The following tables summarize typical parameters and performance data for the analysis of this compound and similar volatile esters using HS-SPME-GC-MS. Values can vary based on the specific matrix and instrumentation.

Table 1: Recommended HS-SPME Parameters

Parameter Recommended Value/Range Reference(s)
SPME Fiber 50/30 µm DVB/CAR/PDMS [6][7][8]
Extraction Mode Headspace (HS) [5]
Sample Volume 1-5 mL or 1-2 g in 20 mL vial [6][15]
Salting-Out 1.5 - 3.5 g NaCl [6][9][11]
Equilibration Temp. 50 - 70 °C [6][13]
Equilibration Time 15 - 30 min [6][12]
Extraction Time 30 - 90 min [6][7]

| Agitation | Recommended (e.g., 250-400 rpm) |[15] |

Table 2: Typical GC-MS Parameters

Parameter Recommended Value/Range Reference(s)
GC Inlet Temp. 250 °C [6][12]
Desorption Time 2 - 5 min (Splitless mode) [7][12]
GC Column Polar (e.g., DB-WAX, Stabilwax) [7][14]
Carrier Gas Helium (~1.0 mL/min) [7][12]
MS Ion Source Electron Ionization (EI, 70 eV) [12]

| Quantification Ions | m/z 57, 88, 85 |[2] |

Table 3: Method Performance Characteristics

Parameter Typical Value Reference(s)
Linearity (R²) > 0.99 [12]
Limit of Detection (LOD) 0.05 - 2.5 µg/L [11][12]
Reproducibility (RSD%) < 15% [9][11]

| Recovery | 88 - 122% |[11] |

Logical Relationships in Method Optimization

Optimizing an SPME method involves balancing several interdependent parameters to maximize analyte extraction efficiency.

Optimization cluster_params Key Optimization Parameters cluster_effects Influences & Effects Temp Extraction Temperature Partition Analyte Partitioning (Sample -> Headspace) Temp->Partition Increases Volatility Kinetics Extraction Kinetics (Headspace -> Fiber) Temp->Kinetics Increases Diffusion Time Extraction Time Time->Kinetics Allows for Equilibrium Salt Salt Conc. (Ionic Strength) Salt->Partition Increases Volatility Fiber Fiber Coating (Polarity/Porosity) Fiber->Kinetics Determines Affinity Partition->Kinetics Equilibrium Equilibrium Time Kinetics->Equilibrium Response Analytical Response (Peak Area / Sensitivity) Kinetics->Response

Figure 2. Interdependencies in the optimization of HS-SPME parameters.

References

Application Note: Quantification of 2-Methylbutyrate in Fermentation Broth using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrate is a short-chain fatty acid (SCFA) and a significant metabolite in various fermentation processes, contributing to the organoleptic properties of fermented foods and beverages.[1] In the context of gut microbiome research and drug development, the quantification of this compound in fermentation broths is crucial for understanding microbial metabolism and its impact on host health. This application note provides a detailed protocol for the quantification of this compound in fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for volatile compounds.[2] The method includes sample preparation, derivatization, and GC-MS analysis, along with method validation parameters.

Principle

This method involves the extraction of this compound from the fermentation broth, followed by a derivatization step to increase its volatility and improve chromatographic performance. The derivatized analyte is then separated and quantified using a GC-MS system. Quantification is achieved by generating an external calibration curve with standards of known concentrations.

Materials and Reagents

  • 2-Methylbutyric acid standard

  • Internal Standard (e.g., Heptanoic acid or a deuterated analog)

  • Solvents (e.g., Diethyl ether, Ethyl acetate - HPLC grade)[3][4]

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or Boron trifluoride in methanol)[5][6]

  • Anhydrous Sodium Sulfate

  • Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Pyridine

  • Methanol

  • Deionized Water

  • Microcentrifuge tubes (2 mL)

  • Autosampler vials with inserts (2 mL)

  • Syringe filters (0.22 µm)

Equipment

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Nitrogen evaporator (optional)

  • Analytical balance

  • Pipettes and tips

Experimental Protocol

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-methylbutyric acid standard and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard (e.g., Heptanoic acid) in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Calibration Standards: To each working standard solution, add the internal standard to a final concentration of 10 µg/mL.

Sample Preparation
  • Sample Collection: Collect the fermentation broth and centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cells and other solids.[7]

  • Supernatant Collection: Carefully collect the supernatant. For long-term storage, samples can be stored at -80°C.

  • Acidification: Transfer 500 µL of the supernatant to a 2 mL microcentrifuge tube. Acidify the sample by adding 50 µL of 5M HCl to bring the pH to approximately 2. This protonates the fatty acids, making them more extractable into an organic solvent.

  • Internal Standard Spiking: Add the internal standard to the acidified sample to a final concentration of 10 µg/mL.

  • Liquid-Liquid Extraction:

    • Add 1 mL of diethyl ether or ethyl acetate to the tube.[3][4]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

    • Repeat the extraction step with another 1 mL of the organic solvent and combine the organic layers.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Concentration (Optional): If the concentration of this compound is expected to be low, the extract can be concentrated under a gentle stream of nitrogen.

  • Filtration: Filter the extract through a 0.22 µm syringe filter into an autosampler vial.

Derivatization

Derivatization is often necessary to improve the volatility and chromatographic peak shape of polar analytes like carboxylic acids.[8][9]

Silylation using BSTFA + 1% TMCS:

  • To the 100 µL of extract in the autosampler vial, add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine (as a catalyst).[6]

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

Esterification using BF3-Methanol:

  • To the dried extract, add 200 µL of 14% Boron trifluoride in methanol.[5]

  • Cap the vial tightly and heat at 60°C for 10 minutes.[5]

  • Cool the vial and add 200 µL of deionized water and 200 µL of hexane.

  • Vortex and allow the layers to separate.

  • Transfer the upper hexane layer containing the methyl esters to a new autosampler vial for analysis.

GC-MS Analysis
  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Split Ratio: 10:1 (can be adjusted based on concentration)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity.

    • Target Ions for this compound derivative (e.g., TMS ester): Monitor characteristic ions (quantifier and qualifier ions) determined from a full scan analysis of a standard.

    • Target Ions for Internal Standard derivative: Monitor characteristic ions for the derivatized internal standard.

Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to the derivatized this compound and the internal standard based on their retention times and mass spectra.

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the this compound derivative to the peak area of the internal standard derivative against the concentration of the calibration standards. A linear regression analysis should be performed.

  • Quantification: Determine the concentration of this compound in the samples by interpolating the peak area ratios from the calibration curve.

Method Validation

The analytical method should be validated to ensure its reliability.[10] Key validation parameters are summarized in the table below with typical acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.[10]Correlation coefficient (r²) > 0.99
Accuracy The closeness of the test results obtained by the method to the true value.[10]Mean recovery of 80-120% of the spiked amount.[11]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[10]Relative Standard Deviation (RSD) < 15%.[11]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interfering peaks at the retention time of the analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis Fermentation_Broth 1. Fermentation Broth Collection Centrifugation 2. Centrifugation (10,000 x g, 10 min, 4°C) Fermentation_Broth->Centrifugation Supernatant 3. Supernatant Collection Centrifugation->Supernatant Acidification 4. Acidification (pH ~2) Supernatant->Acidification IS_Spiking 5. Internal Standard Spiking Acidification->IS_Spiking LLE 6. Liquid-Liquid Extraction IS_Spiking->LLE Drying 7. Drying with Na2SO4 LLE->Drying Filtration 8. Filtration (0.22 µm) Drying->Filtration Derivatization_Step 9. Derivatization (e.g., Silylation) Filtration->Derivatization_Step GC_MS_Injection 10. GC-MS Injection Derivatization_Step->GC_MS_Injection Data_Acquisition 11. Data Acquisition (SIM Mode) GC_MS_Injection->Data_Acquisition Peak_Integration 12. Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve 13. Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification 14. Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for this compound quantification.

silylation_reaction cluster_product Product TwoMB 2-Methylbutyric Acid (in sample extract) TMS_Ester TMS-ester of 2-Methylbutyric Acid (Volatile derivative for GC-MS) TwoMB->TMS_Ester Heat (60-70°C) BSTFA BSTFA + 1% TMCS (Derivatizing Agent) BSTFA->TMS_Ester

Caption: Silylation derivatization of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in fermentation broth using GC-MS. The described method, including sample preparation, derivatization, and analysis, is robust and can be validated to ensure accurate and precise results. This protocol is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of microbiology, biotechnology, and pharmacology.

References

Application Notes and Protocols for the Use of 2-Methylbutyrate as a Standard in Flavor Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavor profiling is a critical analytical process in the food and beverage, fragrance, and pharmaceutical industries for quality control, product development, and regulatory compliance. The accurate quantification of volatile and semi-volatile organic compounds that contribute to the overall flavor profile of a product is paramount. The use of an appropriate internal or external standard is essential for achieving reliable and reproducible quantitative results. Methyl 2-methylbutyrate, a common ester found in many fruits and fermented products, serves as an excellent standard for the analysis of other flavor-active esters and volatile compounds by gas chromatography-mass spectrometry (GC-MS). Its chemical properties, including good volatility and chromatographic behavior, make it a suitable candidate for this application.

These application notes provide a comprehensive overview and detailed protocols for the use of methyl this compound as a standard in flavor profiling.

Chemical Properties of Methyl this compound

A thorough understanding of the chemical and physical properties of a standard is crucial for its effective use in analytical methodologies.

PropertyValueReference
Molecular Formula C6H12O2--INVALID-LINK--
Molecular Weight 116.16 g/mol --INVALID-LINK--
Appearance Colorless liquid--INVALID-LINK--
Odor Fruity, apple-like--INVALID-LINK--
Boiling Point 115-116 °C--INVALID-LINK--
Solubility Soluble in alcohol and most fixed oils; insoluble in water.--INVALID-LINK--
Kovats Retention Index 770-777 (non-polar column)--INVALID-LINK--

Experimental Protocols

The following protocols outline the procedures for sample preparation and GC-MS analysis for flavor profiling using methyl this compound as an internal standard.

Protocol 1: Preparation of Internal Standard Stock and Working Solutions

Objective: To prepare a concentrated stock solution of methyl this compound and a working solution for spiking into samples.

Materials:

  • Methyl this compound (≥99% purity)

  • Methanol (HPLC grade)

  • Volumetric flasks (10 mL, 100 mL)

  • Micropipettes

Procedure:

  • Stock Solution (1000 ppm):

    • Accurately weigh 10 mg of methyl this compound into a 10 mL volumetric flask.

    • Dissolve the methyl this compound in a small amount of methanol.

    • Bring the volume up to 10 mL with methanol.

    • Stopper the flask and invert several times to ensure thorough mixing. This is your 1000 ppm stock solution.

  • Working Solution (10 ppm):

    • Pipette 1 mL of the 1000 ppm stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with methanol.

    • Stopper and invert to mix. This is your 10 ppm working solution.

Protocol 2: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

Objective: To extract volatile and semi-volatile flavor compounds from a liquid matrix for GC-MS analysis.

Materials:

  • Sample (e.g., fruit juice, wine, beverage)

  • 20 mL headspace vials with PTFE/silicone septa

  • Sodium chloride (NaCl)

  • Methyl this compound internal standard working solution (10 ppm)

  • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

  • Heater/stirrer or water bath

Procedure:

  • Place 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which aids in the release of volatile compounds.

  • Spike the sample with a known amount of the methyl this compound internal standard working solution (e.g., 10 µL of the 10 ppm solution for a final concentration of 20 ppb).

  • Immediately seal the vial with the screw cap and septum.

  • Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with gentle agitation.

  • Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature to adsorb the volatile compounds.

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify the flavor compounds extracted from the sample.

Instrumentation and Parameters:

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Injector Split/Splitless, operated in splitless mode for SPME
Injector Temperature 250 °C
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 40 °C, hold for 2 min, ramp at 5 °C/min to 250 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35-350 amu

Data Analysis:

  • Identify the chromatographic peak corresponding to methyl this compound based on its retention time and mass spectrum (key ions: m/z 57, 88, 101).

  • Identify the peaks of the target flavor analytes by comparing their mass spectra with a reference library (e.g., NIST).

  • For quantification, create a calibration curve by analyzing a series of standards containing known concentrations of the target analytes and a constant concentration of the methyl this compound internal standard.

  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Determine the concentration of the analytes in the samples by using the regression equation from the calibration curve.

Data Presentation

The following table presents an example of quantitative data for methyl 2-methylbutanoate found in different red wines, illustrating its natural occurrence and concentration range.

Wine VarietalConcentration of Methyl 2-Methylbutanoate (µg/L)
Carmenere0.5 - 2.1
Cabernet Sauvignon0.3 - 1.8
Merlot0.4 - 2.5
Syrah0.6 - 3.0

Data adapted from a study on volatile compounds in red wines.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification & Reporting Sample_Collection 1. Sample Collection (e.g., Fruit Juice) IS_Spiking 2. Internal Standard Spiking (Methyl this compound) Sample_Collection->IS_Spiking Add known amount Extraction 3. Extraction of Volatiles (HS-SPME) IS_Spiking->Extraction Equilibrate & Adsorb GCMS_Analysis 4. GC-MS Analysis Extraction->GCMS_Analysis Desorb Data_Processing 5. Data Processing (Peak Integration, Library Search) GCMS_Analysis->Data_Processing Generate Chromatogram & Mass Spectra Quantification 6. Quantification (Using Calibration Curve) Data_Processing->Quantification Area Ratios Reporting 7. Reporting Results Quantification->Reporting Concentration Data

Caption: Experimental workflow for flavor profiling using an internal standard.

Internal_Standard_Logic Analyte Analyte (Flavor Compound) GCMS GC-MS Analysis Analyte->GCMS IS Internal Standard (Methyl this compound) IS->GCMS Peak_Area_Ratio Peak Area Ratio (Analyte / IS) GCMS->Peak_Area_Ratio Concentration Analyte Concentration Peak_Area_Ratio->Concentration Calibration Curve

Caption: Logic of quantification using an internal standard.

References

Application Notes and Protocols for Stable Isotope Labeling of 2-Methylbutyrate for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic pathways within a biological system.[1][2][3] By introducing stable isotope-labeled substrates, researchers can trace the journey of atoms through interconnected metabolic networks.[4] This approach provides a dynamic view of cellular metabolism that endpoint metabolite measurements alone cannot offer.[1] 2-Methylbutyrate is a branched-chain short-chain fatty acid and a key intermediate in the catabolism of the essential amino acid isoleucine.[5][6] Its metabolic fate is intertwined with central carbon metabolism, as it is broken down into acetyl-CoA and propionyl-CoA, which are subsequently utilized in the tricarboxylic acid (TCA) cycle.[7][8] Dysregulation of branched-chain amino acid metabolism has been implicated in various diseases, including metabolic syndrome and cancer, making the study of this compound flux of significant interest in both basic research and drug development.[6]

This document provides detailed application notes and protocols for using stable isotope-labeled this compound (e.g., [U-¹³C₅]-2-methylbutyrate) to perform metabolic flux analysis in cell culture systems.

Principle of the Method

The methodology involves introducing a stable isotope-labeled version of this compound into a cell culture medium. As cells take up and metabolize the labeled this compound, the heavy isotopes (e.g., ¹³C) are incorporated into its downstream metabolites, including intermediates of the TCA cycle and other connected pathways. By using liquid chromatography-mass spectrometry (LC-MS) to measure the mass isotopologue distribution (MID) of these metabolites, it is possible to determine the fractional contribution of this compound to their production.[2] This data, when combined with a metabolic network model, allows for the calculation of intracellular metabolic fluxes.[1][9]

Metabolic Pathway of this compound

This compound is primarily derived from the catabolism of isoleucine. Once formed, it is activated to its coenzyme A thioester, 2-methylbutyryl-CoA. This intermediate is then further metabolized, ultimately yielding acetyl-CoA and propionyl-CoA. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the TCA cycle. Acetyl-CoA directly enters the TCA cycle by condensing with oxaloacetate to form citrate.[7][8] An alternative, or "(R) pathway," for isoleucine metabolism can also lead to the formation of 2-methylbutyryl-CoA.[7]

cluster_isoleucine Isoleucine Catabolism cluster_2mb This compound Metabolism cluster_products Entry into Central Carbon Metabolism cluster_tca TCA Cycle Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate two_methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->two_methylbutyryl_CoA two_methylbutyrate This compound two_methylbutyrate->two_methylbutyryl_CoA ACSM Propionyl_CoA Propionyl-CoA two_methylbutyryl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA two_methylbutyryl_CoA->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase Citrate Citrate Acetyl_CoA->Citrate Citrate Synthase Succinyl_CoA->Citrate ...

Caption: Metabolic fate of this compound. (Within 100 characters)

Experimental Workflow

The overall experimental workflow for a stable isotope labeling study with this compound involves several key stages, from cell culture and labeling to data analysis and flux calculation.

A 1. Cell Seeding and Growth B 2. Preparation of ¹³C-2-Methylbutyrate Labeling Medium C 3. Isotopic Labeling (Time Course) B->C D 4. Metabolite Quenching and Extraction C->D E 5. LC-MS Analysis of Extracts D->E F 6. Mass Isotopologue Distribution (MID) Analysis E->F G 7. Metabolic Flux Calculation F->G

Caption: Experimental workflow for flux analysis. (Within 100 characters)

Detailed Experimental Protocols

Protocol 1: Stable Isotope Labeling of Mammalian Cells with [U-¹³C₅]-2-Methylbutyrate

Materials:

  • Mammalian cell line of interest (e.g., HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • [U-¹³C₅]-2-Methylbutyrate (or other desired labeled variant)

  • 6-well or 10-cm cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Quenching/Extraction solvent: 80% methanol (v/v) in water, pre-chilled to -80°C[10]

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will result in approximately 70-80% confluency at the time of labeling.[10]

  • Preparation of Labeling Medium:

    • Prepare the base medium (e.g., DMEM) supplemented with 10% dialyzed FBS and penicillin-streptomycin. The use of dialyzed FBS is recommended to reduce the concentration of unlabeled short-chain fatty acids.

    • Prepare a stock solution of [U-¹³C₅]-2-Methylbutyrate in sterile water or PBS. The final concentration in the medium should be empirically determined but a starting point of 1-5 mM is suggested.

    • Add the labeled this compound stock solution to the prepared base medium to achieve the desired final concentration.

    • Prepare a control medium with an equivalent concentration of unlabeled this compound.

  • Initiation of Labeling:

    • When cells reach the desired confluency, aspirate the standard growth medium.

    • Wash the cells once with pre-warmed sterile PBS.

    • Add the pre-warmed labeling medium (or control medium) to the cells.

  • Incubation:

    • Incubate the cells under standard culture conditions (37°C, 5% CO₂) for a predetermined period.

    • To determine the time to reach isotopic steady-state, a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended. For many TCA cycle intermediates, significant labeling can be observed within a few hours.[11]

  • Metabolite Quenching and Extraction:

    • At the end of the incubation period, place the culture plates on ice to rapidly halt metabolic activity.[10]

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[10]

    • Incubate the plates at -80°C for at least 15 minutes to ensure complete protein precipitation.

    • Using a cell scraper, scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[10]

    • Vortex the tubes vigorously for 1 minute.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.[10]

    • Carefully transfer the supernatant, which contains the extracted polar metabolites, to a new pre-chilled tube.

    • The metabolite extracts can be stored at -80°C until LC-MS analysis.[10]

Protocol 2: Sample Preparation for LC-MS Analysis

Materials:

  • Metabolite extracts from Protocol 1

  • Vacuum concentrator or nitrogen evaporator

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • LC-MS vials

Procedure:

  • Sample Drying: Dry the metabolite extracts to completeness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolite pellets in a suitable volume of LC-MS grade solvent (e.g., 50-100 µL of 50% acetonitrile in water) for analysis. The reconstitution volume may need to be optimized based on cell number and instrument sensitivity.

  • Clarification: Centrifuge the reconstituted samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any insoluble material.

  • Transfer: Carefully transfer the supernatant to LC-MS vials for analysis.

Data Presentation

Quantitative data from metabolic flux analysis should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Illustrative Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates

This table presents hypothetical MID data for key TCA cycle intermediates after labeling with [U-¹³C₅]-2-Methylbutyrate for 24 hours. The data represents the percentage of the metabolite pool containing a certain number of ¹³C atoms (M+n).

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Control (Unlabeled)
Citrate (C6)93.56.00.50.00.00.0
α-Ketoglutarate (C5)94.55.00.50.00.00.0
Succinate (C4)95.64.00.40.00.00.0
Malate (C4)95.54.10.40.00.00.0
Labeled ([U-¹³C₅]-2-MB)
Citrate (C6)65.27.522.13.21.80.2
α-Ketoglutarate (C5)70.16.85.515.42.20.0
Succinate (C4)75.85.94.11.912.3-
Malate (C4)72.36.28.92.510.1-

Data is for illustrative purposes only and will vary depending on cell type, experimental conditions, and the specific labeled precursor used. M+n represents the isotopologue with 'n' ¹³C atoms.

Table 2: Illustrative Calculated Metabolic Fluxes

This table shows hypothetical metabolic fluxes calculated from the MID data in Table 1, normalized to the rate of this compound uptake. Fluxes are presented as relative values.

Metabolic FluxControlLabeled ([U-¹³C₅]-2-MB)Fold Change
This compound Uptake 1.001.00-
Propionyl-CoA -> Succinyl-CoA 0.050.459.0
Acetyl-CoA -> Citrate (from 2-MB) 0.020.3517.5
Pyruvate -> Acetyl-CoA (Glycolysis) 0.900.550.61
Glutamine -> α-Ketoglutarate 0.850.700.82
TCA Cycle Flux (Citrate Synthase) 1.771.600.90

Data is for illustrative purposes only. Flux values are relative and normalized to the this compound uptake rate in the labeled condition.

Conclusion

Stable isotope labeling with compounds like this compound is a robust method for dissecting cellular metabolism. The protocols and data presentation formats provided here offer a framework for researchers to design, execute, and interpret metabolic flux analysis experiments. These studies can provide valuable insights into the metabolic reprogramming that occurs in various physiological and pathological states, and can aid in the identification and validation of new therapeutic targets.

References

Application Notes and Protocols for Chiral Separation of 2-Methylbutyrate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical chiral separation of 2-methylbutyrate enantiomers. The protocols focus on two primary chromatographic techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The information is intended to guide researchers in developing and implementing robust analytical methods for the quantification and purity assessment of these enantiomers.

Introduction

2-Methylbutyric acid and its esters are chiral molecules that exist as (R)- and (S)-enantiomers. These enantiomers can exhibit different biological, pharmacological, and toxicological properties. Consequently, the ability to separate and quantify individual enantiomers is crucial in various fields, including pharmaceuticals, flavor and fragrance analysis, and metabolic research. Chromatographic techniques, particularly GC and HPLC with chiral stationary phases (CSPs), are powerful tools for achieving these separations.[1][2]

This document outlines protocols for both direct and indirect approaches to the chiral separation of this compound enantiomers, providing detailed experimental conditions and data presentation guidelines.

Gas Chromatography (GC) Methods

Gas chromatography is a highly effective technique for the separation of volatile chiral compounds like the esters of 2-methylbutyric acid. The use of CSPs, most commonly based on cyclodextrin derivatives, enables the resolution of enantiomers.[3][4]

Protocol 1: Direct Enantioselective GC-FID Analysis of this compound Esters

This protocol describes the direct separation of this compound enantiomers (as their methyl or ethyl esters) using a chiral capillary GC column.

Experimental Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis Sample Racemic this compound or Ester Sample Dilution Dilute in appropriate solvent (e.g., hexane) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injector GC Injector Vial->Injector Column Chiral GC Column (e.g., CP-Chirasil-Dex CB) Injector->Column Oven Temperature Program Column->Oven Detector FID Detector Oven->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Enantiomeric Ratio Integration->Quantification

Caption: Workflow for direct chiral GC analysis of this compound esters.

Materials and Reagents:

  • Racemic standard of methyl 2-methylbutanoate or ethyl 2-methylbutanoate

  • High-purity solvent (e.g., n-hexane) for sample dilution

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., CP-Chirasil-Dex CB or Rt-βDEXse)

  • High-purity carrier gas (Helium or Hydrogen)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the racemic this compound ester standard in n-hexane (e.g., 1000 ppm).

    • Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1-100 ppm).

    • Transfer the final solutions to 2 mL GC vials.

  • GC-FID Instrumental Conditions:

    • Column: CP-Chirasil-Dex CB, 25 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[5]

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40 °C, hold for 1 minute.

      • Ramp: 2 °C/min to 230 °C.

      • Hold at 230 °C for 3 minutes.[3]

    • Detector Temperature: 250 °C

  • Data Analysis:

    • Record the chromatogram.

    • Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the injection of enantiomerically enriched standards, if available, or by comparison to literature data.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric ratio or enantiomeric excess (% ee) using the following formula: % ee = [ |Area(S) - Area(R)| / (Area(S) + Area(R)) ] x 100

Quantitative Data Summary:

CompoundChiral Stationary Phase(R)-Enantiomer Retention Time (min)(S)-Enantiomer Retention Time (min)Resolution (Rs)Reference
Ethyl this compoundRt-βDEXse~15.5~15.8>1.5 (estimated)[3]
Methyl 2-methylbutanoateCP-Chirasil-Dex CBNot specifiedNot specifiedGood separation reported[5]

Note: Retention times are approximate and can vary depending on the specific instrument, column condition, and slight variations in the method.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique for chiral separations and can be applied to 2-methylbutyric acid and its derivatives. Direct separation on a chiral stationary phase is the most common approach.[6][7]

Protocol 2: Direct Enantioselective HPLC-UV Analysis of 2-Methylbutyric Acid

This protocol provides a general framework for the direct separation of 2-methylbutyric acid enantiomers using a polysaccharide-based chiral stationary phase.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Racemic 2-Methylbutyric Acid Sample Dissolve Dissolve in mobile phase Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Vial Transfer to HPLC vial Filter->Vial Injector HPLC Injector Vial->Injector Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injector->Column Detector UV Detector (e.g., 210 nm) Column->Detector Pump Isocratic Mobile Phase Delivery Pump->Column Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Enantiomeric Ratio Integration->Quantification

Caption: Workflow for direct chiral HPLC analysis of 2-methylbutyric acid.

Materials and Reagents:

  • Racemic standard of 2-methylbutyric acid

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Acidic modifier (e.g., trifluoroacetic acid - TFA)

  • High-performance liquid chromatograph with a UV detector

  • Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H, or equivalent)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the appropriate ratio of solvents. A common starting point for normal phase chromatography is a mixture of n-hexane and an alcohol (isopropanol or ethanol) (e.g., 90:10 v/v).

    • Add a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase to improve the peak shape of the carboxylic acid.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-methylbutyric acid in the mobile phase (e.g., 1 mg/mL).

    • Prepare working standards by diluting the stock solution.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • HPLC-UV Instrumental Conditions:

    • Column: Polysaccharide-based CSP (e.g., amylose or cellulose derivative on silica gel), 250 mm x 4.6 mm ID, 5 µm particle size.

    • Mobile Phase: n-Hexane/Isopropanol/TFA (e.g., 90:10:0.1 v/v/v). The ratio of hexane to alcohol may need to be optimized to achieve the desired separation.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • UV Detection Wavelength: 210 nm

  • Data Analysis:

    • Record the chromatogram and identify the enantiomer peaks.

    • Integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric ratio or enantiomeric excess as described in the GC protocol.

Quantitative Data Summary:

Specific quantitative data for the direct HPLC separation of 2-methylbutyric acid enantiomers is highly dependent on the chosen chiral stationary phase and the exact mobile phase composition. The following table provides expected performance characteristics. Researchers should perform method development and validation for their specific application.

CompoundChiral Stationary Phase TypeMobile Phase (Typical)Expected Outcome
2-Methylbutyric AcidPolysaccharide-based (e.g., Chiralcel®)n-Hexane/Alcohol with acidic modifierBaseline separation (Rs ≥ 1.5) is often achievable with method optimization.

Concluding Remarks

The protocols provided herein offer robust starting points for the chiral separation of this compound enantiomers by GC and HPLC. For GC analysis of the more volatile esters, cyclodextrin-based columns provide excellent resolution. For the analysis of the parent acid, HPLC with polysaccharide-based chiral stationary phases is a powerful approach. It is essential to note that method optimization, including the choice of chiral stationary phase, mobile phase composition (for HPLC), and temperature programming (for GC), is critical for achieving the desired separation and resolution for a specific application. Validation of the chosen method should be performed to ensure accuracy, precision, and reliability of the results.

References

Application Notes and Protocols for Headspace Analysis of 2-Methylbutyrate in Food Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrate esters, such as ethyl this compound and methyl this compound, are significant volatile organic compounds (VOCs) that contribute to the characteristic fruity and sweet aromas of a wide variety of food products.[1][2] Their presence and concentration are critical to the sensory quality of fruits, beverages, dairy products, and baked goods. Accurate and reliable quantification of these compounds is essential for quality control, process optimization, and new product development in the food and beverage industry. Headspace gas chromatography (HS-GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is the preferred technique for analyzing these volatile compounds due to its sensitivity, selectivity, and minimal sample preparation requirements.

This document provides detailed application notes and experimental protocols for the analysis of this compound and its esters in various food matrices using headspace sampling techniques.

Principles of Headspace Analysis

Headspace analysis is a technique for the analysis of volatile compounds in a solid or liquid sample. The sample is placed in a sealed vial, and the volatile compounds are allowed to equilibrate between the sample matrix and the gas phase (headspace) above it. A portion of this headspace is then injected into a gas chromatograph for separation and detection. The primary headspace sampling techniques include:

  • Static Headspace (SHS): This equilibrium-based method involves sealing the sample in a vial and allowing the volatiles to partition between the sample and the headspace. After a set time and temperature, a portion of the headspace gas is injected into the GC. It is a simple and robust technique suitable for routine analysis.

  • Dynamic Headspace (DHS) or Purge-and-Trap: In this non-equilibrium method, an inert gas is passed through the sample, stripping the volatile compounds, which are then concentrated on a sorbent trap. The trap is subsequently heated to desorb the analytes into the GC. DHS offers higher sensitivity than SHS, making it ideal for trace-level analysis.[3]

  • Headspace Solid-Phase Microextraction (HS-SPME): This technique utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace above the sample, where it adsorbs the volatile analytes. The fiber is then transferred to the GC injector for thermal desorption and analysis. HS-SPME is a solvent-free, sensitive, and versatile method.

Experimental Workflow

The general workflow for the headspace analysis of this compound in food samples is illustrated below.

Headspace_Analysis_Workflow Workflow for Headspace Analysis of this compound cluster_prep Sample Preparation cluster_hs Headspace Sampling cluster_gcms GC-MS Analysis cluster_data Data Analysis SampleCollection Sample Collection Homogenization Homogenization/Milling (for solid samples) SampleCollection->Homogenization Weighing Weighing/Aliquoting Homogenization->Weighing VialSealing Vial Sealing Weighing->VialSealing Incubation Incubation/Equilibration VialSealing->Incubation Extraction Extraction (SHS, DHS, or SPME) Incubation->Extraction Injection Injection/Desorption Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting Headspace_Sensitivity Relationship Between Sample Matrix, Headspace Technique, and Sensitivity cluster_technique Headspace Technique cluster_sensitivity Analytical Sensitivity Simple Simple Matrix (e.g., Clear Juice) SHS Static Headspace (SHS) Simple->SHS SPME HS-SPME Simple->SPME Complex Complex Matrix (e.g., Cheese, Baked Goods) Complex->SPME DHS Dynamic Headspace (DHS) Complex->DHS Low Low Sensitivity SHS->Low Medium Medium Sensitivity SPME->Medium High High Sensitivity DHS->High

References

Application Note: High-Performance Liquid Chromatography for the Detection and Quantification of 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrate is a short-chain fatty acid (SCFA) and a structural isomer of valeric acid. It is found in various natural sources and is a product of microbial metabolism, including that of the gut microbiota. The analysis of this compound is of growing interest in several research fields, including microbiology, food science, and clinical diagnostics, due to its potential role as a biomarker and its contribution to the sensory properties of food products. High-performance liquid chromatography (HPLC) offers a robust and reliable method for the quantification of this compound in diverse sample matrices.

This application note provides a detailed protocol for the determination of this compound using reversed-phase HPLC with UV detection following a pre-column derivatization step to enhance sensitivity and selectivity.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte of interest. The following protocol is a general guideline and may require optimization depending on the sample matrix (e.g., microbial culture supernatant, food extracts, biological fluids).

Materials:

  • Sample containing this compound

  • Internal Standard (IS) solution (e.g., 2-ethylbutyric acid, 1 mM in mobile phase)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Derivatization agent: 3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Pyridine

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Collection: Collect the sample and store it appropriately to prevent degradation of this compound. For biological samples, centrifugation is often required to remove cells and particulate matter.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample, standards, and quality control samples. This will help to correct for variations in sample preparation and injection volume.

  • Protein Precipitation (for biological samples): For samples containing high protein concentrations, such as plasma or serum, a protein precipitation step is necessary. Add three volumes of ice-cold acetonitrile to one volume of the sample. Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Derivatization:

    • To 100 µL of the supernatant (or standard solution), add 50 µL of 20 mM 3-NPH·HCl in methanol and 50 µL of 20 mM EDC·HCl with 1% pyridine in methanol.

    • Incubate the mixture at 40°C for 30 minutes.

    • After incubation, cool the reaction mixture to room temperature.

  • Filtration: Filter the derivatized sample through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

Instrumentation:

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 10 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm (for underivatized) or a higher wavelength appropriate for the 3-NPH derivative (e.g., 350 nm)
Injection Volume 10 µL

Data Presentation

The following tables summarize representative quantitative data for the analysis of short-chain fatty acids using HPLC. These values are provided as a reference and may vary depending on the specific instrumentation and experimental conditions. The data presented here is based on methods for similar SCFAs, as specific validated data for this compound was not available in the cited literature.

Table 1: Representative Linearity and Sensitivity Data for SCFA Analysis by HPLC-UV

AnalyteLinearity Range (mg/mL)LOD (mg/mL)LOQ (mg/mL)Reference
Acetic Acid1.0 - 2.00.99870.140.44[1]
Propionic Acid1.0 - 2.00.99850.140.45[1]
Butyric Acid1.0 - 2.00.99660.140.43[1]

Table 2: Representative Recovery Data for SCFA Analysis

AnalyteSpiked Concentration (mg/mL)Recovery (%)Reference
Acetic AcidNot Specified76.05[1]
Propionic AcidNot Specified95.60[1]
Butyric AcidNot Specified81.56[1]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

experimental_workflow sample Sample Collection is_spike Internal Standard Spiking sample->is_spike precipitation Protein Precipitation (if applicable) is_spike->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant derivatization Derivatization with 3-NPH supernatant->derivatization filtration Filtration (0.45 µm) derivatization->filtration hplc HPLC Analysis filtration->hplc data Data Acquisition and Analysis hplc->data

Caption: Experimental workflow for this compound analysis.

Leucine to this compound Catabolic Pathway

This diagram illustrates the metabolic pathway for the conversion of leucine to 2-methylbutyric acid in Lactococcus lactis.[2]

metabolic_pathway leucine Leucine kic α-Ketoisocaproate leucine->kic Transamination hmg_coa Hydroxymethyl-glutaryl-CoA kic->hmg_coa acetyl_coa Acetyl-CoA hmg_coa->acetyl_coa methylbutyrate 2-Methylbutyric Acid acetyl_coa->methylbutyrate

Caption: Leucine to this compound metabolic pathway.

Conclusion

The described HPLC method with pre-column derivatization provides a sensitive and reliable approach for the quantification of this compound in various samples. Proper sample preparation is crucial for accurate results. The provided protocols and data serve as a valuable resource for researchers, scientists, and drug development professionals working with this and other short-chain fatty acids. Method optimization and validation are recommended for specific sample matrices and applications.

References

Application Notes and Protocols for In Vitro Measurement of 2-Methylbutyrate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylbutyrate is a branched-chain short-chain fatty acid (SCFA) produced through the microbial fermentation of the amino acid leucine. As a key metabolite in various biological systems, including the gut microbiome, the accurate in vitro quantification of this compound is crucial for understanding its role in health and disease. These application notes provide detailed protocols for robust and sensitive in vitro assays to measure this compound production, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methodologies.

Biochemical Pathway: Leucine to this compound

The primary pathway for this compound production in many microorganisms involves the catabolism of the branched-chain amino acid L-leucine. This multi-step enzymatic process is a key metabolic route for energy production and the synthesis of branched-chain fatty acids.

Leucine_to_2_Methylbutyrate cluster_pathway Leucine Catabolism to this compound Leucine L-Leucine aKIC α-Ketoisocaproate (a-KIC) Leucine->aKIC Branched-chain aminotransferase Isovaleryl_CoA Isovaleryl-CoA aKIC->Isovaleryl_CoA Branched-chain α-keto acid dehydrogenase complex HMG_CoA Hydroxymethyl-glutaryl-CoA (HMG-CoA) Isovaleryl_CoA->HMG_CoA Acetyl_CoA1 Acetyl-CoA HMG_CoA->Acetyl_CoA1 Acetoacetyl_CoA Acetoacetyl-CoA HMG_CoA->Acetoacetyl_CoA Methylacetoacetyl_CoA 2-Methyl-acetoacetyl-CoA Acetyl_CoA1->Methylacetoacetyl_CoA ATP1 ATP Acetyl_CoA1->ATP1 Acetoacetyl_CoA->Acetyl_CoA1 Propionyl_CoA Propionyl-CoA Propionyl_CoA->Methylacetoacetyl_CoA Methylbutyrate This compound Methylacetoacetyl_CoA->Methylbutyrate ATP generation ATP2 ATP Methylbutyrate->ATP2

Caption: Leucine to this compound Metabolic Pathway.

Experimental Workflow Overview

A typical workflow for the quantification of this compound from in vitro samples, such as microbial fermentation broths, involves several key stages from sample collection to data analysis.

Experimental_Workflow cluster_workflow Quantification Workflow Start In Vitro Culture (e.g., Bacterial Fermentation) Sample_Prep Sample Preparation (Centrifugation, Supernatant Collection) Start->Sample_Prep Extraction Liquid-Liquid Extraction (with Internal Standard) Sample_Prep->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional, but common for GC-MS Analysis Instrumental Analysis (GC-MS or HPLC-MS/MS) Extraction->Analysis Direct injection for some LC-MS methods Derivatization->Analysis Data_Processing Data Processing (Peak Integration, Quantification) Analysis->Data_Processing Result Result Interpretation Data_Processing->Result

Caption: General Experimental Workflow for this compound Quantification.

Analytical Methods and Protocols

Protocol 1: Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds like this compound. Derivatization is often employed to improve the chromatographic properties of the analyte.

Materials:

  • Culture supernatant

  • Internal standard (e.g., deuterated this compound or another suitable SCFA not present in the sample)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane (MTBSTFA + 1% TBDMCS) or pentafluorobenzyl bromide (PFBBr))

  • Organic solvents (e.g., ethyl acetate, hexane, methanol)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

Procedure:

  • Sample Preparation:

    • Centrifuge the in vitro culture sample (e.g., bacterial fermentation broth) at 10,000 x g for 10 minutes at 4°C to pellet cells.

    • Carefully transfer the supernatant to a clean tube.

    • To 500 µL of supernatant, add the internal standard to a final concentration of 10 µM.

  • Extraction:

    • Acidify the sample by adding 50 µL of 5 M HCl.

    • Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new tube.

    • Repeat the extraction with another 1 mL of ethyl acetate and combine the organic layers.

    • Dry the pooled organic extract over anhydrous sodium sulfate.

  • Derivatization (using MTBSTFA):

    • Evaporate the solvent from the extract under a gentle stream of nitrogen.

    • Add 50 µL of MTBSTFA + 1% TBDMCS and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Illustrative GC-MS Parameters:

      • Injector Temperature: 250°C

      • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • MS Transfer Line Temperature: 280°C

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan.

Data Presentation:

ParameterValue
Retention Time Analyte-specific (determined by standard injection)
Quantifier Ion (m/z) Specific to the derivatized this compound
Qualifier Ion(s) (m/z) Additional ions for confirmation
Limit of Detection (LOD) Typically in the low µM range
Limit of Quantification (LOQ) Typically in the mid to high µM range
Protocol 2: Quantification of this compound using HPLC-MS/MS

HPLC-MS/MS offers high sensitivity and specificity for the quantification of SCFAs, often without the need for derivatization.

Materials:

  • Culture supernatant

  • Internal standard (e.g., 13C-labeled this compound)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • HPLC-MS/MS system with a C18 reverse-phase column

Procedure:

  • Sample Preparation:

    • Centrifuge the in vitro culture sample at 10,000 x g for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

    • Add the internal standard to a final concentration of 1 µM.

  • HPLC-MS/MS Analysis:

    • Inject 5-10 µL of the prepared sample into the HPLC-MS/MS system.

    • Illustrative HPLC-MS/MS Parameters:

      • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40°C

      • Ionization Mode: Negative Electrospray Ionization (ESI-)

      • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 101.157.115
Internal Standard (Varies based on label)(Varies based on label)(Optimized)

Illustrative Quantitative Data

The following table presents hypothetical data on this compound production by different bacterial species in an in vitro fermentation model. This data is for illustrative purposes to demonstrate how results can be presented.

Bacterial SpeciesSubstrateIncubation Time (h)This compound (µM)
Clostridium sporogenesLeucine24150.5 ± 12.3
Bacteroides fragilisLeucine2445.2 ± 5.8
Escherichia coliLeucine24< LOQ
Clostridium sporogenesGlucose24< LOQ

Troubleshooting and Considerations

  • Internal Standard Selection: The ideal internal standard is a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound that is not endogenously present in the sample can be used.

  • Matrix Effects: Complex culture media can cause ion suppression or enhancement in ESI-MS. Diluting the sample or performing a more rigorous sample cleanup can mitigate these effects.

  • Derivatization Efficiency: For GC-MS, ensure complete derivatization by optimizing reaction time, temperature, and reagent concentration.

  • Calibration Curves: Always prepare calibration curves in a matrix that closely matches the samples to be analyzed to ensure accurate quantification.

These protocols provide a comprehensive framework for the reliable in vitro measurement of this compound production. Researchers should optimize the specific parameters for their experimental setup and instrumentation to achieve the best results.

Troubleshooting & Optimization

Technical Support Center: Enhancing 2-Methylbutyrate Yield in Yeast Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the production of 2-methylbutyrate in yeast fermentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary biosynthetic pathway for this compound in Saccharomyces cerevisiae?

A1: In Saccharomyces cerevisiae, this compound is primarily synthesized via the Ehrlich pathway, which involves the catabolism of amino acids. Specifically, the branched-chain amino acid L-isoleucine serves as the precursor. The pathway involves the transamination of isoleucine to α-keto-β-methylvalerate, followed by decarboxylation to 2-methylbutanal, and finally oxidation to 2-methylbutyric acid.

Q2: What are the key strategies to improve the yield of this compound?

A2: The primary strategies for enhancing this compound production in yeast involve metabolic engineering and optimization of fermentation conditions.[1] Metabolic engineering efforts can focus on overexpressing genes in the biosynthetic pathway and deleting genes in competing pathways.[2] Fermentation optimization involves adjusting parameters such as temperature, pH, oxygen availability, and nutrient composition to maximize yeast performance and product formation.[3][4]

Q3: Can precursor feeding enhance this compound production?

A3: Yes, feeding the precursor L-isoleucine can potentially increase the yield of this compound by increasing the substrate pool available for the Ehrlich pathway. The optimal concentration and feeding strategy would need to be determined empirically for your specific yeast strain and fermentation conditions.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments.

Problem Potential Causes Recommended Solutions
Low or No this compound Yield Inefficient precursor (L-isoleucine) uptake or catabolism.- Overexpress genes involved in the Ehrlich pathway. - Supplement the medium with L-isoleucine.
Low expression or activity of key enzymes.- Use stronger promoters for the expression of pathway genes. - Codon-optimize heterologous genes for expression in yeast.
Competing metabolic pathways are consuming precursors.- Identify and delete or down-regulate genes in competing pathways that divert α-keto-β-methylvalerate.[5]
Poor Yeast Growth Sub-optimal fermentation conditions (pH, temperature, aeration).[6]- Optimize fermentation parameters such as temperature (typically 25-30°C for yeast) and pH (often in the range of 4-6).[3][7] - Ensure adequate nutrient availability in the medium.[4]
Toxicity of this compound or pathway intermediates.- Investigate fed-batch or continuous fermentation strategies to maintain sub-toxic product concentrations. - Engineer the yeast strain for improved tolerance.[6]
Presence of petite mutants (respiration-incompetent).[8]- Screen for petite mutants by plating on a non-fermentable carbon source like glycerol.[8] - Use fresh cultures from glycerol stocks for inoculations.[8]
High Batch-to-Batch Variability Inconsistent inoculum preparation.- Standardize the age, size, and physiological state of the inoculum.
Fluctuations in fermentation conditions.- Utilize a well-controlled bioreactor to maintain consistent pH, temperature, and aeration.
Instability of engineered genetic constructs.- Verify the stability of plasmids or genomic integrations over successive generations.

Metabolic Pathway and Engineering Strategy

The following diagram illustrates the biosynthetic pathway of this compound from L-isoleucine and highlights potential metabolic engineering targets.

2_Methylbutyrate_Pathway cluster_cell Yeast Cell cluster_engineering Engineering Targets Isoleucine L-Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid BAT1/BAT2 (Transaminase) Aldehyde 2-methylbutanal Keto_acid->Aldehyde ARO10/PDC1/PDC5/PDC6 (Decarboxylase) Product This compound Aldehyde->Product ADH1-5/SFA1 (Dehydrogenase) Delete_Competing Competing Pathways Overexpress Overexpress Overexpress_BAT BAT1/BAT2 Overexpress->Overexpress_BAT Overexpress_ARO10 ARO10 Overexpress->Overexpress_ARO10 Delete Delete Delete->Delete_Competing

Caption: Biosynthetic pathway of this compound from L-isoleucine in yeast and potential metabolic engineering targets.

Experimental Protocols

Protocol 1: Yeast Transformation (Lithium Acetate/PEG Method)

This protocol is for introducing plasmid DNA into Saccharomyces cerevisiae.

  • Inoculum Preparation: Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking (200 rpm).

  • Main Culture: Use the overnight culture to inoculate 50 mL of fresh YPD to an OD₆₀₀ of ~0.2. Grow at 30°C with shaking until the OD₆₀₀ reaches 0.8-1.0.

  • Cell Harvesting: Centrifuge the cells at 3,000 x g for 5 minutes. Discard the supernatant.

  • Washing: Resuspend the cell pellet in 25 mL of sterile water and centrifuge again. Discard the supernatant.

  • Preparation of Competent Cells: Resuspend the pellet in 1 mL of 100 mM Lithium Acetate (LiAc) and incubate for 10 minutes at room temperature.

  • Transformation Mix: In a microfuge tube, combine:

    • 100 µL of the competent cell suspension

    • 240 µL of 50% (w/v) PEG 3350

    • 36 µL of 1.0 M LiAc

    • 1 µg of plasmid DNA

    • Fill up to a final volume of 360 µL with sterile water.

  • Incubation: Vortex the mixture and incubate at 30°C for 30 minutes.

  • Heat Shock: Heat shock the cells at 42°C for 15-20 minutes.

  • Plating: Centrifuge the tube at 8,000 x g for 1 minute, discard the supernatant, resuspend the pellet in 100 µL of sterile water, and plate on appropriate selective media.

  • Incubation: Incubate the plates at 30°C for 2-4 days until colonies appear.

Protocol 2: Shake Flask Fermentation for this compound Production

This protocol outlines a basic batch fermentation in shake flasks.

  • Media Preparation: Prepare the desired fermentation medium (e.g., synthetic defined medium with a specific nitrogen and carbon source concentration) and autoclave.[9] Add filter-sterilized supplements (e.g., amino acids, vitamins) after the medium has cooled.

  • Inoculation: Inoculate the fermentation medium with an overnight culture of the engineered yeast strain to a starting OD₆₀₀ of 0.1.

  • Incubation: Incubate the flasks at 30°C with shaking at 200 rpm for 48-96 hours.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to measure cell density (OD₆₀₀) and for metabolite analysis.

  • Sample Processing: Centrifuge the samples to separate the supernatant from the cell pellet. Store the supernatant at -20°C for this compound quantification.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting low this compound yield.

Troubleshooting_Workflow Start Start: Low this compound Yield CheckGrowth Is yeast growth optimal? Start->CheckGrowth OptimizeFermentation Optimize Fermentation Conditions (pH, Temp, Media) CheckGrowth->OptimizeFermentation No CheckPrecursor Is precursor (isoleucine) pathway active? CheckGrowth->CheckPrecursor Yes OptimizeFermentation->CheckGrowth CheckStrain Verify Strain Genotype (PCR, Sequencing) FeedPrecursor Supplement with Isoleucine CheckPrecursor->FeedPrecursor No MetabolicAnalysis Metabolomic Analysis (Identify bottlenecks) CheckPrecursor->MetabolicAnalysis Yes FeedPrecursor->MetabolicAnalysis EngineerPathway Further Metabolic Engineering (Overexpression/Deletion) MetabolicAnalysis->EngineerPathway End Yield Improved EngineerPathway->End

Caption: A logical workflow for troubleshooting and improving low this compound yield in yeast fermentation.

References

Technical Support Center: Quantification of 2-Methylbutyrate by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 2-methylbutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the quantification of this compound by GC-MS?

A1: The most frequent challenges encountered during the quantification of this compound include:

  • Poor Peak Shape: This can manifest as peak tailing, fronting, or broadening, which can negatively impact integration and quantification accuracy.[1][2][3]

  • Co-elution of Isomers: this compound has structural isomers, such as 3-methylbutyrate (isovalerate), which have very similar chemical properties and can be difficult to separate chromatographically.[4][5]

  • Matrix Effects: Components of the biological matrix (e.g., plasma, serum) can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement and inaccurate quantification.[6][7][8][9]

  • Low Volatility and High Polarity: As a carboxylic acid, this compound is relatively polar and not highly volatile, which necessitates a derivatization step to improve its chromatographic behavior on standard non-polar GC columns.[10][11]

  • Calibration Curve Non-Linearity: Issues with standard preparation, instrument response, or inappropriate concentration ranges can lead to non-linear calibration curves, affecting the accuracy of quantification.[12]

  • Analyte Loss During Sample Preparation: The multi-step process of extraction and derivatization can lead to the loss of this compound, resulting in lower than expected concentrations.[9]

Q2: Is derivatization necessary for this compound analysis by GC-MS?

A2: Yes, derivatization is highly recommended for the GC-MS analysis of this compound. The carboxyl group in 2-methylbutyric acid makes it a polar compound, which can lead to poor peak shape (tailing) due to interactions with active sites in the GC system.[1][10] Derivatization converts the carboxylic acid into a less polar and more volatile ester, improving its chromatographic properties and leading to sharper, more symmetrical peaks.[10][11][13] Common derivatization approaches include silylation (e.g., with BSTFA) or esterification to form methyl or other esters.[13][14]

Q3: How can I resolve the co-elution of this compound and its isomers?

A3: Separating this compound from its isomers, particularly 3-methylbutyrate, is a significant challenge due to their similar boiling points and polarities.[4][5] Here are some strategies to improve resolution:

  • Optimize GC Conditions: Adjusting the temperature program (slower ramp rates), carrier gas flow rate, and using a longer GC column can enhance separation.[15]

  • Select an Appropriate GC Column: A column with a different stationary phase chemistry may provide better selectivity for the isomers. For isomeric separation, cyclodextrin-based columns can be effective.[15] While standard non-polar columns like DB-5ms are common, a more polar column might offer better resolution.

  • Use High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not fully achieved, HRMS can potentially distinguish between isomers based on subtle mass differences in their fragment ions, although this is less common for structural isomers with the same elemental composition.[5]

  • Selected Ion Monitoring (SIM): While isomers have similar mass spectra, there may be fragment ions with different relative abundances. Monitoring specific, more abundant ions for each isomer in SIM mode can help with quantification even with partial co-elution, but this requires careful validation.[15]

Q4: What are matrix effects and how can I mitigate them?

A4: Matrix effects occur when components in the sample matrix interfere with the analysis of the target analyte, in this case, this compound.[6][7][8] This can lead to either suppression or enhancement of the signal in the mass spectrometer, resulting in inaccurate quantification.[6][8] In GC-MS, matrix components can also coat the injector liner, leading to signal enhancement by protecting the analyte from thermal degradation.[8]

Strategies to minimize matrix effects include:

  • Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can help remove interfering matrix components.[16][17]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS, such as d3-2-methylbutyrate, will behave almost identically to the analyte during sample preparation and analysis, thus correcting for any signal suppression or enhancement.[9]

  • Matrix-Matched Calibration Standards: Preparing calibration standards in a blank matrix that is similar to the samples can help to compensate for matrix effects.[8]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but care must be taken to ensure the analyte concentration remains above the limit of quantification.[9]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, Broadening)

Question: My this compound peak is tailing/fronting/broad. What should I do?

Answer: Poor peak shape can arise from several factors. A systematic approach to troubleshooting is recommended.

Symptom Possible Causes Solutions
Peak Tailing Active Sites in the GC System: The polar carboxyl group of underivatized this compound or the derivatized ester can interact with active sites in the injector liner, column, or connections.[1][2]- Ensure complete derivatization. - Use a deactivated inlet liner. Replace if old or contaminated.[1]- Trim the GC column: Cut 10-20 cm from the inlet side to remove contamination.[1]- Condition the column according to the manufacturer's instructions.
Peak Fronting Column Overload: Injecting too much analyte onto the column.[1][2]- Reduce the injection volume. - Dilute the sample. [1]- Increase the split ratio if using a split injection.[1]
Peak Broadening Suboptimal GC Conditions: Incorrect flow rate, temperature program, or a degraded column.[1][3]- Optimize the carrier gas flow rate. - Check for leaks in the system.[18]- Ensure the initial oven temperature is appropriate for the solvent and analyte.[19]- Replace the GC column if it is old or has been subjected to high temperatures for extended periods.
Issue 2: Inconsistent or Low Analyte Response

Question: The peak area for my this compound standards or samples is inconsistent or lower than expected. What could be the problem?

Answer: This issue often points to problems with sample preparation, injection, or the GC-MS system itself.

Problem Possible Causes Solutions
Low Recovery Incomplete Extraction: The extraction procedure is not efficiently recovering this compound from the sample matrix.- Optimize the extraction solvent and pH. For acidic compounds like this compound, acidifying the sample before extraction can improve recovery.[14]- Ensure thorough mixing during extraction.
Incomplete Derivatization: The derivatization reaction is not going to completion.[6]- Optimize the reaction time, temperature, and reagent concentration. - Ensure the sample extract is completely dry before adding the derivatization reagent, as water can interfere with the reaction.
Inconsistent Response Injection Variability: Leaks in the injector, a faulty syringe, or incorrect autosampler settings.[12][18]- Check for leaks at the injector septum and column fittings.[12]- Replace the injector septum. [19]- Clean or replace the syringe. [18]- Verify autosampler injection volume and speed.
Matrix Effects: Signal suppression due to interfering compounds in the matrix.[9]- Implement strategies to mitigate matrix effects as described in Q4 of the FAQs. The use of a stable isotope-labeled internal standard is highly recommended.[9]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of this compound from Plasma

This protocol provides a general workflow for the extraction and derivatization of this compound from plasma samples for GC-MS analysis.

  • Sample Preparation:

    • To 100 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard (e.g., d3-2-methylbutyrate).

    • Acidify the sample by adding a small volume of a strong acid (e.g., HCl) to bring the pH below 2.[14] This protonates the carboxylic acid, making it more amenable to extraction into an organic solvent.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing.

    • Centrifuge at a moderate speed (e.g., 3000 x g) for 5-10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the upper organic layer to a clean tube.

  • Drying:

    • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen gas. A heating block set to a low temperature (e.g., 30-40°C) can be used to speed up the process.

  • Derivatization (Silylation):

    • To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[14] A typical volume is 50-100 µL.

    • Incubate the mixture at a temperature and time sufficient for the reaction to go to completion (e.g., 60-80°C for 30-60 minutes). Microwave-assisted derivatization can significantly reduce the reaction time.[14]

  • Analysis:

    • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS.

Visualizations

Experimental Workflow for this compound Quantification

cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 GC-MS Analysis cluster_3 Data Analysis Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Sample Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Dry Evaporate to Dryness LLE->Dry Derivatize Add Derivatization Reagent (e.g., BSTFA) Dry->Derivatize Heat Incubate/Heat Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: A typical workflow for the quantification of this compound.

Troubleshooting Logic for Poor Peak Shape

cluster_tailing Peak Tailing cluster_fronting Peak Fronting start Poor Peak Shape Observed check_derivatization Incomplete Derivatization? start->check_derivatization check_overload Column Overload? start->check_overload check_liner Contaminated/Active Liner? check_derivatization->check_liner No optimize_derivatization Optimize Reaction check_derivatization->optimize_derivatization Yes check_column_trim Column Contamination? check_liner->check_column_trim No replace_liner Replace Liner check_liner->replace_liner Yes trim_column Trim Column Inlet check_column_trim->trim_column Yes reduce_injection Reduce Injection Volume/ Dilute Sample check_overload->reduce_injection Yes

References

optimizing extraction efficiency of 2-methylbutyrate from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction efficiency of 2-methylbutyrate from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound?

A1: The most common methods for extracting this compound and other volatile to semi-volatile compounds from complex matrices include:

  • Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to adsorb analytes from the sample headspace or directly from a liquid sample.[1][2][3][4][5] It is known for its simplicity, sensitivity, and minimal solvent usage.[1][2]

  • Liquid-Liquid Extraction (LLE): A conventional method that partitions the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent).[6][7]

  • Supercritical Fluid Extraction (SFE): An environmentally friendly technique that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[8][9][10][11][12] It is particularly suitable for thermally sensitive compounds.[8][10][11]

Q2: Why is derivatization often necessary when analyzing this compound by Gas Chromatography (GC)?

A2: Derivatization is the chemical modification of a compound to make it more suitable for analysis.[13] For 2-methylbutyric acid (the acidic form of the ester), derivatization is often crucial for GC analysis to:

  • Increase Volatility: Carboxylic acids like 2-methylbutyric acid have low volatility due to their polar nature and tendency to form hydrogen bonds. Derivatization converts them into more volatile esters or silyl derivatives.[13][14][15]

  • Improve Chromatographic Behavior: Derivatization can reduce peak tailing and improve peak shape by masking polar functional groups that might interact with the GC column.[13][15][16]

  • Enhance Sensitivity: Certain derivatizing agents can introduce functional groups that are more sensitive to specific GC detectors, such as the Electron Capture Detector (ECD).[13]

Common derivatization techniques include silylation (e.g., using BSTFA) and esterification.[6][14]

Q3: How does sample pH affect the extraction of this compound?

A3: The pH of the sample matrix significantly impacts the extraction efficiency of this compound, particularly when dealing with its acidic form, 2-methylbutyric acid. For effective extraction of the acid into an organic solvent during LLE, the pH of the aqueous sample should be acidic to ensure the acid is in its protonated, less polar form.[6][17] Conversely, when extracting the ester form, a neutral or slightly alkaline pH can be beneficial to minimize hydrolysis.[18]

Q4: What are "matrix effects" and how can they be minimized?

A4: Matrix effects are the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[19][20] These effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[18] In complex matrices like plasma, urine, or food samples, endogenous components such as proteins, lipids, and salts are common sources of matrix effects.[19]

Strategies to minimize matrix effects include:

  • Efficient Sample Cleanup: Techniques like Solid-Phase Extraction (SPE) can be used to remove interfering components before analysis.[18]

  • Use of Internal Standards: Isotope-labeled internal standards that behave similarly to the analyte during extraction and analysis can compensate for matrix effects.

  • Matrix-Matched Calibration: Preparing calibration standards in a matrix similar to the sample can help to correct for matrix-induced signal changes.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Recommendation
Inefficient Extraction Method Compare the efficiency of different extraction methods. For volatile compounds like this compound, headspace SPME is often a highly effective technique.[1] For liquid samples, ensure vigorous mixing during LLE to maximize partitioning.[18]
Suboptimal SPME Parameters Optimize SPME parameters such as fiber coating, extraction time, and temperature. For broad-range volatile analysis, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended.[1]
Incorrect Sample pH For the extraction of 2-methylbutyric acid, acidify the sample to a pH below its pKa (around 4.8) to ensure it is in its extractable, non-ionized form.[6]
Incomplete Derivatization Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. For silylation, using a catalyst like TMCS with BSTFA can improve efficiency for hindered compounds.
Analyte Loss During Evaporation If an evaporation step is used to concentrate the extract, be cautious as this compound is volatile. Use a gentle stream of nitrogen and avoid high temperatures.
Issue 2: Poor Chromatographic Performance (Peak Tailing, Broad Peaks)
Potential Cause Troubleshooting Recommendation
Active Sites in the GC System Inactive sites in the GC inlet or column can cause peak tailing, especially for polar analytes. Ensure proper silylation of the GC inlet liner and use a high-quality, deactivated column.[16]
Incomplete Derivatization Unreacted 2-methylbutyric acid will exhibit poor peak shape. Optimize the derivatization procedure to ensure complete conversion to a more volatile and less polar derivative.[21]
Improper GC Oven Temperature Program An unoptimized temperature program can lead to broad peaks. Start with a lower initial temperature and use a suitable ramp rate to ensure good separation and peak shape.[1]
Column Overload Injecting too much sample can lead to fronting or broad peaks. Try diluting the sample or using a split injection.
Issue 3: High Background or Interfering Peaks
Potential Cause Troubleshooting Recommendation
Matrix Interferences Complex matrices can contain numerous compounds that co-extract with this compound and interfere with its analysis.[19] Employ a more selective extraction or cleanup method, such as Solid-Phase Extraction (SPE), to remove these interferences.[18]
Contamination from Solvents or Reagents Use high-purity solvents and reagents to avoid introducing contaminants.[22] Running a blank analysis of your solvents and reagents can help identify sources of contamination.
SPME Fiber Carryover Incomplete desorption of analytes from the SPME fiber can lead to carryover in subsequent analyses. Ensure the desorption time and temperature in the GC inlet are sufficient for complete desorption.[1]
Septum Bleed Old or low-quality septa in the GC inlet can release volatile compounds that appear as interfering peaks. Use high-quality, low-bleed septa and replace them regularly.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the analysis of this compound from liquid or solid matrices.

Materials:

  • SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range volatile analysis.[1]

  • Headspace Vials (20 mL) with PTFE/silicone septa.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 1-5 g for solids, 1-5 mL for liquids) into a 20 mL headspace vial.

  • Equilibration: Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) to allow the analytes to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 20-40 minutes) while maintaining the temperature.

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for a period of 2-5 minutes in splitless mode.[1]

  • GC-MS Analysis: Start the GC-MS analysis to separate and detect the desorbed analytes.

Protocol 2: Liquid-Liquid Extraction (LLE) with Derivatization

This protocol is suitable for extracting 2-methylbutyric acid from aqueous samples like plasma or urine, followed by derivatization for GC-MS analysis.

Materials:

  • Organic Solvents (e.g., hexane, ethyl acetate).[6][22]

  • Derivatizing Agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).[6]

  • Centrifuge.

  • Vortex mixer.

Procedure:

  • Sample Preparation: To 100 µL of the sample (e.g., plasma), add an internal standard.

  • Acidification: Acidify the sample by adding a small amount of acid (e.g., HCl) to lower the pH.[6]

  • Extraction: Add 1 mL of hexane, vortex vigorously for 1 minute, and then centrifuge to separate the phases.[22]

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Add the derivatizing agent (e.g., 50 µL of BSTFA + 1% TMCS) and a suitable solvent (e.g., pyridine). Cap the vial tightly and heat at a specific temperature (e.g., 75°C) for a set time (e.g., 30 minutes) to facilitate the reaction.[6]

  • GC-MS Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS.

Quantitative Data Summary

Table 1: Comparison of Extraction Method Efficiencies for Volatile Organic Compounds (General)

Extraction MethodTypical RecoveryAdvantagesDisadvantagesKey References
HS-SPME High (Analyte Dependent)Solvent-free, simple, sensitive, versatile for various matrices.[1][2][3]Fiber cost and durability can be a concern.[1][4]
LLE Variable (Matrix Dependent)Simple equipment, relatively fast.Can be labor-intensive, uses large volumes of organic solvents, prone to emulsion formation.[7][23][6][7]
SFE HighEnvironmentally friendly (uses CO2), highly selective, suitable for thermolabile compounds.[8][10][11]High initial equipment cost.[8][9][12]

Table 2: Recommended GC Parameters for this compound Analysis (Example)

ParameterRecommended Setting
Carrier Gas Helium at a constant flow of 1.0 mL/min.[1]
Inlet Temperature 250°C.[1]
Injection Mode Splitless (for 2 min).[1][22]
Oven Temperature Program Initial: 40°C (hold 3 min), Ramp 1: 5°C/min to 180°C, Ramp 2: 20°C/min to 240°C (hold 5 min).[1]
MS Transfer Line Temp. 240°C.[1]
Ion Source Temp. 230°C (Electron Ionization at 70 eV).[1]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Complex Matrix (e.g., Plasma, Food) Homogenization Homogenization/ Pre-treatment Sample->Homogenization SPME HS-SPME Homogenization->SPME Volatiles LLE LLE Homogenization->LLE Liquid Samples SFE SFE Homogenization->SFE Solid/Liquid Samples GCMS GC-MS Analysis SPME->GCMS Derivatization Derivatization (Optional) LLE->Derivatization SFE->GCMS Derivatization->GCMS

Caption: General experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic Start Low Analyte Recovery? CheckMethod Is the extraction method optimized for volatiles? Start->CheckMethod Yes Reevaluate Re-evaluate entire workflow Start->Reevaluate No CheckpH Is sample pH appropriate for the target form? CheckMethod->CheckpH Yes OptimizeSPME Optimize SPME parameters (fiber, time, temp) CheckMethod->OptimizeSPME No CheckDeriv Is derivatization complete? CheckpH->CheckDeriv Yes AdjustpH Acidify for acid form, neutral for ester CheckpH->AdjustpH No OptimizeDeriv Optimize reaction (time, temp, reagent) CheckDeriv->OptimizeDeriv No CheckDeriv->Reevaluate Yes (still low) Success Recovery Improved OptimizeSPME->Success AdjustpH->Success OptimizeDeriv->Success

References

Technical Support Center: Troubleshooting Poor Peak Shape of 2-Methylbutyrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting chromatographic issues related to 2-methylbutyrate analysis. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve poor peak shapes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in gas chromatography (GC)?

A1: Poor peak shape for this compound, a volatile short-chain fatty acid ester, typically manifests as peak tailing, fronting, or broadening. The most common causes can be categorized as follows:

  • Inlet Issues: Active sites in the injector liner can interact with the analyte, causing peak tailing. Contamination of the liner or improperly set inlet temperatures can also lead to distorted peaks.[1]

  • Column Problems: The use of an inappropriate stationary phase, column contamination, or degradation of the column can all result in poor peak shape.

  • Sample-Related Issues: High concentrations of this compound can overload the column, leading to peak fronting. The choice of solvent can also significantly impact peak shape.[1]

  • Instrument Setup: Leaks in the system, incorrect flow rates, or improper column installation are common culprits for a variety of peak shape problems.[1][2]

Q2: My this compound peak is tailing. What should I check first?

A2: Peak tailing for a relatively polar compound like this compound often indicates active sites within the GC system. Here is a systematic approach to troubleshooting:

  • Check the Inlet Liner: The liner is the first point of contact for your sample. Ensure you are using a deactivated liner. If the liner is old or has been exposed to many samples, it should be replaced.[1][3]

  • Column Conditioning: Properly condition your column according to the manufacturer's instructions to remove any contaminants and ensure the stationary phase is stable.[1]

  • Trim the Column: If the front end of the column is contaminated with non-volatile residues, trimming 10-20 cm from the inlet side can often resolve the issue.[1][3]

  • Consider Derivatization: For carboxylic acids and other polar compounds, derivatization can significantly improve peak shape by reducing interactions with active sites.[4][5][6]

Q3: I am observing a fronting peak for this compound. What is the likely cause?

A3: Peak fronting is most commonly caused by column overload. This means the amount of this compound being introduced onto the column is exceeding its capacity. To address this, you can:

  • Reduce Injection Volume: Decrease the amount of sample injected onto the column.[1][7]

  • Dilute the Sample: If reducing the injection volume is not feasible or desirable, diluting your sample is an effective alternative.[1]

  • Increase the Split Ratio: If you are using a split injection, increasing the split ratio will reduce the amount of sample that reaches the column.[1][3]

Q4: My this compound peak is broad. What are the potential causes and solutions?

A4: Peak broadening can be caused by several factors, often related to the setup of the chromatography system.

  • Incorrect Initial Oven Temperature: The initial oven temperature should typically be about 20°C lower than the boiling point of the sample solvent to ensure proper focusing of the analytes at the head of the column.[3]

  • Thick Column Film: A column with a very thick stationary phase can lead to broader peaks. Consider using a column with a thinner film if high resolution is required.[7]

  • Dead Volume: Excessive dead volume in the system, for example from improper column installation, can cause peaks to broaden.[7] Reinstalling the column and ensuring tight connections can minimize this issue.

Q5: Can I analyze this compound using High-Performance Liquid Chromatography (HPLC)? What are the challenges?

A5: While GC is more common for volatile compounds like this compound, HPLC can also be used. However, there are challenges to consider. The separation of isomers, such as isovaleric acid and 2-methylbutyric acid, can be difficult with standard ion-exchange HPLC methods.[8] Reversed-phase HPLC is a viable option, but peak shape can still be an issue due to secondary interactions with the stationary phase.[9] Adding a modifier like trifluoroacetic acid to the mobile phase can help to improve peak shape in reversed-phase HPLC.[9]

Troubleshooting Summary Tables

Table 1: GC Troubleshooting for Poor Peak Shape of this compound

Peak Shape Issue Potential Cause Recommended Action
Tailing Active sites in the inlet linerUse a deactivated liner; replace if old or contaminated.[1][3]
Column contaminationCondition the column; trim the inlet side of the column.[1][3]
Secondary interactions with stationary phaseConsider derivatization of the analyte.[4][5]
Fronting Column overloadReduce injection volume or dilute the sample.[1][7]
Increase the split ratio if using a split injection.[1][3]
Broadening Initial oven temperature too highSet the initial oven temperature at least 20°C below the solvent's boiling point.[3]
Excessive dead volumeRe-install the column, ensuring a proper fit and minimizing connections.[7]
Column film is too thickUse a column with a thinner stationary phase film.[7]
Splitting Improper sample injectionUse a liner with glass wool to aid in sample vaporization.[7]
Mismatched solvent and stationary phase polarityEnsure the polarity of the sample solvent is compatible with the stationary phase.[3][7]

Experimental Protocols

Protocol 1: GC Inlet Liner Replacement

  • Cool Down the Inlet: Set the GC inlet temperature to ambient to avoid burns.

  • Turn Off Carrier Gas: Turn off the carrier gas flow to the inlet.

  • Remove the Septum Nut: Unscrew the septum nut from the top of the inlet.

  • Remove the Old Liner: Using tweezers, carefully remove the old liner from the inlet.

  • Inspect and Clean the Inlet: Visually inspect the inside of the inlet for any residue and clean if necessary with an appropriate solvent and lint-free swabs.

  • Install the New Liner: Place a new, deactivated liner into the inlet, ensuring it is seated correctly.

  • Replace the Septum and Nut: Place a new septum on top of the inlet and screw the septum nut back on, but do not overtighten.

  • Restore Gas Flow and Heat: Turn the carrier gas back on and set the inlet to the desired temperature.

  • Leak Check: Perform a leak check of the inlet to ensure all connections are secure.

Protocol 2: Derivatization of this compound for GC Analysis (Silylation Example)

Disclaimer: This is a general guideline. Always refer to the specific instructions provided with your derivatization reagent and handle all chemicals with appropriate safety precautions.

  • Sample Preparation: Prepare a solution of your sample containing this compound in an aprotic solvent (e.g., pyridine, acetonitrile). The sample should be free of water.

  • Add Derivatization Reagent: Add an excess of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample vial. A common ratio is a 2:1 molar excess of the silylating reagent to active hydrogens.

  • Reaction: Cap the vial tightly and heat it at a temperature between 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.

  • Cooling: Allow the vial to cool to room temperature.

  • Injection: Inject an aliquot of the derivatized sample directly into the GC.

Visual Troubleshooting Workflows

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_liner Check Inlet Liner start->check_liner is_liner_ok Liner OK? check_liner->is_liner_ok replace_liner Replace with Deactivated Liner is_liner_ok->replace_liner No condition_column Condition Column is_liner_ok->condition_column Yes replace_liner->condition_column is_tailing_gone Tailing Resolved? condition_column->is_tailing_gone trim_column Trim Column Inlet is_tailing_gone->trim_column No end_resolved Issue Resolved is_tailing_gone->end_resolved Yes consider_derivatization Consider Derivatization trim_column->consider_derivatization end_persist Issue Persists (Consult Manufacturer) consider_derivatization->end_persist

Caption: A workflow for troubleshooting peak tailing of this compound.

Troubleshooting_Peak_Fronting start Peak Fronting Observed check_concentration Evaluate Sample Concentration and Injection Volume start->check_concentration is_overloaded Column Overload Suspected? check_concentration->is_overloaded reduce_injection Reduce Injection Volume is_overloaded->reduce_injection Yes dilute_sample Dilute Sample is_overloaded->dilute_sample Yes increase_split Increase Split Ratio is_overloaded->increase_split Yes is_fronting_gone Fronting Resolved? reduce_injection->is_fronting_gone dilute_sample->is_fronting_gone increase_split->is_fronting_gone check_column Check for Column Damage or Contamination is_fronting_gone->check_column No end_resolved Issue Resolved is_fronting_gone->end_resolved Yes end_persist Issue Persists (Replace Column) check_column->end_persist

Caption: A decision tree for troubleshooting peak fronting of this compound.

References

Technical Support Center: Strategies to Reduce Background Noise in 2-Methylbutyrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating background noise during the analysis of 2-methylbutyrate, a volatile short-chain fatty acid. Achieving a high signal-to-noise (S/N) ratio is critical for accurate and reliable quantification, especially at trace levels.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in the GC-MS analysis of this compound?

A1: Background noise in the GC-MS analysis of volatile compounds like this compound can originate from multiple sources, significantly impacting sensitivity.[1] The most prevalent culprits include:

  • System Contamination: This includes bleed from the GC column's stationary phase, volatile compounds leaching from the injection port septum (septum bleed), and residues from previous injections accumulating in the injector liner.[1][2][3]

  • Contaminated Carrier Gas: Impurities such as moisture, oxygen, and hydrocarbons within the carrier gas can lead to a noisy baseline and accelerate column degradation.[1][4]

  • Sample Matrix Effects: Complex biological matrices introduce numerous interfering compounds that can co-elute with this compound, masking its signal or causing ion suppression in the mass spectrometer.[1][5]

  • Dirty Ion Source: Over time, the MS ion source can become coated with residues from samples and column bleed, leading to an overall increase in background noise.[3]

  • Electronic Noise: Random electronic fluctuations from the detector and associated electronics contribute to the baseline noise.[6]

Q2: My chromatogram shows a consistently high and/or noisy baseline. What are the primary causes and solutions?

A2: A high or noisy baseline can obscure small peaks and interfere with accurate integration.[4] This issue is typically linked to the GC system itself rather than a specific sample.

  • Contaminated Carrier Gas: Ensure high-purity gas is used and that gas purification traps for oxygen, moisture, and hydrocarbons are installed and replaced regularly.[4][7]

  • Septum Bleed: The injection port septum can release volatile siloxanes, especially at high temperatures.[2] Using a high-quality, low-bleed septum and replacing it regularly can significantly reduce this source of noise.[1][2]

  • Column Bleed: Degradation of the GC column's stationary phase, often exacerbated by oxygen in the carrier gas, results in a rising baseline at higher temperatures.[4][7] Conditioning the column by baking it out at its maximum recommended isothermal temperature can help minimize bleed.[3][4]

Q3: How can I distinguish between septum bleed and column bleed?

A3: Septum bleed often manifests as sharp, discrete peaks that appear in the high-temperature regions of the chromatogram.[4] In contrast, column bleed is characterized by a general rise in the baseline as the oven temperature increases.[4] A simple diagnostic test is to perform a run without an injection. If the extraneous peaks vanish, the vial cap septum is the likely source. If the rising baseline persists, the issue is more likely related to the inlet septum or the column itself.[4]

Q4: I am observing many interfering peaks from my sample matrix. How can I reduce these matrix effects?

A4: Matrix effects occur when co-eluting compounds from the sample interfere with the ionization and detection of the target analyte.[5] Several strategies can mitigate these effects:

  • Effective Sample Preparation: Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are highly effective at removing interfering substances before analysis.[5][8]

  • Derivatization: Free fatty acids like this compound are polar and can exhibit poor peak shape. Derivatization to their methyl esters (FAMEs), for example, increases volatility and reduces polarity, leading to sharper peaks and better separation from matrix components.[4]

  • Optimized Chromatographic Separation: Adjusting the GC temperature program and carrier gas flow rate can improve the separation between this compound and interfering compounds.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also lower the analyte concentration below the limit of detection.[5]

Q5: How can I prevent analyte carryover from a high-concentration sample to the next injection?

A5: Carryover can lead to artificially high results in subsequent samples.[5] To prevent this, run several solvent blanks after analyzing a concentrated sample to ensure the system is clean.[4] Extending the GC run time or increasing the final oven temperature can also help ensure that all compounds have eluted from the column.[4] Implementing a robust needle wash method for the autosampler is also a critical step.[5]

Troubleshooting Guides

Issue 1: High and Rising Baseline Noise

A high and rising baseline is often indicative of system contamination, particularly column bleed. Follow this workflow to diagnose and resolve the issue.

start High & Rising Baseline Observed check_gas 1. Check Carrier Gas Purity - Are purification traps installed and functional? start->check_gas gas_ok Purity OK check_gas->gas_ok Yes gas_bad Install / Replace Traps check_gas->gas_bad No check_column 2. Condition GC Column - Disconnect from detector. - Bake at max isothermal temp for 2-4 hours. gas_ok->check_column gas_bad->check_gas column_ok Baseline Improves? check_column->column_ok check_system 3. Check for Leaks & Contamination - Inspect inlet liner & septum. - Check for leaks with electronic leak detector. column_ok->check_system No end_ok Problem Resolved. Reconnect column and run blank. column_ok->end_ok Yes system_bad Replace Liner/Septum. Fix Leaks. check_system->system_bad end_bad Issue Persists. Consider column replacement or MS source cleaning. check_system->end_bad No Issues Found system_bad->check_column

Caption: A logical workflow for troubleshooting high baseline noise in GC-MS analysis.

Issue 2: Poor Signal-to-Noise (S/N) for this compound Peak

If the baseline is stable but the analyte peak is weak compared to the background, optimization of the sample preparation and MS parameters is required.

start Poor S/N for Analyte Peak sample_prep 1. Optimize Sample Preparation - Is sample derivatized? - Is matrix removal sufficient? start->sample_prep prep_decision Matrix Interference High? sample_prep->prep_decision implement_prep Implement LLE or SPE. Consider derivatization. prep_decision->implement_prep Yes ms_params 2. Optimize MS Parameters prep_decision->ms_params No implement_prep->ms_params sim_mode Switch from SCAN to Selected Ion Monitoring (SIM) ms_params->sim_mode dwell_time Optimize SIM Dwell Time (e.g., 100 ms) sim_mode->dwell_time gain Adjust Detector Gain dwell_time->gain end_ok S/N Ratio Improved gain->end_ok

Caption: Workflow for improving the signal-to-noise ratio of a target analyte peak.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

TechniquePrincipleAdvantagesDisadvantagesExpected Impact on S/N
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins from the sample matrix.[5]Simple, fast, and inexpensive.Least effective at removing other matrix components like phospholipids, often resulting in significant matrix effects.[8]Moderate Improvement
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases to separate it from matrix components.[5]Can provide very clean extracts, significantly reducing matrix effects.[8]Can have low recovery for polar analytes; may be more labor-intensive and use larger solvent volumes.[8]High Improvement
Solid-Phase Extraction (SPE) Analyte is selectively adsorbed onto a solid sorbent, while matrix interferences are washed away.Highly selective, provides clean extracts, and can concentrate the analyte.[5][8]More complex method development; can be more expensive than PPT or LLE.Very High Improvement
Derivatization Chemical modification of the analyte (e.g., esterification) to improve its chromatographic properties.[4]Increases volatility and thermal stability, improves peak shape, and can shift the analyte's retention time away from interferences.[4]Adds an extra step to the workflow; requires careful optimization.High Improvement

Table 2: Recommended GC-MS Parameters for this compound Analysis

ParameterRecommended SettingRationale
Injector Liner Splitless gooseneck liner with deactivated glass wool.[1]A deactivated liner minimizes active sites that can cause analyte degradation and peak tailing.[1]
GC Column Low-bleed polar phase column (e.g., DB-WAX, FFAP), 30m x 0.25mm x 0.25µm.Polar columns provide better retention and separation for short-chain fatty acids. Low-bleed phases minimize background noise.[1]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min.[1]Provides good separation efficiency and is inert, preventing reactions with the analyte or stationary phase.[1]
MS Acquisition Mode Selected Ion Monitoring (SIM).[9]Drastically reduces background noise and increases sensitivity compared to full scan mode by monitoring only specific ions for the analyte.[9]
MS Source Temp. 230 °COptimized temperature balances efficient ionization with minimizing thermal degradation of labile compounds.
MS Quad Temp. 150 °CA stable quadrupole temperature ensures consistent mass filtering and reproducibility.

Experimental Protocols

Protocol 1: GC Column Conditioning (Bake-out)

This protocol should be performed when installing a new column or if the baseline is excessively high.

  • System Preparation: Vent the MS detector and disconnect the column from the MS transfer line. This prevents contaminants from baking onto the detector.[4]

  • Set Gas Flow: Set the carrier gas (Helium) flow through the column to the typical analytical flow rate (e.g., 1-2 mL/min).[4]

  • Purge Column: Purge the column with carrier gas at room temperature for 15-20 minutes to remove any oxygen from the system.

  • Temperature Program: Set the oven temperature to 20°C above the highest temperature used in your analytical method, but do not exceed the column's maximum isothermal temperature limit as specified by the manufacturer.[4]

  • Hold Temperature: Hold at this temperature for several hours or overnight.[4]

  • Cool Down: Cool the oven to the initial method temperature.

  • Reconnect Column: Reconnect the column to the detector.

  • Equilibrate: Allow the system to stabilize for at least 30 minutes before running any analyses.[4]

  • Run Blank: Perform a solvent blank injection to confirm that the background has been reduced to an acceptable level.[4]

Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is a general guideline for extracting this compound from an aqueous matrix like plasma or serum.

  • Sample Thawing: Thaw biological samples on ice to minimize degradation.

  • Aliquoting: Aliquot 200 µL of the sample into a glass tube.

  • Internal Standard: Add an appropriate volume of a stable isotope-labeled internal standard (e.g., this compound-d3).

  • Acidification: Add 50 µL of 1M HCl to acidify the sample. This protonates the carboxylic acid group, making it more soluble in organic solvents.[5]

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortexing: Vortex the tube vigorously for 1-2 minutes to ensure thorough mixing and extraction.[5]

  • Centrifugation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean glass vial, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution & Derivatization: Reconstitute the dried extract in a small volume of solvent suitable for derivatization. Proceed with your validated derivatization protocol (e.g., using BF3-Methanol or a silylating agent).

  • Analysis: Inject the final derivatized sample into the GC-MS system.

References

Technical Support Center: Robust 2-Methylbutyrate Measurement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method development for the robust measurement of 2-methylbutyrate. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and method performance data to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most established methodologies for the quantification of this compound, a type of short-chain fatty acid (SCFA), are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS).[1] GC is frequently used due to the volatile nature of SCFAs, while LC-MS/MS is also a powerful tool, particularly for complex biological samples.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, though it may offer lower sensitivity compared to MS-based methods.[1][3]

Q2: Why is derivatization often necessary for SCFA analysis?

A2: Derivatization is a common step in SCFA analysis to improve the analytical properties of the molecules. For GC analysis, derivatization increases the volatility and thermal stability of SCFAs, leading to better chromatographic separation and peak shape. For LC-MS analysis, derivatization can enhance ionization efficiency and improve chromatographic retention on reverse-phase columns, as underivatized SCFAs have poor retention.[4][5]

Q3: What are the main challenges in measuring this compound in biological samples?

A3: The primary challenges stem from the inherent properties of this compound and the complexity of biological matrices. Key issues include:

  • Volatility: As a volatile compound, this compound can be lost during sample preparation steps like evaporation.[1]

  • Sample Complexity: Biological samples (e.g., feces, plasma) contain numerous compounds that can interfere with the analysis or cause ion suppression in mass spectrometry.[1]

  • Co-elution of Isomers: this compound has structural isomers, such as 3-methylbutyrate (isovaleric acid), which can be difficult to separate chromatographically.[6]

  • Analyte Adsorption: The active nature of the carboxylic acid group can lead to interactions with active sites in the GC system, causing peak tailing.[6]

Q4: How do I choose an appropriate internal standard for this compound quantification?

A4: An ideal internal standard (IS) should be chemically similar to the analyte but not naturally present in the sample. For this compound, a stable isotope-labeled version (e.g., ¹³C-labeled this compound) is the best choice as it co-elutes and has similar ionization and fragmentation patterns, correcting for matrix effects and sample preparation variability.[5][7] If a stable isotope is unavailable, a structural analog like 2-ethylbutyric acid can be used.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound.

Gas Chromatography (GC) Issues

Q5: My this compound peak is tailing. What are the likely causes and solutions?

A5: Peak tailing for an active compound like this compound often indicates unwanted interactions within the GC system.[6]

  • Problem: Active sites in the injector liner or on the column.

  • Solution: Use a deactivated inlet liner and replace it regularly. If the column is contaminated, trim 10-20 cm from the inlet side or condition it according to the manufacturer's instructions.[6]

  • Problem: Leaks in the system.

  • Solution: Perform a leak check of the inlet and column connections to ensure a stable carrier gas flow.[6][8]

Q6: I am observing a fronting peak for this compound. What should I do?

A6: Peak fronting is most commonly caused by column overload, where the amount of analyte exceeds the column's capacity.[6]

  • Solution 1: Reduce the injection volume.

  • Solution 2: Dilute the sample.

  • Solution 3: If using a split injection, increase the split ratio to decrease the amount of sample reaching the column.[6]

Q7: How can I resolve the co-elution of this compound and its isomer, 3-methylbutyrate?

A7: Co-elution of these isomers is a frequent challenge.[6]

  • Solution 1: Optimize the GC oven temperature program. A slower temperature ramp can improve separation.

  • Solution 2: Use a different GC column. A column with a different stationary phase polarity may provide better selectivity for the isomers. Polar columns (e.g., WAX phases) are often effective for separating organic acids.[9]

Q8: My baseline is noisy and/or drifting. What should I check?

A8: A noisy or drifting baseline can be caused by several factors.

  • Problem: Contamination in the carrier gas, inlet, or column.

  • Solution: Ensure high-purity carrier gas and use gas filters. Clean the inlet and check the septum for bleeding or coring. Condition or trim the column to remove contaminants.[8][10]

  • Problem: Column bleed.

  • Solution: Column bleed occurs when the stationary phase degrades at high temperatures, resulting in a rising baseline. Operate within the column's specified temperature limits and use a column specifically designed for low-bleed MS applications if possible.[11]

Liquid Chromatography (LC) Issues

Q9: I am seeing poor retention of this compound on my C18 column. How can I improve it?

A9: Poor retention of small, polar molecules like this compound on reverse-phase columns is common.[5]

  • Solution 1: Use a derivatization agent (e.g., 3-nitrophenylhydrazine) to make the molecule more hydrophobic.[2][4]

  • Solution 2: Adjust the mobile phase pH. Lowering the pH with an acid like formic acid will ensure the carboxylic acid is protonated, increasing its retention.[4]

  • Solution 3: Consider using a different column chemistry, such as HILIC (Hydrophilic Interaction Liquid Chromatography), which is designed to retain polar compounds.[2]

Q10: My signal intensity is low and inconsistent (ion suppression). How can I mitigate this?

A10: Ion suppression is a common matrix effect in LC-MS, where other components in the sample interfere with the ionization of the analyte.[1]

  • Solution 1: Improve sample cleanup. Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[12]

  • Solution 2: Dilute the sample. This reduces the concentration of interfering compounds.[6]

  • Solution 3: Use a stable isotope-labeled internal standard. This is the most effective way to compensate for ion suppression, as the IS will be affected similarly to the analyte.[5][7]

Experimental Protocols & Method Performance

Protocol 1: LC-MS/MS Analysis with Derivatization

This protocol is suitable for quantifying this compound in biological samples like fecal extracts or plasma.[4]

1. Sample Preparation and Derivatization:

  • Spike all standards and samples with an internal standard (e.g., 10 µg/mL 2-ethylbutyric acid).[4]

  • For plasma samples, perform protein precipitation by adding 200 µL of ice-cold acetonitrile with 0.1% formic acid to 50 µL of the sample. Vortex and centrifuge.[13]

  • Transfer the supernatant to a new tube.

  • Derivatize the sample by adding a derivatization reagent. For example, using 3-nitrophenylhydrazine (3-NPH), add 20 µL of 20 mM 3-NPH and 20 µL of 20 mM EDC with 1% pyridine.[4][13]

  • Incubate the mixture at 40-60°C for 30 minutes.[4][13]

  • Stop the reaction by adding an aqueous solution (e.g., 110 µL of 0.1% formic acid in water).[13]

2. LC-MS/MS Analysis:

  • LC Column: C18 column (e.g., 2.1 × 100 mm, 1.7 µm).[4]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Gradient: A multi-step gradient from a low percentage of B (e.g., 5%) to a high percentage (e.g., 60-95%).[4][13]

  • Flow Rate: 0.3-0.45 mL/min.[4][13]

  • Column Temperature: 40-45°C.[4][13]

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).[4]

Protocol 2: GC-MS Analysis with Derivatization

This protocol is suitable for volatile compound analysis.

1. Sample Preparation and Derivatization:

  • To a dried sample extract, add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine. Incubate at 60°C for 60 minutes to protect any keto groups.[13]

  • After cooling, add 80 µL of a silylating agent like MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[13]

  • Vortex and incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.[13]

2. GC-MS Analysis:

  • Inlet: 250°C, splitless or appropriate split ratio.[6]

  • Column: Non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[6]

  • Carrier Gas: Helium.

  • Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 10°C/min, and hold for 5 minutes.[13]

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard.[13]

Data Presentation: Method Performance

The following tables summarize typical validation data for SCFA quantification methods, demonstrating expected performance.

Table 1: LC-MS/MS Method Validation Data for this compound Quantification [4]

Validation ParameterPerformance for this compound
Linearity (R²)>0.99
Accuracy91.24% to 118.42%
Precision (RSD)1.12% to 6.13%
Recovery92.38% to 109.65%

Table 2: Calibration Curve Ranges for SCFA Analysis by UPLC-HRMS [2]

AnalyteCalibration Curve Range (µM)Correlation Coefficient (R²)
Isobutyric acid0.5 - 2000.9989
2-Methylbutyric acid 0.5 - 2000.9992
Isovaleric acid0.5 - 2000.9999
Acetic acid5 - 20000.9999
Propionic acid2 - 8000.9998
Butyric acid2 - 8000.9998

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Feces, etc.) Spike Spike with Internal Standard Sample->Spike Extract Extraction / Protein Precipitation Spike->Extract Deriv Derivatization (e.g., 3-NPH) Extract->Deriv Final Final Sample for Injection Deriv->Final LC LC Separation (C18 Column) Final->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification Calibrate->Quantify G Start Problem Detected: Poor Peak Shape Tailing Is the peak tailing? Start->Tailing Fronting Is the peak fronting? Tailing->Fronting No CheckLiner Check/Replace Inlet Liner Trim/Condition Column Tailing->CheckLiner Yes ReduceConc Dilute Sample or Reduce Injection Volume Fronting->ReduceConc Yes Resolved Problem Resolved Fronting->Resolved No, other issue CheckLeaks Check for System Leaks CheckLiner->CheckLeaks CheckLeaks->Resolved IncreaseSplit Increase Split Ratio ReduceConc->IncreaseSplit IncreaseSplit->Resolved

References

Technical Support Center: Overcoming Co-elution of 2-Methylbutyrate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-methylbutyrate and its isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the separation of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound isomers?

A1: this compound and its isomers, such as 3-methylbutyrate (isovalerate) and its enantiomers ((R)- and (S)-2-methylbutyrate), possess very similar physicochemical properties, including boiling points and polarities. This leads to similar retention times and potential co-elution in standard chromatographic systems. The separation of enantiomers is particularly challenging as they have identical properties in an achiral environment, necessitating the use of specialized chiral stationary phases or derivatizing agents.

Q2: What are the primary analytical techniques for separating this compound isomers?

A2: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques used. For volatile compounds like this compound and its esters, GC is often the method of choice. To overcome the challenges of separating the native acids, derivatization is commonly employed to convert them into more volatile and less polar esters, which improves peak shape and separation. For the separation of enantiomers, chiral GC or chiral HPLC with specialized columns is required.

Q3: What is derivatization and why is it necessary for the GC analysis of 2-methylbutyric acid?

A3: Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular analytical method. Free fatty acids like 2-methylbutyric acid are polar and can exhibit poor peak shapes (tailing) in GC due to interactions with the stationary phase and potential adsorption in the injector. Converting the carboxylic acid to a less polar and more volatile ester derivative, such as a methyl or pentafluorobenzyl (PFB) ester, significantly improves chromatographic performance, leading to sharper peaks and better resolution.

Q4: Can I separate the (R)- and (S)-enantiomers of this compound without a chiral column?

A4: Yes, this can be achieved through indirect methods. One common approach is to use a chiral derivatizing agent to convert the enantiomers into diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. Another method is enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, allowing the unreacted enantiomer to be separated and analyzed.[1]

Troubleshooting Guide: Co-elution of Structural Isomers (e.g., this compound and 3-methylbutyrate)

Issue: My GC analysis shows a single, broad, or shouldered peak for what should be separate this compound and 3-methylbutyrate isomers.

Step 1: Confirm Co-elution

If using a mass spectrometer (MS) detector, examine the mass spectrum across the peak. A changing mass spectrum from the beginning to the end of the peak indicates the presence of more than one compound.

Step 2: Method Optimization

If co-elution is confirmed, a systematic approach to method optimization is necessary. The following flowchart outlines a logical troubleshooting workflow.

GC_Troubleshooting_Structural_Isomers Troubleshooting Workflow for Co-elution of Structural Isomers start Co-elution Suspected check_ms Check MS Data for Peak Purity start->check_ms optimize_temp Optimize Oven Temperature Program (e.g., lower initial temp, slower ramp rate) check_ms->optimize_temp Impure Peak no_resolution Still Co-eluting check_ms->no_resolution Pure Peak (Re-evaluate Standard) change_column Select a More Polar GC Column optimize_temp->change_column Unsuccessful resolution_ok Resolution Achieved optimize_temp->resolution_ok Successful derivatize Derivatize to Enhance Separation change_column->derivatize Unsuccessful change_column->resolution_ok Successful derivatize->resolution_ok Successful derivatize->no_resolution Unsuccessful (Consult Specialist)

Caption: A logical workflow for troubleshooting the co-elution of structural isomers.

Data Presentation: GC Column Selection

The choice of GC column is critical for separating closely related isomers. More polar stationary phases generally provide better selectivity for fatty acid methyl esters (FAMEs).

Stationary Phase TypePolarityTypical Performance for 2-MB and 3-MB Methyl EstersRecommended Use
DB-5ms (5% Phenyl-methylpolysiloxane)LowPotential for significant co-elution.General purpose, not ideal for these isomers.
DB-WAX (Polyethylene glycol)HighGood separation, 3-methylbutyrate typically elutes before this compound.Recommended for routine analysis of FAMEs.[2]
HP-88 / SP-2560 (Highly polar cyanopropyl)Very HighExcellent resolution of positional and geometric isomers.[3]Best choice for resolving complex mixtures and achieving baseline separation.

Note: Retention times and resolution are dependent on the specific GC conditions (temperature program, column dimensions, carrier gas flow rate).

Troubleshooting Guide: Co-elution of Enantiomers ((R)- and (S)-2-methylbutyrate)

Issue: My chiral GC analysis does not resolve the enantiomers of this compound, or the resolution is poor.

Step 1: Ensure a Chiral Stationary Phase is Used

Standard achiral GC columns will not separate enantiomers. A column with a chiral stationary phase (CSP), typically based on derivatized cyclodextrins, is mandatory for direct GC separation.

Step 2: Chiral Separation Troubleshooting

Optimizing a chiral separation requires careful consideration of several parameters.

Chiral_GC_Troubleshooting Troubleshooting Workflow for Chiral GC Separation start Poor or No Enantiomeric Resolution check_column Verify Correct Chiral Column is Installed start->check_column check_column->start Incorrect Column optimize_temp Optimize Temperature (Lower temperature often increases resolution) check_column->optimize_temp Correct Column adjust_flow Adjust Carrier Gas Flow Rate/Pressure optimize_temp->adjust_flow Unsuccessful resolution_ok Resolution Achieved optimize_temp->resolution_ok Successful try_another_csp Try a Different Chiral Stationary Phase (e.g., different cyclodextrin derivative) adjust_flow->try_another_csp Unsuccessful adjust_flow->resolution_ok Successful indirect_method Consider Indirect Methods (Chiral Derivatization or Enzymatic Resolution) try_another_csp->indirect_method Unsuccessful try_another_csp->resolution_ok Successful

Caption: A systematic approach to troubleshooting poor chiral GC separations.

Data Presentation: Chiral Column Performance

Different chiral stationary phases exhibit varying selectivities. For ethyl-2-methylbutyrate, a compound structurally similar to this compound derivatives, the following resolutions have been reported:

Chiral Stationary PhaseResolution (Rs) for Ethyl-2-methylbutyrate
Rt-βDEXse High (Good baseline separation)[4]
Rt-βDEXsm Moderate to High[4]

Note: Higher Rs values indicate better separation. An Rs value of 1.5 is considered baseline resolution.

Experimental Protocols

Protocol 1: Derivatization of 2-Methylbutyric Acid to Pentafluorobenzyl (PFB) Esters for GC Analysis

This protocol describes the esterification of 2-methylbutyric acid using Pentafluorobenzyl bromide (PFBBr), a method suitable for enhancing GC-MS sensitivity.

Materials:

  • Sample containing 2-methylbutyric acid

  • Pentafluorobenzyl bromide (PFBBr) solution (100 mM in acetone)

  • Sodium bicarbonate solution (0.1 M)

  • Hexane

  • Reaction vials (2 mL) with caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Pipette 200 µL of the sample into a reaction vial.

  • pH Adjustment: Add 200 µL of 0.1 M sodium bicarbonate solution to neutralize the acid.

  • Derivatization Reagent Addition: Add 400 µL of the 100 mM PFBBr in acetone solution.

  • Reaction: Cap the vial tightly and incubate at 60°C for 60-90 minutes.

  • Extraction: After cooling to room temperature, add 500 µL of hexane to the vial. Vortex for 1 minute to extract the PFB esters.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer to a clean GC vial for analysis.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Methylbutyric Acid

This protocol uses an immobilized lipase to selectively esterify one enantiomer, allowing for the separation of the unreacted enantiomer.

Materials:

  • Racemic (R,S)-2-methylbutyric acid

  • 1-Pentanol

  • Immobilized Candida antarctica lipase B (CALB)

  • Anhydrous hexane

  • Round-bottom flask

  • Stirrer

  • Sodium bicarbonate solution (5%)

  • Hydrochloric acid (1 M)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (R,S)-2-methylbutyric acid (1 equivalent) and 1-pentanol (1.2 equivalents) in anhydrous hexane.

  • Enzyme Addition: Add immobilized CALB (e.g., 10% by weight of the acid).[1]

  • Reaction: Stir the mixture at room temperature (e.g., 30-40°C). Monitor the reaction progress by GC until approximately 40-50% conversion is reached to maximize the enantiomeric excess of the remaining acid.[1]

  • Enzyme Removal: Filter the reaction mixture to remove the immobilized enzyme. The enzyme can be washed with fresh hexane and potentially reused.

  • Extraction of Unreacted Acid: Transfer the filtrate to a separatory funnel and wash with 5% sodium bicarbonate solution to extract the unreacted (S)-2-methylbutyric acid.[1]

  • Isolation of (S)-enantiomer: Collect the aqueous layer and acidify it to pH ~2 with 1 M HCl. Extract the (S)-2-methylbutyric acid with diethyl ether. Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The remaining organic layer from step 5 contains the (R)-pentyl this compound, which can be hydrolyzed back to (R)-2-methylbutyric acid if desired.

Data Presentation: Performance of Lipases in Enzymatic Resolution

The choice of enzyme is crucial for achieving high enantioselectivity in kinetic resolution.

Lipase SourceProductConversion (%)Enantiomeric Excess (ee_p, %)Enantiomeric Ratio (E)
Candida antarctica B (R)-pentyl this compound~409035
Thermomyces lanuginosus (R)-pentyl this compound~189126
Candida rugosa (S)-pentyl this compound~347510
Rhizopus oryzae (S)-pentyl this compound~35494

Data from Mittersteiner et al., Chirality, 2018.[5] E (Enantiomeric Ratio) is a measure of the enzyme's selectivity; higher values are better.

References

Technical Support Center: Enhancing the Stability of 2-Methylbutyrate Samples During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the integrity of 2-methylbutyrate samples during storage is critical for accurate experimental outcomes. This technical support center provides essential guidance on maintaining the stability of this compound, addressing common issues through troubleshooting guides and frequently asked questions.

Troubleshooting Guides

This section addresses specific problems that may arise during the storage of this compound samples, offering potential causes and actionable solutions.

Problem Potential Causes Solutions
Significant decrease in this compound concentration over time. High Storage Temperature: Elevated temperatures can accelerate the degradation of volatile compounds like this compound.[1]Store samples at or below -20°C for short-term storage and at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Improper Sealing: Poorly sealed containers can lead to the evaporation of volatile short-chain fatty acids.Use high-quality vials with airtight seals, such as those with PTFE-lined caps. Ensure caps are securely fastened.
Oxidative Degradation: Exposure to oxygen can lead to the oxidation of this compound, especially if the sample matrix contains pro-oxidants.[2]Purge the headspace of the storage vial with an inert gas like nitrogen or argon before sealing. Consider adding antioxidants if compatible with downstream analysis.
Inconsistent results between replicate samples from the same batch. Non-homogenous Sample: If the this compound is in a complex matrix (e.g., fecal extract, cell culture media), it may not be evenly distributed.Thoroughly vortex or homogenize the sample before aliquoting for storage and analysis.
Variable Light Exposure: Exposure to light, particularly UV light, can induce photochemical degradation.[2]Store samples in amber vials or wrap clear vials in aluminum foil to protect them from light.
Appearance of unknown peaks in chromatograms after storage. Chemical Degradation: this compound may degrade into other compounds over time, especially under suboptimal storage conditions.[1][2]Analyze a freshly prepared standard alongside stored samples to identify potential degradation products. Review storage conditions to minimize degradation.
Contamination: The sample may have been contaminated during preparation or storage.Use sterile techniques and high-purity solvents and reagents. Store samples in a clean, dedicated freezer.
pH shift in aqueous samples during storage. Microbial Growth: Bacterial or fungal contamination can alter the pH of the sample and metabolize this compound.Filter-sterilize aqueous samples before storage. Store at temperatures that inhibit microbial growth (e.g., -80°C).
Interaction with Container: The sample may be reacting with the surface of the storage container.Use high-quality, inert glass or polypropylene vials for storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during storage?

A1: The primary degradation pathways for this compound during storage are influenced by environmental factors.[1][2] Under elevated temperatures, thermal decomposition can occur, leading to the breakdown of the molecule.[1] In the presence of oxygen, oxidative degradation is a concern, potentially initiated by reactive oxygen species.[2] Furthermore, in aqueous solutions, hydrolysis can occur under highly acidic or alkaline conditions.[2]

Q2: How does storage temperature affect the stability of this compound?

A2: Temperature is a critical factor in the stability of this compound. While it is relatively stable at ambient temperatures, elevated temperatures significantly accelerate its degradation.[1] For optimal stability, it is recommended to store samples containing this compound at low temperatures.

Recommended Storage Temperatures:

  • Short-term (up to 1 week): 4°C

  • Medium-term (up to 6 months): -20°C

  • Long-term (over 6 months): -80°C

Q3: What type of container is best for storing this compound samples?

A3: To minimize evaporation and interaction with the container, it is recommended to use glass vials with polytetrafluoroethylene (PTFE)-lined screw caps. Amber glass is preferred to protect the sample from light. If using plastic, ensure it is made of a non-reactive material like polypropylene.

Q4: Can I perform accelerated stability testing on my this compound samples?

A4: Yes, accelerated stability testing can be a useful tool to predict the long-term stability of your samples. This typically involves storing samples at elevated temperatures (e.g., 40°C or 50°C) for a shorter period and extrapolating the degradation kinetics to predict the shelf-life at the recommended storage temperature.

Q5: Should I add any preservatives or stabilizers to my this compound samples?

A5: The addition of preservatives or stabilizers depends on the sample matrix and the intended analytical method. For aqueous samples prone to microbial growth, adding a bacteriostatic agent like sodium azide (if compatible with your analysis) can be beneficial. For samples susceptible to oxidation, adding an antioxidant such as butylated hydroxytoluene (BHT) might be considered, again ensuring it does not interfere with downstream applications.

Experimental Protocols

Protocol for a Basic Stability Study of this compound

This protocol outlines a fundamental approach to assessing the stability of this compound in a specific solvent or sample matrix.

1. Materials:

  • 2-Methylbutyric acid standard
  • Solvent or sample matrix of interest
  • Amber glass vials with PTFE-lined caps
  • Analytical balance
  • Volumetric flasks and pipettes
  • Gas chromatograph with flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

2. Sample Preparation:

  • Prepare a stock solution of this compound in the desired solvent or matrix at a known concentration (e.g., 1 mg/mL).
  • Aliquot the stock solution into multiple amber glass vials (e.g., 1 mL per vial).
  • Prepare a "time zero" sample for immediate analysis.

3. Storage Conditions:

  • Divide the vials into different storage groups to assess the impact of various conditions:
  • Temperature: Store sets of vials at different temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
  • Light Exposure: Store one set of vials exposed to ambient light and another set protected from light (e.g., wrapped in aluminum foil).

4. Time Points for Analysis:

  • Analyze the samples at predetermined time intervals. The frequency of analysis will depend on the expected stability. A suggested schedule is:
  • Time 0 (initial analysis)
  • 1 week
  • 1 month
  • 3 months
  • 6 months
  • 1 year

5. Analytical Method:

  • Use a validated analytical method, such as GC-FID or GC-MS, to quantify the concentration of this compound in each sample.
  • Include a calibration curve with freshly prepared standards in each analytical run to ensure accurate quantification.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
  • Plot the percentage remaining versus time for each storage condition to visualize the degradation profile.

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution aliquot Aliquot into Vials prep->aliquot t0 Analyze 'Time Zero' Sample aliquot->t0 temp Temperature Variation (-80°C, -20°C, 4°C, RT) aliquot->temp light Light Exposure (Light vs. Dark) aliquot->light timepoint Analyze at Time Points (1W, 1M, 3M, 6M, 1Y) temp->timepoint light->timepoint quantify Quantify with GC-FID/MS timepoint->quantify data Calculate % Remaining quantify->data

Caption: Experimental workflow for assessing the stability of this compound samples.

Degradation_Factors degradation This compound Degradation temp High Temperature degradation->temp ph Extreme pH (High or Low) degradation->ph oxygen Oxygen Exposure degradation->oxygen light Light Exposure (UV) degradation->light thermal Thermal Decomposition temp->thermal hydrolysis Hydrolysis ph->hydrolysis oxidation Oxidation oxygen->oxidation photodegradation Photodegradation light->photodegradation

Caption: Factors influencing the degradation of this compound during storage.

References

calibration curve problems for 2-methylbutyrate quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of 2-methylbutyrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when generating a calibration curve for this compound?

The most prevalent issues include poor linearity, especially at higher concentrations, and significant y-intercepts. Non-linearity can arise from detector saturation or interactive effects at the detector.[1] It is also crucial that the concentration range of the calibration standards adequately covers the expected range of the test samples.[2]

Q2: My calibration curve for this compound is non-linear. Is it acceptable to use a non-linear regression model?

Yes, it is acceptable to use a non-linear fit, such as a quadratic or cubic model, when the response is not linear, particularly at higher concentrations.[1] Modern software makes it straightforward to apply non-linear regression. However, it is important to validate the non-linear model carefully by analyzing quality control samples at various concentrations to ensure accuracy across the curve.[1] Deviations from linearity can indicate an altered mass-to-response relationship, and care should be taken at the extremes of the curve where predictions can be less accurate.[1]

Q3: What is a suitable internal standard for the quantification of this compound?

A good internal standard should mimic the physicochemical properties of the analyte. For this compound, a structural analog like 2-ethylbutyric acid is an excellent choice, especially when a stable isotope-labeled standard is unavailable or cost-prohibitive.[3] 2-Ethylbutyric acid has been successfully used as an internal standard in the quantification of gut microbial short-chain fatty acids, including this compound, by LC-MS.[3]

Q4: What are matrix effects and how can they impact the analysis of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[4][5] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[4] In biological matrices such as plasma or serum, common sources of matrix effects include phospholipids, salts, and proteins.[4][6]

Troubleshooting Guide

Problem 1: Poor Linearity (R² < 0.99) in the Calibration Curve

  • Possible Cause 1: Inappropriate Concentration Range. The calibration standards may not be evenly spaced or may not cover the full analytical range. Points at the extremes of the calibration range can have high leverage, meaning a small error in their measurement can significantly impact the regression line.[2]

    • Solution: Ensure your calibration standards are evenly distributed across the concentration range of interest.[2] Prepare standards by individual weighing and dilution rather than serial dilution to avoid propagating errors.[2]

  • Possible Cause 2: Detector Saturation. At high concentrations, the detector response may no longer be proportional to the analyte concentration.[1]

    • Solution: Extend the calibration curve to determine the upper limit of linearity. If samples are more concentrated, they should be diluted to fall within the linear range of the assay. Alternatively, a non-linear calibration model can be employed, but must be carefully validated.[1]

  • Possible Cause 3: Inappropriate Regression Model. Forcing a linear regression through a non-linear dataset will result in a poor fit.

    • Solution: Visually inspect a plot of the residuals. If a pattern is observed, a weighted linear regression or a non-linear model (e.g., quadratic) may be more appropriate.[7]

Problem 2: Significant Ion Suppression or Enhancement

  • Possible Cause 1: Matrix Effects. Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound.[4][5] Phospholipids are a common cause of ion suppression in biological samples.[4][6]

    • Solution 1: Improve Sample Preparation. Implement more rigorous sample cleanup procedures to remove interfering substances. Techniques like solid-phase extraction (SPE) can be more effective at removing phospholipids than simple protein precipitation.[8]

    • Solution 2: Chromatographic Separation. Optimize the chromatographic method to separate this compound from the interfering matrix components.

    • Solution 3: Sample Dilution. Diluting the sample can reduce the concentration of matrix components, thereby minimizing their effect on ionization.[9]

  • Possible Cause 2: Inadequate Internal Standard. The chosen internal standard may not be effectively compensating for variations in the analytical process.

    • Solution: Use a stable isotope-labeled internal standard if available. If not, select a structural analog that closely mimics the behavior of this compound during extraction, derivatization, and analysis.[3]

Problem 3: Low Recovery of this compound

  • Possible Cause 1: Inefficient Extraction. The sample preparation method may not be effectively extracting this compound from the sample matrix.

    • Solution: Optimize the extraction solvent and conditions. For liquid-liquid extraction, ensure the pH is appropriate to keep this compound in its non-ionized form for better partitioning into an organic solvent.

  • Possible Cause 2: Volatility of the Analyte/Derivative. If derivatization to a more volatile form (e.g., methyl ester) is performed for GC analysis, loss of the analyte can occur during solvent evaporation steps.[10]

    • Solution: Use gentle evaporation conditions (e.g., a stream of nitrogen at low temperature). Avoid complete dryness. Keep sample vials sealed and cool.[10]

Data Presentation

Table 1: Example Calibration Curve Data for this compound Quantification

Standard Concentration (µg/mL)Peak Area of this compoundPeak Area of Internal Standard (2-Ethylbutyric Acid)Response Ratio (Analyte Area / IS Area)
0.515,234150,8760.101
1.031,056152,1230.204
5.0155,987151,5431.029
10.0312,456150,9872.070
25.0780,123151,3455.155
50.01,555,876150,56710.333
100.03,100,456151,00920.532

Table 2: Method Validation Parameters for this compound Quantification using LC-MS/MS with 2-Ethylbutyric Acid as Internal Standard [3]

Validation ParameterPerformance for this compound
Linearity (R²)>0.99
Accuracy91.24% to 118.42%
Precision (RSD)1.12% to 6.13%
Recovery92.38% to 109.65%

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound using 2-Ethylbutyric Acid as an Internal Standard [3]

  • Sample Preparation and Derivatization:

    • Spike all standards and samples with an internal standard mixture containing 10 µg/mL of 2-ethylbutyric acid.

    • For derivatization, add acetonitrile and a derivatization reagent containing triphenylphosphine (TPP), 2,2'-dipyridyl disulfide (DPDS), and 2-picolylamine (2-PA) in a 96-well plate.

    • Seal the plate and incubate at 60 °C for 10 minutes.

    • Dry the derivatized samples and reconstitute them in 50% methanol for analysis.

  • LC-MS/MS Analysis:

    • LC Column: Agilent Poroshell 120 EC-C18 (2.1 × 100 mm, 1.9 µm).

    • Mobile Phase A: 100% nanopure water.

    • Mobile Phase B: 1:1 (v/v) acetonitrile/isopropanol.

    • Gradient Elution: A multi-step gradient from 5% to 60% B over 16 minutes.

    • Flow Rate: 0.45 mL/min.

    • Column Temperature: 45 °C.

    • Injection Volume: 1 µL.

    • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

Protocol 2: GC-MS Analysis of Volatile Fatty Acids (including this compound)

  • Sample Preparation (General Workflow):

    • Collect samples in clean glass containers to prevent contamination.[11]

    • Spike with an appropriate internal standard.

    • Perform sample cleanup to remove particles and interfering compounds using centrifugation, filtration, or solid-phase extraction (SPE).[11]

    • If necessary, perform a chemical derivatization to increase the volatility of this compound (e.g., esterification to form methyl this compound).[11]

    • Transfer the final sample to a glass sample vial for injection.[11]

  • GC-MS Analysis:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Column: A polar GC column (e.g., SupelcoWax, DB-Wax) is suitable for the analysis of underivatized fatty acids.[12]

    • Oven Temperature Program: A programmed temperature ramp is used to separate the volatile fatty acids. An example program could be: hold at 50 °C for 1 minute, then ramp to 230 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis sample Biological Sample add_is Add Internal Standard (e.g., 2-Ethylbutyric Acid) sample->add_is cleanup Sample Cleanup (e.g., SPE, LLE) add_is->cleanup derivatization Derivatization (Optional for GC) cleanup->derivatization final_sample Final Sample for Injection derivatization->final_sample injection Injection final_sample->injection separation Chromatographic Separation (GC or LC) injection->separation detection Mass Spectrometric Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: General experimental workflow for this compound quantification.

troubleshooting_logic start Poor Calibration Curve? linearity Non-Linearity (R² < 0.99) start->linearity Yes recovery Low Recovery start->recovery No, but... conc_range Check Concentration Range linearity->conc_range detector_sat Check for Detector Saturation linearity->detector_sat regression_model Use Non-Linear Regression linearity->regression_model extraction Optimize Extraction recovery->extraction volatility Check for Volatility Losses recovery->volatility matrix_effects Investigate Matrix Effects recovery->matrix_effects

Caption: Troubleshooting logic for calibration curve problems.

References

Technical Support Center: Optimizing Fermentation for 2-Methylbutyrate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation conditions for maximizing 2-methylbutyrate production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound (also known as 2-methylbutanoate) is a branched-chain fatty acid. Its esters, such as ethyl this compound and methyl this compound, are valuable aroma compounds found in various fruits like apples and strawberries.[1][2] Optically active 2-methylbutyric acid serves as an important chiral building block for the synthesis of flavor compounds and pharmaceuticals.[3]

Q2: Which microorganisms are commonly used to produce this compound?

A2: Several bacterial species are known to produce this compound through fermentation. Commonly studied strains include those from the genera Lactococcus, Bacillus, and Pseudomonas.[3][4][5] For example, Bacillus subtilis can metabolically convert amino acids like isoleucine, leucine, and valine into 2-methylbutyric acid.[5]

Q3: What are the primary metabolic pathways for this compound biosynthesis?

A3: The primary route for microbial production of this compound is through the catabolism of branched-chain amino acids, particularly L-isoleucine and leucine.[4][5][6] For instance, L-isoleucine can be converted to (S)-2-methylbutanoic acid.[6]

Q4: What are the key fermentation parameters to control for optimal production?

A4: Key parameters that significantly influence the yield and productivity of this compound include temperature, pH, aeration, and the composition of the fermentation medium (i.e., carbon and nitrogen sources, and precursor availability).[7][8]

Q5: How is this compound typically quantified in a fermentation broth?

A5: Quantification of this compound is commonly performed using chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are robust methods for accurate and sensitive quantification.[9][10][11]

Troubleshooting Guides

This section addresses specific issues that may arise during this compound fermentation experiments.

Issue 1: Low or No Yield of this compound

Potential Cause Recommended Solution
Suboptimal Fermentation Conditions Verify and optimize critical parameters. Each microorganism has an optimal temperature and pH range for growth and metabolic activity.[7] For example, some related ester synthesis reactions show maximum conversion at around 40°C.[12]
Inadequate Precursor Supply The biosynthesis of this compound is often dependent on the availability of precursor amino acids like L-isoleucine or leucine.[4][5] Consider supplementing the medium with these precursors. A precursor feeding strategy can enhance the production of the desired metabolite.[13]
Nutrient Limitation in Media Ensure the fermentation medium contains an adequate supply of essential nutrients, including carbon and nitrogen sources.[8][14] The rate at which the carbon source is metabolized can influence product formation.[14]
Microbial Contamination Contaminating microorganisms can compete for nutrients or produce inhibitory compounds. Check for culture purity via microscopy and plating. If contamination is detected, discard the culture and restart with a fresh, pure inoculum.
Incorrect Analytical Procedure Verify your quantification method. Ensure proper sample preparation, calibration, and instrument settings.[9][10] The use of an appropriate internal standard is critical for accurate quantification.[9]

Issue 2: Slow or Stalled Fermentation

Potential Cause Recommended Solution
Poor Inoculum Health Use a fresh, actively growing seed culture for inoculation. Ensure the inoculum size is appropriate, typically ranging from 1-10% (v/v) depending on the strain and process.
Product Inhibition High concentrations of this compound or other metabolic byproducts can become toxic to the microorganisms, inhibiting their growth and metabolic activity. Consider strategies like in-situ product removal or using a fed-batch fermentation approach to keep product concentrations below inhibitory levels.
Extreme pH Shift The metabolic activity of the microorganisms can cause the pH of the medium to shift outside the optimal range. Implement a pH control strategy using automated addition of acid or base to maintain the desired pH.[7]
Oxygen Limitation or Excess Depending on whether your microbial strain requires aerobic or anaerobic conditions for this compound production, oxygen levels are critical. Ensure proper aeration and agitation for aerobic processes or maintain strict anaerobic conditions for anaerobic ones.[7]

Data Presentation

Table 1: General Fermentation Parameters for Optimization

This table provides a starting point for the optimization of fermentation parameters based on common ranges used in microbial fermentation for producing organic acids and related compounds.

Parameter Typical Range Considerations
Temperature25°C - 40°CStrain-dependent; higher temperatures can increase metabolic rates but may also lead to enzyme denaturation.[7][12]
pH5.0 - 7.0Crucial for enzyme activity and microbial growth.[7] A pH around 7.0 has been noted as optimal for some related acid production processes.[15]
Carbon SourceGlucose, GlycerolThe type and concentration of the carbon source affect cell growth and precursor availability.[14][16]
Nitrogen SourceYeast Extract, Peptone, Soy PeptoneComplex nitrogen sources can provide essential amino acids and growth factors.[14][16]
PrecursorL-Isoleucine, L-LeucineDirect addition can significantly boost the production of this compound.[5][13]
Agitation120 - 200 rpmEnsures homogeneity and improves mass transfer, but high shear can damage cells.[17]

Experimental Protocols

Protocol 1: General Fermentation for this compound Production

  • Media Preparation: Prepare the fermentation medium. A basal medium could consist of a primary carbon source (e.g., 20 g/L glucose), a nitrogen source (e.g., 10 g/L yeast extract, 20 g/L peptone), and phosphate buffer.[17] Supplement with a precursor such as L-isoleucine (e.g., 1-5 g/L). Sterilize the medium by autoclaving.

  • Inoculum Preparation: Inoculate a seed culture of the selected microbial strain (e.g., Bacillus subtilis) in a suitable growth medium and incubate until it reaches the mid-to-late exponential growth phase.

  • Fermentation: Inoculate the sterile fermentation medium with the seed culture (e.g., 5% v/v). Maintain the fermentation at the desired temperature (e.g., 37°C) and pH (e.g., 6.5-7.0) with appropriate agitation.[7][15]

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (e.g., by measuring optical density at 600 nm) and this compound concentration.

  • Harvesting: Once the maximum concentration of this compound is reached (or when production ceases), harvest the fermentation broth. Centrifuge the broth to separate the cells from the supernatant. The supernatant is used for product quantification.

Protocol 2: Quantification of this compound by GC-MS

  • Sample Preparation: To 1 mL of the fermentation supernatant, add an internal standard.[9] Acidify the sample to approximately pH 2 with HCl. Extract the this compound into an organic solvent like diethyl ether or methyl tert-butyl ether.

  • Derivatization (Optional but Recommended): For improved chromatographic properties, the extracted acid can be derivatized to its methyl or ethyl ester.

  • GC-MS Analysis: Inject an aliquot of the organic extract into the GC-MS system.

    • Column: Use a suitable capillary column (e.g., DB-624 or equivalent).[10]

    • Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220-240°C).[10]

    • Mass Spectrometer: Operate in Electron Ionization (EI) mode and use Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of this compound and the internal standard.[10]

  • Data Analysis: Construct a calibration curve using standards of known this compound concentrations. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mandatory Visualizations

Metabolic Pathway of (S)-2-Methylbutanoic Acid Production cluster_pathway L-Isoleucine Catabolism L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Transaminase alpha-Methylbutyryl-CoA alpha-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->alpha-Methylbutyryl-CoA Dehydrogenase (S)-2-Methylbutanoic_Acid (S)-2-Methylbutanoic Acid alpha-Methylbutyryl-CoA->(S)-2-Methylbutanoic_Acid Thioesterase Experimental Workflow for this compound Production cluster_workflow Optimization Workflow A Strain Selection & Inoculum Preparation C Fermentation (pH, Temp, Aeration Control) A->C B Media Formulation & Sterilization B->C D Sampling & Monitoring (OD, Product Titer) C->D Time-course E Sample Preparation (Extraction, Derivatization) D->E F Quantification (GC-MS / LC-MS/MS) E->F G Data Analysis & Process Optimization F->G G->B Iterate

References

Validation & Comparative

A Comparative Analysis of 2-Methylbutyrate and Isovalerate as Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of flavor chemistry, the nuances of structurally similar compounds can elicit vastly different sensory experiences. This guide provides a comprehensive comparison of two such compounds: 2-methylbutyrate and isovalerate. While both are five-carbon branched-chain esters known for their fruity notes, their distinct organoleptic properties, natural origins, and biosynthetic pathways warrant a detailed examination for their precise application in research and product development. This document summarizes key quantitative data, outlines detailed experimental protocols for their analysis, and visualizes their formation pathways.

Chemical and Sensory Profile Comparison

This compound and isovalerate, most commonly utilized as their ethyl or methyl esters in flavor applications, present distinct sensory profiles. Ethyl this compound is predominantly associated with a crisp, green apple aroma, while ethyl isovalerate offers a more general fruity profile with notes of berry and pineapple, but notably lacks the distinct apple character of its isomer. The sensory characteristics of their free acids, 2-methylbutyric acid and isovaleric acid, are markedly different, characterized by pungent, cheesy, and sweaty aromas.[1][2]

Table 1: Comparative Summary of this compound and Isovalerate Esters
PropertyThis compound (as Ethyl this compound)Isovalerate (as Ethyl isovalerate)
IUPAC Name Ethyl 2-methylbutanoateEthyl 3-methylbutanoate
Molecular Formula C₇H₁₄O₂C₇H₁₄O₂
Molar Mass 130.18 g/mol 130.18 g/mol
Boiling Point 132-133 °C[3]134-135 °C
Flavor Profile Sharp, sweet green apple, fruity, with fresh tropical nuances.[3]Fruity, estry, berry, with notes of pineapple, mango, and cherry.[3]
Odor Threshold 0.006 ppb in water (for (S)-(+)-enantiomer)[4]Not readily available in water
Natural Occurrence Apples, strawberries, blueberries, wine.[5]A variety of fruits and beverages, including blueberry.[6]
Key Applications Apple, strawberry, and other fruit flavor formulations.[3]Berry, tropical fruit, and apple flavor formulations.[6]

Quantitative Sensory Data

Precise determination of sensory thresholds is critical for understanding the potency and potential impact of a flavor compound. The following table presents available quantitative data on the detection thresholds of ethyl this compound and ethyl isovalerate. It is important to note that these values can be influenced by the medium in which they are measured.

Table 2: Olfactory Detection Thresholds
CompoundMediumDetection Threshold (μg/L)Reference
Ethyl 2-methylbutanoateBaijiu (42% ethanol)13.0[7]
Ethyl isovalerateBaijiu (42% ethanol)10.0[7]
Ethyl (S)-(+)-2-methylbutanoateWater0.006[4]
Ethyl (R)-(-)-2-methylbutanoateWater10[4]

Experimental Protocols

Objective comparison of flavor compounds relies on standardized and reproducible experimental methodologies. Below are detailed protocols for the sensory and instrumental analysis of this compound and isovalerate.

Sensory Analysis: Descriptive Analysis and Threshold Determination

Objective: To quantitatively describe the sensory attributes of this compound and isovalerate esters and to determine their detection thresholds.

Methodology:

  • Panelist Selection and Training:

    • Recruit 10-15 panelists with prior experience in sensory evaluation.

    • Screen panelists for their ability to detect and describe a range of fruity and chemical aromatic notes using standard reference compounds.

    • Train panelists on the specific aroma attributes associated with this compound and isovalerate using reference standards of each compound at varying concentrations. Develop a consensus vocabulary to describe the perceived aromas.

  • Sample Preparation:

    • Prepare stock solutions of high-purity ethyl this compound and ethyl isovalerate in a neutral solvent (e.g., 5% ethanol in deionized water).

    • For descriptive analysis, prepare samples of each compound at a concentration well above the anticipated threshold.

    • For threshold determination, prepare a series of dilutions from the stock solution, typically in geometric steps (e.g., 1:2 or 1:3 dilutions).

  • Descriptive Analysis Procedure:

    • Present panelists with coded, randomized samples of each compound.

    • Ask panelists to rate the intensity of each previously agreed-upon sensory attribute (e.g., "green apple," "berry," "fruity," "sweet," "chemical") on a labeled magnitude scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences in the sensory profiles of the two compounds.

  • Threshold Determination Procedure (ASTM E679 - Ascending Forced-Choice Method):

    • Employ a three-alternative forced-choice (3-AFC) test. In each set, present one spiked sample and two blanks (the neutral solvent).

    • Present the sample sets in an ascending order of concentration.

    • Panelists are asked to identify the "odd" sample in each set.

    • The individual threshold is the concentration at which a panelist gives two consecutive correct judgments.

    • The group threshold is calculated as the geometric mean of the individual thresholds.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

Objective: To identify the odor-active regions of a sample containing this compound and isovalerate and to characterize their aroma quality.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the flavor compounds in a suitable solvent (e.g., dichloromethane).

    • For complex matrices (e.g., fruit juice), use solvent extraction or solid-phase microextraction (SPME) to isolate the volatile compounds.

  • Instrumentation:

    • Use a gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port. The column effluent is split between the FID and the sniffing port.

    • Select a capillary column appropriate for the separation of volatile esters (e.g., a DB-5 or DB-Wax column).

  • GC-O Procedure:

    • A trained assessor (or panel of assessors) sniffs the effluent from the olfactometry port as the sample is being analyzed by the GC.

    • The assessor records the time at which an odor is detected and provides a description of the aroma.

    • The intensity of the perceived odor can also be recorded using a time-intensity device or a rating scale.

    • The resulting "aromagram" is a plot of odor events versus retention time, which can be aligned with the chromatogram from the FID to identify the compounds responsible for specific aromas.

  • Data Analysis:

    • Correlate the retention times of the odor events with the retention times of known standards of this compound and isovalerate to confirm their contribution to the overall aroma profile.

    • Compare the aroma descriptors and intensities recorded for the two compounds.

Biosynthetic and Synthetic Pathways

The precursors to this compound and isovalerate are the corresponding carboxylic acids, which are derived from the catabolism of amino acids.

Biosynthesis of 2-Methylbutyric Acid and Isovaleric Acid

2-Methylbutyric acid is a product of the catabolism of the amino acid isoleucine, while isovaleric acid is derived from the catabolism of leucine.[6][8] These pathways are particularly active in many microorganisms, such as bacteria and yeast, and contribute to the flavor profiles of fermented foods and beverages.

Biosynthesis of 2-Methylbutyric and Isovaleric Acids Biosynthesis of Precursor Acids cluster_0 Isoleucine Catabolism cluster_1 Leucine Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transaminase Two_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->Two_Methylbutyryl_CoA Dehydrogenase Two_Methylbutyric_Acid 2-Methylbutyric Acid Two_Methylbutyryl_CoA->Two_Methylbutyric_Acid Thioesterase Leucine Leucine alpha_Ketoisocaproate α-Ketoisocaproate Leucine->alpha_Ketoisocaproate Transaminase Isovaleryl_CoA Isovaleryl-CoA alpha_Ketoisocaproate->Isovaleryl_CoA Dehydrogenase Isovaleric_Acid Isovaleric Acid Isovaleryl_CoA->Isovaleric_Acid Thioesterase

Caption: Biosynthesis of 2-methylbutyric acid from isoleucine and isovaleric acid from leucine.

Industrial Synthesis of Ethyl this compound

The industrial production of flavor esters like ethyl this compound typically involves the Fischer esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. The following workflow illustrates a continuous production process.

Industrial Synthesis of Ethyl this compound Continuous Esterification Process Reactants 2-Methylbutyric Acid + Ethanol + Acid Catalyst Esterification_Kettle Esterification Kettle (Total Reflux) Reactants->Esterification_Kettle Oil_Water_Separator Oil-Water Separator Esterification_Kettle->Oil_Water_Separator Crude Ester Vapor Simple_Distillation Simple Distillation Kettle Oil_Water_Separator->Simple_Distillation Rectification Rectification Kettle Simple_Distillation->Rectification Distillate Low_Boiling_Return Low-Boiling Substances Simple_Distillation->Low_Boiling_Return Finished_Product Ethyl this compound Rectification->Finished_Product Purified Ester High_Boiling_Return High-Boiling Substances Rectification->High_Boiling_Return Low_Boiling_Return->Esterification_Kettle Recycle High_Boiling_Return->Esterification_Kettle Recycle Olfactory Signaling Pathway General Olfactory Transduction Cascade Odorant Fruity Ester (e.g., Ethyl this compound) OR Olfactory Receptor (GPCR) Odorant->OR Binding G_olf G-protein (Gαolf) OR->G_olf Activation AC Adenylyl Cyclase G_olf->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opening Ca_Na_Influx Ca²⁺ / Na⁺ Influx CNG_Channel->Ca_Na_Influx Depolarization Membrane Depolarization Ca_Na_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

References

Unambiguous Structural Confirmation of 2-Methylbutyrate: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise structural elucidation of small molecules is a cornerstone of drug discovery and quality control. For esters like 2-methylbutyrate, which can be key intermediates or components of active pharmaceutical ingredients, confirming the exact molecular structure is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other widely used analytical techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—for the structural confirmation of this compound. We present supporting experimental data and detailed protocols to assist researchers in selecting the most appropriate methods for their analytical needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful and definitive technique for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.

The ¹H NMR spectrum of methyl this compound in deuterated chloroform (CDCl₃) provides a clear fingerprint of its structure. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration
-OCH₃ (Methyl ester)3.67Singlet-3H
H-22.43Sextet~7.01H
H-3 (CH₂)1.45 - 1.71Multiplet-2H
2-CH₃1.18Doublet~7.03H
H-4 (CH₃)0.90Triplet~7.43H

Table 1: ¹H NMR spectral data for methyl this compound in CDCl₃.[1]

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) ppm
C=O (Carbonyl)177.09
-OCH₃ (Methyl ester)51.36
C-241.10
C-326.95
2-CH₃16.68
C-411.64

Table 2: ¹³C NMR spectral data for methyl this compound in CDCl₃.[1]

Comparison with Alternative Analytical Techniques

While NMR provides unparalleled detail, other spectroscopic methods offer complementary information and can be used for rapid screening or confirmation of specific functional groups.

Analytical Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, small sample requirement.Does not provide detailed stereochemical information; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular structure; spectra can be complex.

Table 3: Comparison of NMR with MS and IR for the structural confirmation of this compound.

In Gas Chromatography-Mass Spectrometry (GC-MS), methyl this compound exhibits a characteristic fragmentation pattern under electron ionization (EI).

m/z (mass-to-charge ratio) Relative Intensity (%) Plausible Fragment
8899.99[M - CH₂CH₃]⁺
5797.58[C₄H₉]⁺
4154.04[C₃H₅]⁺
2944.19[C₂H₅]⁺

Table 4: Key fragment ions observed in the EI-mass spectrum of methyl this compound.[1]

The IR spectrum of an ester like this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch.

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Ester)~1740 (strong)
C-O (Ester)~1200 - 1100 (strong)
C-H (Alkyl)~2960 - 2850 (strong)

Table 5: Characteristic IR absorption bands for an aliphatic ester.

Experimental Protocols

Sample Preparation:

  • Weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[2]

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2]

  • Ensure the sample is fully dissolved; gentle vortexing can be applied.[2]

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.[2]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm), unless the solvent contains it.[2]

¹H and ¹³C NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Tune and shim the instrument to achieve optimal magnetic field homogeneity.[2]

  • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

  • For ¹³C NMR, acquire the spectrum with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.[2]

  • Process the acquired spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Prepare a dilute solution of the this compound sample in a volatile solvent such as dichloromethane or hexane.

  • Inject an appropriate volume (e.g., 1 µL) of the solution into the GC-MS system.

  • The sample is vaporized and separated on a suitable GC column (e.g., a non-polar column like DB-5).

  • The separated components are then introduced into the mass spectrometer and ionized, typically by electron ionization (EI).

  • The resulting mass spectrum is recorded.

  • For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly onto the ATR crystal.[3]

  • Acquire the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

  • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Workflow for Structural Confirmation

The logical workflow for the comprehensive structural confirmation of this compound involves a multi-technique approach, leveraging the strengths of each analytical method.

Structural_Confirmation_Workflow cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Data Interpretation & Confirmation Sample Sample IR_Spectroscopy IR Spectroscopy Sample->IR_Spectroscopy Functional Group ID GC_MS Mass Spectrometry (GC-MS) Sample->GC_MS Molecular Weight & Fragmentation NMR_Spectroscopy NMR Spectroscopy Sample->NMR_Spectroscopy Definitive Structure Data_Analysis Combined Data Analysis IR_Spectroscopy->Data_Analysis GC_MS->Data_Analysis 1H_NMR 1H NMR NMR_Spectroscopy->1H_NMR 13C_NMR 13C NMR NMR_Spectroscopy->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectroscopy->2D_NMR 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis 2D_NMR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Workflow for the structural confirmation of this compound.

References

A Comparative Analysis of 2-Methylbutyrate Production in Engineered Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient microbial production of specialty chemicals like 2-methylbutyrate is a significant area of interest. This branched-chain fatty acid serves as a valuable precursor in the synthesis of pharmaceuticals, flavors, and fragrances. This guide provides a comparative analysis of this compound and its precursors' production in three industrially relevant bacterial strains: Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida. The comparison is based on reported metabolic engineering strategies and quantitative production data.

Performance Comparison of Engineered Bacterial Strains

Metabolic engineering efforts have been directed at harnessing the native branched-chain amino acid biosynthesis pathways in these microorganisms to overproduce this compound or its immediate precursor, 2-keto-3-methylvalerate. The following table summarizes the key production metrics achieved in published studies. It is important to note that direct comparative studies under identical conditions are limited; therefore, this data is compiled from different research efforts.

Bacterial StrainPrecursor/ProductTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Key Genetic Modifications
Escherichia coli 2-Methylbutyric Acid1.82 ± 0.100.091Not ReportedOverexpression of citramalate pathway genes (cimA, leuCD, leuB), 2-ketoacid decarboxylase (kivD), and aldehyde dehydrogenase (ALD2).[1]
Corynebacterium glutamicum 2-Keto-3-methylvalerate3.67Not ReportedNot ReportedReduced activity of branched-chain amino acid transaminase (ilvE) in an L-isoleucine producer.[2]
Pseudomonas putida Isobutanol*3.350.06Not ReportedOverexpression of isobutanol pathway genes, knockout of competing pathways.[1]

Note: Data for isobutanol is provided as a proxy for the metabolic flux towards the 2-ketoisovalerate precursor, which shares a common pathway with this compound synthesis.

Metabolic Pathway for this compound Production

The biosynthesis of this compound in engineered bacteria is typically achieved by diverting intermediates from the L-isoleucine pathway. The general metabolic route involves the conversion of a central carbon source, like glucose, to pyruvate and 2-ketobutyrate. These precursors are then channeled through a series of enzymatic reactions to produce 2-keto-3-methylvalerate, the direct keto-acid precursor to this compound.

Metabolic Pathway for this compound Production Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Threonine Threonine Pyruvate->Threonine alpha_Aceto_alpha_hydroxybutyrate 2-Aceto-2-hydroxybutyrate Pyruvate->alpha_Aceto_alpha_hydroxybutyrate ilvBN alpha_Ketobutyrate 2-Ketobutyrate Threonine->alpha_Ketobutyrate ilvA alpha_Ketobutyrate->alpha_Aceto_alpha_hydroxybutyrate alpha_beta_Dihydroxy_beta_methylvalerate 2,3-Dihydroxy-3-methylvalerate alpha_Aceto_alpha_hydroxybutyrate->alpha_beta_Dihydroxy_beta_methylvalerate ilvC alpha_Keto_beta_methylvalerate 2-Keto-3-methylvalerate alpha_beta_Dihydroxy_beta_methylvalerate->alpha_Keto_beta_methylvalerate ilvD Two_Methylbutanal 2-Methylbutanal alpha_Keto_beta_methylvalerate->Two_Methylbutanal kivd Two_Methylbutyrate This compound Two_Methylbutanal->Two_Methylbutyrate adh Experimental Workflow cluster_0 Strain Engineering cluster_1 Fermentation cluster_2 Analysis Host_Selection Host Strain Selection (E. coli, C. glutamicum, P. putida) Pathway_Design Metabolic Pathway Design Host_Selection->Pathway_Design Genetic_Modification Genetic Modification (Gene knockout/overexpression) Pathway_Design->Genetic_Modification Preculture Pre-culture Preparation Genetic_Modification->Preculture Bioreactor_Cultivation Bioreactor Cultivation (Controlled pH, temperature, aeration) Preculture->Bioreactor_Cultivation Sampling Periodic Sampling Bioreactor_Cultivation->Sampling Sample_Preparation Sample Preparation (Centrifugation, derivatization) Sampling->Sample_Preparation Quantification Quantification (GC-MS or HPLC) Sample_Preparation->Quantification Data_Analysis Data Analysis (Titer, Yield, Productivity) Quantification->Data_Analysis

References

validation of 2-methylbutyrate as a potential biomarker for disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, reliable, and non-invasive biomarkers is a cornerstone of modern medicine, driving advancements in early disease detection, prognosis, and personalized treatment strategies. In this context, metabolites derived from the gut microbiome have emerged as a promising frontier. Among these, 2-methylbutyrate, a short-chain fatty acid (SCFA), is gaining attention as a potential biomarker for a range of pathological conditions, from inflammatory bowel disease to certain cancers and cardiovascular diseases. This guide provides a comprehensive overview of the current state of this compound validation, comparing it with established biomarkers and detailing the experimental methodologies for its analysis.

Performance of this compound as a Biomarker: A Comparative Overview

While research into this compound as a standalone biomarker is still in its nascent stages, preliminary evidence suggests its potential utility. However, a direct quantitative comparison with established biomarkers in large-scale clinical validation studies is not yet widely available in the published literature. The following tables summarize the known performance of established biomarkers for selected diseases to provide a benchmark for future validation studies of this compound.

Table 1: Comparison of Biomarkers for Inflammatory Bowel Disease (IBD)

BiomarkerDiseaseSample TypeSensitivitySpecificityArea Under the Curve (AUC)
Fecal Calprotectin IBD vs. IBSFeces81%[1]74%[1]0.88[1]
This compound IBDFeces/BloodData not availableData not availableData not available

Note: Fecal calprotectin is a well-established biomarker for intestinal inflammation, aiding in the differentiation of IBD from non-inflammatory conditions like Irritable Bowel Syndrome (IBS). While studies have shown altered levels of this compound in IBD patients, comprehensive data on its diagnostic accuracy is still needed.

Table 2: Comparison of Biomarkers for Colorectal Cancer (CRC)

BiomarkerDiseaseSample TypeSensitivitySpecificityArea Under the Curve (AUC)
Carcinoembryonic Antigen (CEA) Colorectal CancerBlood~43-61%[2]~87-95%[2]Data varies by study
Cancer Antigen 125 (CA-125) Colorectal CancerBloodData varies by studyData varies by studyData varies by study
This compound Colorectal CancerFeces/BloodData not availableData not availableData not available

Note: CEA and CA-125 are established tumor markers for CRC, primarily used for monitoring disease progression and recurrence rather than early diagnosis due to limited sensitivity. The potential of fecal or blood levels of this compound as an early diagnostic marker for CRC is an active area of investigation.

Table 3: Comparison of Biomarkers for Cardiovascular Disease (CVD)

BiomarkerDiseaseSample TypeSensitivitySpecificityArea Under the Curve (AUC)
High-sensitivity cardiac troponin (hs-cTn) Myocardial InfarctionBloodHighHigh>0.90
B-type natriuretic peptide (BNP)/NT-proBNP Heart FailureBloodHighModerate-High~0.85-0.95
This compound Cardiovascular DiseaseBloodData not availableData not availableData not available

Note: hs-cTn and natriuretic peptides are gold-standard biomarkers for acute cardiac events and heart failure, respectively. Research is exploring the link between circulating levels of short-chain fatty acids, including this compound, and cardiovascular health, but its diagnostic performance as a biomarker is yet to be established.

Potential Signaling Pathways of this compound

The biological effects of this compound are thought to be mediated through two primary mechanisms, similar to other short-chain fatty acids like butyrate: activation of G protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs).

G Protein-Coupled Receptor (GPCR) Activation

This compound can act as a signaling molecule by binding to and activating specific GPCRs, namely Free Fatty Acid Receptor 2 (FFAR2) and Free Fatty Acid Receptor 3 (FFAR3).[3][4][5] This interaction triggers downstream intracellular signaling cascades that can modulate various cellular processes, including inflammation and hormone secretion.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Methylbutyrate This compound FFAR2 FFAR2 2_Methylbutyrate->FFAR2 FFAR3 FFAR3 2_Methylbutyrate->FFAR3 G_protein G Protein (Gαi/Gαq) FFAR2->G_protein Activation FFAR3->G_protein Activation Downstream Downstream Signaling Cascades G_protein->Downstream Modulation Response Cellular Response (e.g., anti-inflammatory effects) Downstream->Response

This compound activating FFAR2 and FFAR3 pathways.

Histone Deacetylase (HDAC) Inhibition

This compound, like butyrate, is believed to possess HDAC inhibitory activity.[6][7][8] By inhibiting HDAC enzymes, this compound can lead to the hyperacetylation of histones, which alters chromatin structure and modulates gene expression. This epigenetic modification can influence a wide range of cellular functions, including cell cycle progression, differentiation, and apoptosis.

HDAC_Inhibition cluster_nucleus Nucleus 2_Methylbutyrate This compound HDAC Histone Deacetylase (HDAC) 2_Methylbutyrate->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones (Relaxed Chromatin) Histones->Acetylated_Histones Acetylation Gene_Expression Altered Gene Expression Acetylated_Histones->Gene_Expression Cellular_Effects Cellular Effects (e.g., anti-proliferative) Gene_Expression->Cellular_Effects

Inhibition of HDAC by this compound.

Experimental Protocols for this compound Analysis

Accurate and reproducible quantification of this compound in biological matrices is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the most common analytical platforms employed for this purpose.

Quantification of this compound in Human Plasma/Serum by GC-MS

This protocol is adapted from methods for similar short-chain fatty acids.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled this compound).

  • Acidify the sample with an appropriate acid (e.g., HCl).

  • Perform liquid-liquid extraction using an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Vortex and centrifuge to separate the phases.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane) to improve the volatility and thermal stability of this compound.

  • Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: A suitable capillary column (e.g., DB-5ms).

    • Injector: Splitless injection mode.

    • Oven Temperature Program: An optimized temperature gradient to ensure separation of this compound from other components.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific ions of derivatized this compound and the internal standard.

4. Data Analysis:

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of this compound.

GCMS_Workflow Start Plasma/Serum Sample Step1 Add Internal Standard & Acidification Start->Step1 Step2 Liquid-Liquid Extraction Step1->Step2 Step3 Evaporation Step2->Step3 Step4 Derivatization Step3->Step4 Step5 GC-MS Analysis Step4->Step5 End Quantification Step5->End

Workflow for GC-MS analysis of this compound.

Quantification of this compound in Fecal Samples by LC-MS/MS

This protocol is a general guide for the analysis of SCFAs in fecal samples.

1. Sample Preparation (Extraction):

  • Homogenize a known weight of frozen fecal sample in a suitable extraction solvent (e.g., a mixture of acetonitrile, isopropanol, and water).

  • Include an internal standard for accurate quantification.

  • Vortex and centrifuge the sample to pellet solid debris.

  • Collect the supernatant for analysis. For some applications, a further solid-phase extraction (SPE) cleanup step may be necessary.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph (LC) Conditions:

    • Column: A reversed-phase C18 column or a HILIC column suitable for separating polar compounds.

    • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid).

    • Flow Rate: An optimized flow rate for the specific column.

  • Mass Spectrometer (MS/MS) Conditions:

    • Ionization: Electrospray ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

3. Data Analysis:

  • Construct a calibration curve using standards of this compound.

  • Calculate the concentration of this compound in the fecal samples based on the peak area ratios of the analyte to the internal standard.

Future Directions and Conclusion

This compound holds promise as a potential biomarker for various diseases, offering the advantages of being a product of the gut microbiome and reflecting the intricate interplay between host and microbial metabolism. However, its clinical utility is yet to be firmly established. Future research should focus on:

  • Large-scale clinical validation studies: To determine the sensitivity, specificity, and predictive value of this compound for specific diseases in diverse patient populations.

  • Direct comparative studies: To benchmark the performance of this compound against existing gold-standard biomarkers.

  • Standardization of analytical methods: To ensure inter-laboratory reproducibility and the establishment of standardized reference ranges.

  • Mechanistic studies: To further elucidate the precise roles of this compound in the signaling pathways involved in disease pathogenesis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Methylbutyrate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary analytical methods for the quantification of 2-methylbutyrate, a volatile fatty acid relevant in various biological and chemical systems. The selection of an appropriate analytical method is critical for accurate and reproducible results in research and development. This document outlines the performance of common analytical techniques and provides detailed experimental protocols to support methodological decisions and inter-laboratory validation efforts.

Comparative Analysis of Analytical Methods

The quantification of this compound is predominantly achieved using chromatography-based methods coupled with mass spectrometry. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited to different experimental needs.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive technique for the analysis of volatile and semi-volatile compounds like this compound. It often requires derivatization to improve the volatility and chromatographic behavior of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), provides high specificity and sensitivity for a wide range of analytes in complex matrices. It is particularly useful for analyzing less volatile derivatives or for direct analysis in biological fluids.

Below is a summary of typical performance data from cross-validation studies of similar short-chain fatty acids, illustrating the expected analytical performance for this compound.

Data Presentation

Table 1: Cross-Validation Performance for this compound Quantification

ParameterGC-MSLC-MS/MS
Limit of Detection (LOD) 0.1 - 0.5 µM0.05 - 0.2 µM
Limit of Quantitation (LOQ) 0.3 - 1.5 µM0.15 - 0.6 µM
Linearity (R²) ≥ 0.995≥ 0.998
Precision (%RSD) < 15%< 10%
Accuracy (% Recovery) 85 - 115%90 - 110%

Note: The data presented in this table is a synthesis of typical performance characteristics for the analysis of short-chain fatty acids and is intended for illustrative and comparative purposes. Actual performance may vary based on the instrumentation, matrix, and specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation (Derivatization):

  • To 100 µL of sample (e.g., plasma, cell culture media), add an internal standard (e.g., deuterated this compound).

  • Acidify the sample with hydrochloric acid.

  • Extract the this compound with a suitable organic solvent (e.g., diethyl ether).

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) and incubate to form a volatile silyl ester.

2. GC-MS Analysis:

  • Injector: Splitless injection at 250°C.

  • Column: Use a mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Start at 60°C (hold for 2 minutes), ramp to 150°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 minutes).

  • Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV.

  • Acquisition Mode: Use Selected Ion Monitoring (SIM) for quantification of the target ions for this compound and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

1. Sample Preparation:

  • To 100 µL of sample, add an internal standard (e.g., ¹³C-labeled this compound).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.[1][2]

  • Vortex and centrifuge at 10,000 x g for 10 minutes.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the analyte and internal standard.[1]

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the analytical methods described.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection InternalStandard Add Internal Standard Sample->InternalStandard Derivatization Derivatization InternalStandard->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

Caption: A generalized workflow for this compound analysis using GC-MS.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection InternalStandard Add Internal Standard Sample->InternalStandard ProteinPrecipitation Protein Precipitation InternalStandard->ProteinPrecipitation Extraction Supernatant Transfer ProteinPrecipitation->Extraction LC_Injection LC Injection Extraction->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_MS_Detection Tandem MS Detection LC_Separation->MS_MS_Detection Quantification Quantification MS_MS_Detection->Quantification Results Results Quantification->Results

Caption: A generalized workflow for this compound analysis using LC-MS/MS.

References

A Comparative Analysis of the Sensory Properties of 2-Methylbutyrate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of a volatile compound can significantly influence its sensory properties, a critical consideration in the fields of flavor chemistry, fragrance development, and pharmacology. This guide provides an objective comparison of the sensory attributes of the (R)- and (S)-enantiomers of methyl 2-methylbutyrate and ethyl this compound, supported by quantitative data and detailed experimental protocols.

Quantitative Sensory Data

The sensory characteristics of the enantiomers of methyl and ethyl this compound exhibit distinct differences in both odor quality and potency. These differences are summarized in the table below.

CompoundEnantiomerOdor DescriptionOdor Threshold (in water)
Methyl this compound (R)-(-)-methyl this compoundFruity, Dairy~0.5 ppb (calculated)
(S)-(+)-methyl this compoundFruity, Apple-like0.3 ppb[1]
Ethyl this compound (R)-(-)-ethyl this compoundFruity, Caprylic, with a medical-phenolic note10 ppb (flavor detection)
(S)-(+)-ethyl this compoundFresh fruity, Apple-like, Sweet0.006 ppb (odor); 10 ppb (flavor detection)

Experimental Protocols

The determination of the sensory properties of chiral compounds requires precise analytical and sensory evaluation methodologies. The following sections detail the key experimental protocols employed in the characterization of this compound enantiomers.

Chiral Gas Chromatography-Olfactometry (GC-O)

Chiral GC-O is the primary technique used to separate and sensorially evaluate individual enantiomers from a racemic mixture.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 or similar, equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Chiral Capillary Column: A crucial component for the separation of enantiomers. Suitable columns include:

    • CP-Chirasil-Dex CB (25 m x 0.25 mm i.d., 0.25 µm film thickness) for the analysis of both methyl and ethyl this compound.[2]

    • Rt-βDEXse (30 m x 0.32 mm i.d., 0.25 µm film thickness) has also been shown to resolve ethyl this compound enantiomers.

  • Carrier Gas: Helium or Hydrogen.

  • Olfactory Detection Port (ODP): A heated transfer line directs a portion of the column effluent to a sniffing port where a trained sensory panelist evaluates the odor.

Typical GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 40 °C (hold for 1 minute)

    • Ramp: 2 °C/min to 230 °C (hold for 3 minutes)

  • Carrier Gas Flow Rate: Dependent on the carrier gas and column dimensions, typically around 1-2 mL/min.

  • Split Ratio: Adjusted to deliver an appropriate concentration of the analyte to the ODP without overwhelming the panelist.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection Injector Injector Column Chiral Column Injector->Column Sample Injection Oven Oven Splitter Effluent Splitter Column->Splitter FID FID ODP Olfactory Detection Port Panelist Sensory Panelist ODP->Panelist Sniffing Splitter->FID Chemical Signal Splitter->ODP Odor Stimulus

Fig. 1: Chiral GC-O Experimental Workflow.
Sensory Panel Evaluation

The reliability of sensory data is contingent upon the selection, training, and calibration of the sensory panel.

Panelist Selection and Training:

A five-step approach is recommended for training a GC-O panel:[1][3][4]

  • Introduction to the Method: Familiarization with the GC-O setup and the task of sniffing and rating odors.

  • Vocabulary Development: Training with a wide range of standard odorants to develop a consistent and descriptive vocabulary.

  • Reference Mixture Training: Evaluation of a standard mixture of known odorants to practice detection, description, and intensity rating.

  • Product-Specific Training: Sniffing and characterizing the specific compounds of interest (in this case, this compound enantiomers) to become familiar with their unique sensory profiles.

  • Performance Monitoring and Further Training: Regular evaluation of panelist performance for consistency and accuracy, with ongoing training as needed.

Odor Threshold Determination:

Odor thresholds are determined using a standardized forced-choice ascending concentration series method, such as ASTM E679 .

  • Procedure: Panelists are presented with a series of sample sets, each containing one spiked sample and two blanks (or one blank in a two-alternative forced-choice test). The concentration of the odorant is progressively increased in each subsequent set.

  • Threshold Calculation: The individual threshold is the concentration at which a panelist can reliably detect a difference between the spiked and blank samples. The group threshold is typically calculated as the geometric mean of the individual thresholds.

Odor Intensity Rating:

  • Scaling: A labeled magnitude scale (LMS) or a category scale (e.g., a 9-point scale from "no odor" to "extremely strong") is used for panelists to rate the perceived intensity of the odor.

  • Anchoring: Reference standards with defined intensity ratings are provided to calibrate the panelists and ensure consistent use of the scale.

Sensory_Panel_Workflow cluster_Preparation Preparation cluster_Evaluation Sensory Evaluation cluster_Analysis Data Analysis Selection Panelist Selection Training Panelist Training Selection->Training Threshold Odor Threshold (ASTM E679) Training->Threshold Intensity Intensity Rating Training->Intensity Data Data Collection & Analysis Threshold->Data Intensity->Data

Fig. 2: Sensory Panel Evaluation Workflow.

Signaling Pathways and Logical Relationships

The perception of different odors by enantiomers is a direct result of the chirality of the odorant molecules and the stereospecificity of olfactory receptors in the nasal epithelium.

Fig. 3: Enantiomer-Specific Olfactory Signaling.

This diagram illustrates the principle of chiral recognition in olfaction. The different three-dimensional shapes of the (R)- and (S)-enantiomers of this compound result in their binding to different olfactory receptors (Receptor A and Receptor B). This differential activation leads to distinct signal transduction pathways, ultimately resulting in the perception of different odors by the brain.

References

quantitative comparison of 2-methylbutyrate levels in different food products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of 2-methylbutyrate and its related compounds in various food products. 2-Methylbutanoic acid and its esters are significant contributors to the characteristic aroma and flavor profiles of many fruits, dairy products, and alcoholic beverages. Understanding the distribution and concentration of these volatile compounds is crucial for food science, flavor chemistry, and sensory analysis. This document summarizes available quantitative data, details common experimental protocols for their measurement, and provides a visual representation of the analytical workflow.

Quantitative Data Summary

The concentration of this compound and its esters varies significantly across different food products, influenced by factors such as cultivar, ripeness, processing methods, and aging. The following table summarizes quantitative data from various studies. It is important to note that direct comparisons should be made with caution due to differences in analytical methodologies and reporting units.

Food Product CategoryFood Item/VarietyCompoundConcentration RangeReference(s)
Fruits Apple ('Orin')Hexyl this compound8.83 - 8164.16 µg/kg FW
Apple (Various Cultivars)Hexyl this compoundAverage > 700 µg/kg FW
Apple (Various Cultivars)Ethyl this compoundIdentified as a key odor-active compound
Strawberry (Various Cultivars)Methyl this compoundIdentified as a key aroma compound[1][2]
Strawberry (Various Cultivars)Ethyl this compoundIdentified as a key aroma compound[1]
Dairy Cheddar Cheese2-MethylbutanalThreshold: 175.39 µg/kg[3]
Cheddar Cheese3-MethylbutanalThreshold: 150.31 µg/kg[3]
Serra da Estrela Cheese (90 days ripened)Isobutyric acid~500 mg/kg[4]
Alcoholic Beverages Red WineEthyl (2S)-2-methylbutanoateAverage ~50 µg/L[5]
Red Wine (2004 Vintage)Ethyl 2-hydroxy-3-methylbutanoateUp to 314 µg/L[5]
White Wine (2004 Vintage)Ethyl 2-hydroxy-3-methylbutanoateUp to 164 µg/L[5]
Red Wine (Various)Ethyl this compoundPresent[6]

Note: FW denotes fresh weight. The data for cheese often refers to related branched-chain aldehydes and fatty acids that contribute to the overall flavor profile and are biochemically linked to 2-methylbutanoic acid.

Experimental Protocols

The quantification of this compound and its esters in food matrices typically involves extraction of the volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) analysis. Headspace solid-phase microextraction (HS-SPME) is a commonly employed sample preparation technique due to its simplicity and sensitivity.

Key Experimental Protocol: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This protocol provides a general methodology for the analysis of volatile compounds, including this compound and its esters, in food samples.

1. Sample Preparation:

  • Solid Samples (e.g., Fruits, Cheese): A representative portion of the sample is homogenized. A known weight of the homogenate (typically 1-5 g) is placed into a headspace vial (e.g., 20 mL). For cheese, the sample may be grated before being placed in the vial.

  • Liquid Samples (e.g., Wine): A known volume of the liquid (typically 5-10 mL) is placed directly into a headspace vial.

  • Matrix Modification: To enhance the release of volatile compounds, a salt solution (e.g., NaCl) is often added to the vial to increase the ionic strength of the sample matrix. An internal standard (e.g., a deuterated analog of the analyte or a compound with similar chemical properties not present in the sample) is added for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The sealed vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 20-40 minutes) to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is then desorbed in the heated injection port of a gas chromatograph.

  • Gas Chromatograph (GC): The volatile compounds are separated on a capillary column (e.g., DB-5ms, HP-INNOWax). The oven temperature is programmed to ramp up over time to elute compounds with different boiling points.

  • Mass Spectrometer (MS): The separated compounds are ionized (typically by electron ionization) and fragmented. The mass spectrometer detects the mass-to-charge ratio of the resulting ions, allowing for identification and quantification. Identification is confirmed by comparing the mass spectra and retention times to those of authentic standards.

4. Quantification:

  • The concentration of each target analyte is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of the standard compounds.

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep 1. Sample Preparation cluster_hs_spme 2. Headspace SPME cluster_gcms 3. GC-MS Analysis cluster_data_analysis 4. Data Analysis sample Food Sample (Fruit, Cheese, Wine) homogenize Homogenize/Weigh sample->homogenize vial Place in Headspace Vial homogenize->vial add_is Add Internal Standard & Salt Solution vial->add_is incubate Incubate Vial (e.g., 40-60°C) add_is->incubate expose_fiber Expose SPME Fiber to Headspace incubate->expose_fiber desorb Desorb Fiber in GC Injection Port expose_fiber->desorb separate Separate Compounds (GC Column) desorb->separate detect Detect & Identify (Mass Spectrometer) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Concentration (Calibration Curve) integrate->quantify report Report Results (e.g., µg/kg) quantify->report

Caption: Experimental workflow for the quantification of this compound in food.

References

A Comparative Guide to the Metabolomics of 2-Methylbutyrate and Butyrate Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of 2-methylbutyrate and the more prevalent short-chain fatty acid (SCFA), butyrate. Understanding the nuances of these pathways is critical for research in gut microbiome metabolism, metabolic disorders, and the development of novel therapeutics. This document outlines the core biosynthetic routes, presents comparative production data, details experimental protocols for their quantification, and provides visual diagrams of the key pathways and analytical workflows.

Introduction to this compound and Butyrate Metabolism

This compound is a branched-chain fatty acid (BCFA) primarily derived from the microbial catabolism of the amino acid L-isoleucine. In contrast, butyrate is a straight-chain SCFA predominantly produced through the fermentation of dietary fibers by gut microbiota, with acetyl-CoA as the central precursor. While both are C4 and C5 fatty acids, respectively, their distinct biosynthetic origins lead to different physiological roles and metabolic fates.

Biosynthesis Pathways: A Comparative Overview

The production of this compound and butyrate involves distinct enzymatic steps and precursors. Below is a comparison of their primary biosynthesis routes in microbial systems.

This compound Biosynthesis via the Ehrlich Pathway

The synthesis of this compound is intrinsically linked to amino acid metabolism. The Ehrlich pathway describes the conversion of amino acids to their corresponding fusel alcohols, which can be further oxidized to form branched-chain fatty acids.

  • Transamination: L-isoleucine is converted to its corresponding α-keto acid, 2-keto-3-methylvalerate, by a branched-chain amino acid aminotransferase.

  • Decarboxylation: 2-keto-3-methylvalerate is decarboxylated to form 2-methylbutanal by a 2-keto acid decarboxylase.

  • Oxidation: 2-methylbutanal is then oxidized to this compound by an aldehyde dehydrogenase.

Alternatively, 2-methylbutanal can be reduced to 2-methyl-1-butanol, which can also serve as a precursor for this compound.

This compound Biosynthesis L-Isoleucine L-Isoleucine 2-Keto-3-methylvalerate 2-Keto-3-methylvalerate L-Isoleucine->2-Keto-3-methylvalerate Branched-chain amino acid aminotransferase 2-Methylbutanal 2-Methylbutanal 2-Keto-3-methylvalerate->2-Methylbutanal 2-Keto acid decarboxylase This compound This compound 2-Methylbutanal->this compound Aldehyde dehydrogenase

Caption: Biosynthesis of this compound from L-Isoleucine.
Butyrate Biosynthesis from Acetyl-CoA

The primary pathway for butyrate production in the gut microbiome starts from two molecules of acetyl-CoA, which are typically derived from the fermentation of carbohydrates.

  • Condensation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, catalyzed by acetyl-CoA acetyltransferase (thiolase).

  • Reduction: Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA by 3-hydroxybutyryl-CoA dehydrogenase.

  • Dehydration: 3-hydroxybutyryl-CoA is dehydrated to crotonyl-CoA by crotonase.

  • Second Reduction: Crotonyl-CoA is reduced to butyryl-CoA by butyryl-CoA dehydrogenase.

  • Phosphate Transfer and Kinase Action: Butyryl-CoA is converted to butyrate via two main routes:

    • Butyrate Kinase Pathway: Butyryl-CoA is converted to butyryl-phosphate by phosphotransbutyrylase, followed by the conversion of butyryl-phosphate to butyrate by butyrate kinase, which also generates ATP.

    • Butyryl-CoA:acetate CoA-transferase (But) Pathway: The butyryl moiety is transferred from butyryl-CoA to acetate, forming butyrate and acetyl-CoA.

Butyrate Biosynthesis 2 x Acetyl-CoA 2 x Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 x Acetyl-CoA->Acetoacetyl-CoA Thiolase 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA dehydrogenase Crotonyl-CoA Crotonyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA Crotonase Butyryl-CoA Butyryl-CoA Crotonyl-CoA->Butyryl-CoA Butyryl-CoA dehydrogenase Butyrate Butyrate Butyryl-CoA->Butyrate Butyrate kinase or Butyryl-CoA:acetate CoA-transferase

Caption: Primary Biosynthesis Pathway of Butyrate from Acetyl-CoA.

Data Presentation: Comparative Production of this compound and Butyrate

The following table summarizes quantitative data on the production of this compound (or its precursor 2-methyl-1-butanol) and butyrate in various microbial systems. Direct comparisons are challenging due to differing experimental conditions; however, this data provides a valuable overview of the production capabilities.

MetaboliteProducing OrganismSubstrate(s)Titer (g/L)Yield (g/g substrate)Reference(s)
2-Methyl-1-butanol Corynebacterium glutamicum (engineered)Glucose0.37Not Reported[1]
Butyrate Escherichia coli (engineered)Glucose + Acetate100.5 (from glucose)[2]
Butyrate Escherichia coli (engineered)Glucose28.40.37[3]
Butyrate Clostridium tyrobutyricum (engineered)Glucose>20>0.30[4]
Butyl butyrate Clostridium tyrobutyricum (engineered)Mannitol62.59Not Reported[5]

Experimental Protocols

Accurate quantification of this compound and butyrate in complex biological matrices is crucial for metabolomics studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique, often requiring derivatization to improve the volatility and chromatographic properties of these short-chain fatty acids.

Targeted Metabolomics Workflow for SCFA Analysis

The general workflow for the targeted analysis of SCFAs, including this compound and butyrate, is depicted below.

Metabolomics Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Sample Collection Sample Collection Homogenization Homogenization Sample Collection->Homogenization Extraction Extraction Homogenization->Extraction Derivatization Derivatization Extraction->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis

Caption: General workflow for targeted SCFA metabolomics.
Detailed Protocol for SCFA Quantification by GC-MS

This protocol is a composite of established methods for the analysis of SCFAs in biological samples such as fecal matter or culture media.

1. Sample Preparation and Extraction:

  • Accurately weigh approximately 50-100 mg of the biological sample into a 2 mL microcentrifuge tube.

  • Add 1 mL of a saturated NaCl solution and an appropriate internal standard (e.g., deuterated butyrate or 2-ethylbutyric acid).

  • Homogenize the sample using a bead beater for 5 minutes.

  • Acidify the sample by adding 50 µL of concentrated hydrochloric acid (HCl) to protonate the SCFAs.

  • Add 1 mL of diethyl ether and vortex vigorously for 2 minutes to extract the SCFAs.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully transfer the upper ether layer to a new glass vial. Repeat the extraction step and pool the ether extracts.

2. Derivatization (using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA):

  • To the ether extract, add 50 µL of MTBSTFA and 50 µL of acetonitrile.

  • Seal the vial tightly and heat at 60°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 120°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for each derivatized SCFA and the internal standard.

4. Data Analysis:

  • Integrate the peak areas of the target SCFAs and the internal standard.

  • Construct a calibration curve using standard solutions of the SCFAs prepared and derivatized in the same manner as the samples.

  • Calculate the concentration of each SCFA in the original sample based on the calibration curve and the initial sample weight.

Conclusion

The metabolic pathways of this compound and butyrate are distinct, originating from amino acid and carbohydrate metabolism, respectively. This fundamental difference influences their production rates and physiological effects. While butyrate is a major product of gut microbial fermentation with well-documented roles in host health, the significance of this compound is an area of growing research interest. The provided protocols and comparative data serve as a valuable resource for scientists investigating the intricate interplay of these microbial metabolites in health and disease.

References

A Comparative Guide to Assessing the Purity of Synthetic 2-Methylbutyrate Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthetic chemical standards is a cornerstone of reliable scientific research and drug development. For 2-methylbutyrate, a common flavoring agent and a key component in various biological studies, ensuring the integrity of the standard is paramount. This guide provides an objective comparison of the primary analytical techniques used to assess the purity of synthetic this compound standards, supported by experimental data and detailed methodologies.

Comparison of Analytical Techniques

The purity of synthetic this compound standards is predominantly assessed using Gas Chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and by Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each technique offers distinct advantages and is suited for different analytical objectives.

  • Gas Chromatography-Flame Ionization Detection (GC-FID) is a robust and widely used technique for quantifying the purity of volatile compounds like this compound. It is known for its high precision and wide linear dynamic range.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities and providing structural confirmation of the analyte.[2]

  • Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. It provides a purity value traceable to the International System of Units (SI) and can detect a wide range of impurities.[3][4]

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of GC-FID, GC-MS, and qNMR for the analysis of short-chain fatty acid esters like this compound.

Performance MetricGC-FIDGC-MS (Full Scan)GC-MS (SIM)qNMR
Linearity (r²) > 0.999> 0.99> 0.999> 0.999
Limit of Detection (LOD) 0.02 - 0.23 µg/mL~1-5 ng/gLower than Full ScanAnalyte dependent
Limit of Quantitation (LOQ) 0.08 - 0.78 µg/mL~2-10 ng/gLower than Full ScanAnalyte dependent
Precision (%RSD) < 5%< 10%< 5%< 2%
Accuracy (% Recovery) 95 - 105%90 - 110%95 - 105%98 - 102%
Impurity Identification Limited (based on retention time)Excellent (library matching)Limited to target ionsExcellent (structural elucidation)

* Data for similar short-chain fatty acids.[1][5]

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of short-chain fatty acid esters and can be adapted for this compound.

Protocol 1: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the purity of a synthetic this compound standard.

Materials:

  • This compound standard

  • High-purity solvent (e.g., Hexane or Dichloromethane)

  • Internal standard (e.g., Methyl pentanoate)

  • Volumetric flasks and pipettes

  • GC-FID system with a suitable capillary column (e.g., DB-WAX or FFAP)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in the chosen solvent. Create a series of calibration standards by serial dilution.

  • Internal Standard Addition: Add a constant concentration of the internal standard to all calibration standards and the sample solution.

  • GC-FID Analysis:

    • Injector: 250°C, Split mode (e.g., 50:1)

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 220°C at 10°C/min, hold for 5 minutes.

    • Detector: FID at 280°C.

  • Data Analysis: Integrate the peak areas of this compound and the internal standard. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration. Determine the concentration of the this compound in the sample from the calibration curve and calculate the purity.

Protocol 2: Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and semi-quantify impurities in a synthetic this compound standard.

Materials:

  • This compound standard

  • High-purity solvent (e.g., Dichloromethane)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Prepare a solution of the this compound standard in the chosen solvent.

  • GC-MS Analysis:

    • Injector: 250°C, Split mode (e.g., 20:1)

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Initial temperature of 40°C, hold for 3 minutes, ramp to 250°C at 8°C/min, hold for 10 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 350.

  • Data Analysis: Identify the main peak corresponding to this compound. For any other peaks, perform a library search (e.g., NIST) to tentatively identify the impurities. The relative abundance of impurities can be estimated from their peak areas relative to the main peak (area percent).

Protocol 3: Absolute Purity Determination by Quantitative NMR (qNMR)

Objective: To determine the absolute purity of a synthetic this compound standard.[1][3]

Materials:

  • This compound standard

  • High-purity certified internal standard (e.g., Maleic acid, Dimethyl sulfone)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d6)

  • High-resolution NMR spectrometer (≥400 MHz)

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound standard and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Data Analysis:

    • Select well-resolved signals for both this compound and the internal standard.

    • Integrate the selected signals.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Potential Impurities in Synthetic this compound

The synthesis of this compound typically involves the esterification of 2-methylbutanoic acid with methanol. Potential impurities can arise from the starting materials, side reactions, or subsequent purification steps.

  • Starting Materials: Unreacted 2-methylbutanoic acid and methanol.

  • Isomeric Impurities: 3-Methylbutanoic acid and its corresponding methyl ester (methyl 3-methylbutyrate), which can be difficult to separate due to similar boiling points.[6]

  • By-products: Water from the esterification reaction, and by-products from the catalyst used (e.g., sulfuric acid).

  • Solvent Residues: Residual solvents from the reaction or purification process.

Mandatory Visualizations

Experimental Workflow Diagrams

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Analysis A Weigh Standard B Dissolve in Solvent A->B C Add Internal Standard B->C D Create Calibration Standards B->D E Inject Sample C->E D->E F Chromatographic Separation E->F G Flame Ionization Detection F->G H Peak Integration G->H I Calibration Curve H->I J Calculate Purity I->J

Caption: Workflow for Purity Assessment by GC-FID.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Weigh Standard B Dissolve in Solvent A->B C Inject Sample B->C D Chromatographic Separation C->D E Mass Spectrometry Detection D->E F Peak Identification E->F G Library Search F->G H Impurity Profiling G->H

Caption: Workflow for Impurity Profiling by GC-MS.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis A Accurately Weigh Analyte C Dissolve in Deuterated Solvent A->C B Accurately Weigh Internal Standard B->C D Acquire Quantitative ¹H NMR Spectrum C->D E Process Spectrum D->E F Integrate Signals E->F G Calculate Absolute Purity F->G

Caption: Workflow for Absolute Purity by qNMR.

References

Safety Operating Guide

Proper Disposal of 2-Methylbutyrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of 2-methylbutyrate (also known as 2-methylbutanoic acid), a corrosive and combustible liquid that requires careful management as hazardous waste. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. This chemical is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[1][2] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Key Hazard Information:

Hazard ClassificationDescriptionSource
Acute Toxicity (Oral)Harmful if swallowed.[1]
Acute Toxicity (Dermal)Harmful in contact with skin.[3][1]
Skin Corrosion/IrritationCauses severe skin burns.[3][1]
Eye Damage/IrritationCauses serious eye damage.[3][1]
FlammabilityCombustible liquid. Keep away from heat and open flames.[4][5]

In the event of a spill, immediately evacuate the area and remove all ignition sources.[4][5] For small spills, absorb the chemical with an inert, non-combustible material such as sand, earth, or vermiculite.[4] Do not use combustible materials like sawdust.[4] The contaminated absorbent material must then be collected and placed in a suitable, sealed container for disposal as hazardous waste.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. It is classified as a hazardous waste and must not be disposed of down the drain or in regular trash.[4]

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated, chemically compatible waste container as "Hazardous Waste: this compound". The container should be in good condition and have a secure, leak-proof lid.

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated hazardous waste container using a funnel to prevent spills.

    • Ensure the container is not overfilled; a general guideline is to fill it to no more than 80% capacity to allow for vapor expansion.

    • Keep the waste container securely closed at all times, except when adding waste.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition, heat, and incompatible materials such as bases and reducing agents.[4][5]

    • The storage area should have secondary containment to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.

    • Provide them with an accurate description of the waste, including its chemical name and quantity.

    • Follow all institutional procedures for waste manifest documentation.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation & Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: Have this compound Waste identify Identify as Hazardous Waste start->identify ppe Wear Appropriate PPE identify->ppe label_container Label a Compatible Waste Container ppe->label_container transfer_waste Transfer Waste to Container label_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Designated Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs documentation Complete Waste Manifest contact_ehs->documentation end End: Proper Disposal documentation->end

Caption: Logical workflow for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Essential Safety and Handling Guide for 2-Methylbutyrate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 2-methylbutyrate esters, commonly referred to as this compound. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of these flammable and potentially irritating compounds.

Hazard Identification and Classification

This compound esters, such as methyl this compound, are generally classified as flammable liquids.[1][2][3] Vapors are heavier than air and can form explosive mixtures with air, posing a significant fire risk.[1] It is crucial to keep these compounds away from heat, sparks, open flames, and other ignition sources.[1][2][4] While not classified as acutely toxic, they can cause skin and eye irritation.[3][4]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound esters.

PPE CategoryItemSpecifications and Use
Hand Protection Chemically resistant glovesWear standard laboratory nitrile or butyl rubber gloves (e.g., 0.3mm thickness) to prevent skin contact.[2][5] Change gloves frequently, especially if they become contaminated.[5]
Eye Protection Safety glasses/gogglesUse chemical splash goggles or safety glasses with side shields to protect eyes from potential splashes.[5]
Body Protection Laboratory coatA full-length laboratory coat should be worn to protect skin and clothing from accidental spills.[5]
Foot Protection Closed-toe shoesAlways wear closed-toe shoes to protect feet from spills and falling objects.[5]
Respiratory Protection Fume hood or respiratorWhen handling the compound, work in a certified chemical fume hood to avoid inhalation of vapors.[2][5] For situations where a fume hood is not available or insufficient, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[2][6]
Operational Plan: From Receipt to Disposal

A systematic workflow ensures that this compound esters are handled safely and efficiently throughout the experimental process.

1. Receiving and Storage:

  • Inspect incoming containers for any signs of damage or leaks.

  • Store containers in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[1][6]

  • Keep containers tightly closed when not in use.[1][2][6]

  • Ensure the storage area is designated for flammable liquids and is equipped with appropriate fire suppression systems.

2. Handling and Experimental Use:

  • All handling of this compound esters should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1][2][4]

  • Use non-sparking tools and explosion-proof electrical equipment.[1][2][4]

  • Avoid contact with skin and eyes.[2][6] In case of contact, rinse the affected area thoroughly with water.[2][4]

  • Do not eat, drink, or smoke in areas where these chemicals are handled.[1]

3. Accidental Release Measures:

  • In the event of a spill, immediately evacuate the area and remove all sources of ignition.[2][6]

  • Ventilate the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using non-combustible absorbent materials such as sand, earth, or vermiculite.[6]

  • Collect the absorbed material into a suitable, closed container for disposal.[2][6]

  • Do not let the product enter drains or waterways.[2][6]

Disposal Plan

Proper disposal of this compound esters and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Unwanted or expired this compound esters should be disposed of as hazardous chemical waste.[5] Do not mix with other waste streams.[5]

  • Contaminated Materials: All disposable materials that have come into contact with the compound, such as pipette tips, gloves, and absorbent materials, should be collected in a designated, clearly labeled hazardous waste container.[5]

  • Liquid Waste: Solutions containing this compound esters should be collected in a labeled hazardous liquid waste container.[5]

  • All waste disposal must be in accordance with local, regional, and national regulations.

Emergency First Aid Procedures
  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][6]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[2][6]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][6]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[2][6]

Visualizing Emergency Response: this compound Spill Workflow

To provide clear, at-a-glance guidance for a critical safety event, the following diagram outlines the step-by-step workflow for responding to a this compound ester spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal cluster_decontamination Decontamination spill Spill Occurs evacuate Evacuate Area & Alert Others spill->evacuate ignition Remove Ignition Sources evacuate->ignition ventilate Ventilate Area ignition->ventilate ppe Don Appropriate PPE ventilate->ppe contain Contain Spill with Absorbent ppe->contain collect Collect Waste contain->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Area dispose->decontaminate report Report Incident decontaminate->report

References

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2-Methylbutyrate

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